(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBMZAOTHBHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031360 | |
| Record name | 4'-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-48-3 | |
| Record name | 4'-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one chemical structure properties
The following technical guide details the chemical structure, synthesis, and properties of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one .
Executive Summary
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (CAS: 20432-02-4 ) is a specific derivative of the chalcone (1,3-diaryl-2-propen-1-one) scaffold. Distinct from its common isomer 4-nitrochalcone (where the nitro group is on the aldehyde-derived ring), this molecule features a nitro group at the para-position of the acetophenone-derived A-ring. This structural modification significantly alters its electronic profile, enhancing the electrophilicity of the
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one |
| Common Synonyms | 4'-Nitrochalcone; (E)-4'-nitrochalcone |
| CAS Registry Number | 20432-02-4 |
| Molecular Formula | |
| Molecular Weight | 253.25 g/mol |
| Stereochemistry | Trans (E) isomer (Thermodynamically favored) |
| SMILES | O=c1ccc(C(=O)/C=C/c2ccccc2)cc1 |
Structural Analysis
The molecule consists of two aromatic rings linked by an
-
Ring A (Ketone side): A p-nitrophenyl group derived from 4-nitroacetophenone. The nitro group (
) is a strong electron-withdrawing group (EWG), which pulls electron density from the aromatic ring and the adjacent carbonyl. -
Ring B (Aldehyde side): An unsubstituted phenyl group derived from benzaldehyde.
-
Enone Linker: The C=C double bond adopts the trans (
) configuration to minimize steric hindrance between the two planar aromatic rings.
Synthesis Protocol
The standard fabrication method is the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration.
Reaction Scheme
The synthesis involves the reaction of 4-nitroacetophenone (nucleophile source) and benzaldehyde (electrophile).
Caption: Claisen-Schmidt condensation pathway. The electron-withdrawing nitro group on the acetophenone enhances the acidity of the
Experimental Methodology
Reagents:
-
4-Nitroacetophenone (10 mmol, 1.65 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Sodium Hydroxide (NaOH), 10% aqueous solution[3]
-
Ethanol (95%)
Step-by-Step Protocol:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.65 g of 4-nitroacetophenone in 15 mL of ethanol. The nitro compound may require gentle warming to fully dissolve.
-
Addition: Add 1.06 g (approx. 1.0 mL) of benzaldehyde to the solution. Stir the mixture at room temperature.
-
Catalysis: Add 5 mL of 10% NaOH solution dropwise over 5 minutes. The solution will likely darken (yellow/orange) as the enolate forms and conjugation extends.
-
Reaction: Stir vigorously at room temperature for 3–4 hours. The product typically precipitates out as a solid due to the lower solubility of the chalcone compared to the reactants.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the crude solid using a Büchner funnel and wash with cold water (3 x 10 mL) to remove excess base and water-soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol or an acetone/ethanol mixture.
-
Drying: Dry the yellow crystalline needles in a desiccator or vacuum oven at 40°C.
Yield Expectation: 75–85%. The electron-withdrawing nature of the nitro group stabilizes the initial enolate but also makes the carbonyl carbon more electrophilic, generally favoring the reaction.
Physicochemical Properties[2][3][5][6][7]
Crystallography
X-ray diffraction studies reveal the molecule crystallizes in the Monoclinic system with space group P21/c .
-
Planarity: The molecule is nearly planar, with a dihedral angle between the two phenyl rings of approximately 5.0°, facilitating strong
-electron delocalization. -
Packing: The crystal lattice is stabilized by weak intermolecular C—H···O hydrogen bonds, linking molecules into a two-dimensional network.
Spectral Characteristics
| Technique | Characteristic Signals | Assignment |
| AA'BB' system of 4-nitrophenyl ring (A-ring) | ||
| Multiplets of unsubstituted phenyl ring (B-ring) | ||
| IR Spectroscopy (KBr) | 1665 cm | C=O stretching (Conjugated ketone) |
| 1605 cm | C=C stretching (Alkene) | |
| 1520, 1345 cm | N-O stretching (Nitro group, asymmetric/symmetric) |
Biological Activity & Mechanism (SAR)
Structure-Activity Relationship (SAR)
The biological potency of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is driven by its ability to act as a Michael Acceptor .
-
Electrophilic Activation: The p-nitro group on Ring A is a potent electron-withdrawing group. Through resonance, it pulls electron density away from the carbonyl carbon.
-
Inductive Relay: This electron deficiency is relayed to the
-carbon of the enone system. -
Result: The
-carbon becomes highly electrophilic, making it a prime target for nucleophilic attack by thiol groups (cysteine residues) in proteins and enzymes.
Caption: Mechanism of Action.[4] The nitro group enhances the electrophilicity of the β-carbon, facilitating covalent bonding with protein thiols.
Pharmacological Potential[2][3][5][6][7][9][10]
-
Antibacterial: While less active than some hydroxylated chalcones, the nitro-derivative shows moderate activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis enzymes via the Michael addition mechanism.
-
Cytotoxicity: The compound exhibits cytotoxic potential against cancer cell lines by depleting cellular glutathione (GSH) levels. The rapid conjugation with GSH (due to high electrophilicity) induces oxidative stress and apoptosis.
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it should be handled with care. Potential mutagenicity is a concern common to nitro-compounds. It is a skin and eye irritant.[5]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitivity is possible; amber vials are recommended.[6]
References
-
PubChem. (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (CID 5291959). National Library of Medicine. [Link]
-
Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E, 65(10), o2510. [Link]
Sources
Unlocking the Therapeutic Promise of 4'-Nitrochalcone Derivatives: A Mechanistic and Methodological Guide
For researchers, medicinal chemists, and drug development professionals, the chalcone scaffold represents a privileged structure in the quest for novel therapeutics. Its simple, modifiable architecture has given rise to a vast library of compounds with a broad spectrum of biological activities. Among these, the 4'-nitrochalcone derivatives have emerged as a particularly compelling class, demonstrating significant potential in oncology, immunology, and infectious disease. The introduction of the nitro group at the 4'-position of the B-ring profoundly influences the molecule's electronic properties, often enhancing its interaction with biological targets and unlocking potent mechanisms of action.
This technical guide provides an in-depth exploration of the biological activity of 4'-nitrochalcone derivatives. Moving beyond a mere catalog of effects, we will dissect the underlying molecular mechanisms, offer detailed protocols for their investigation, and present a framework for understanding the structure-activity relationships that drive their therapeutic potential.
Part 1: The Anticancer Potential of 4'-Nitrochalcone Derivatives: A Multi-pronged Attack on Malignancy
The anticancer activity of 4'-nitrochalcone derivatives is one of the most extensively studied areas, revealing a multi-faceted approach to combating cancer cell proliferation and survival. These compounds have been shown to induce cell death, halt the cell cycle, and interfere with critical signaling pathways that drive tumor growth.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several 4'-nitrochalcone derivatives have been shown to be potent inducers of apoptosis.[1][] For instance, the novel synthetic derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has demonstrated superior anti-tumor effects in esophageal squamous cell carcinoma (ESCC) cell lines by initiating apoptosis.[1] This is often accompanied by an arrest of the cell cycle at the G2/M phase, preventing the cells from dividing and proliferating.[1][]
The apoptotic cascade is a complex process, and 4'-nitrochalcones appear to engage it through the intrinsic, or mitochondrial, pathway. This is often initiated by the accumulation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[]
Disruption of Key Oncogenic Signaling Pathways
Modern cancer research has illuminated the central role of signaling pathways in driving tumorigenesis. 4'-Nitrochalcone derivatives have been found to inhibit several of these critical pathways.
-
EGFR-TKD Inhibition: A series of chalcone-based 4-nitroacetophenone derivatives have been identified as potent anticancer agents that target the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD).[3] By binding to the kinase domain, these compounds block the downstream signaling that leads to cell proliferation and survival.[3] Molecular dynamics simulations have shown that some of these derivatives achieve a stability in the EGFR binding site similar to that of the established inhibitor, erlotinib.[3]
-
mTOR Pathway Modulation: The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is common in cancer. 4-Nitrochalcone (4NC) has been shown to inhibit this pathway in breast cancer models.[4][5] Specifically, it leads to decreased activation of the mTORC1 effectors Raptor and S6K1, resulting in reduced protein synthesis and, ultimately, cell death.[4][5] Interestingly, while 4NC treatment increases levels of the autophagy marker LC3-II, it does not complete the protective autophagic response, further contributing to its cytotoxic effect.[4]
Cytotoxicity Profile of Selected 4'-Nitrochalcone Derivatives
The efficacy of a potential anticancer compound is quantified by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| NCH-2 | HepG2 (Liver) | >100 | [3] |
| NCH-4 | HepG2 (Liver) | 4.1 | [3] |
| NCH-5 | HepG2 (Liver) | 2.7 | [3] |
| NCH-6 | HepG2 (Liver) | 3.8 | [3] |
| NCH-8 | HepG2 (Liver) | 3.2 | [3] |
| NCH-10 | H1299 (Lung) | 4.5 | [3] |
| NCH-10 | MCF-7 (Breast) | 4.3 | [3] |
| NCH-10 | HepG2 (Liver) | 2.7 | [3] |
| NCH-10 | K562 (Leukemia) | 4.9 | [3] |
| Nitrochalcone Derivative (NCD) | Rhabdomyosarcoma (RMS) | 2.117 µg/ml | [6] |
It is noteworthy that many of these compounds show significantly lower toxicity towards healthy cell lines, such as HEK-293T, indicating a degree of selective toxicity for cancer cells.[3]
Experimental Protocols for Assessing Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4'-nitrochalcone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compound.
Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the 4'-nitrochalcone derivative for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Caption: Anticancer mechanisms of 4'-nitrochalcone derivatives.
Part 2: Anti-inflammatory Properties of 4'-Nitrochalcone Derivatives
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chalcones, in general, are known to possess anti-inflammatory properties, and 4'-nitrochalcone derivatives are no exception.[7] Their mechanisms of action primarily involve the inhibition of key enzymes and transcription factors in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through their role in prostaglandin synthesis.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Molecular docking studies have shown that several 4'-nitrochalcone derivatives can fit into the active site of the COX-2 enzyme, exhibiting binding affinities that suggest they could be potent inhibitors.[8] Some derivatives, such as 3'-COOH-4-nitrochalcone and 3'-CF3-4-nitrochalcone, were found to orient themselves in the COX-2 active pocket in a manner similar to the selective COX-2 inhibitor, celecoxib.[8]
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, 4'-nitrochalcone derivatives can modulate the signaling pathways that control the expression of inflammatory genes.
-
NF-κB Down-regulation: Nuclear Factor-κB (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. One chalcone derivative was shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by down-regulating NF-κB activation.[9]
-
HO-1 Induction: Heme oxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory effects. The same study found that the anti-inflammatory mechanism of the chalcone derivative was also correlated with the induction of HO-1 expression.[9]
By inhibiting pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), these compounds can effectively dampen the inflammatory response.[9]
Experimental Protocol for Assessing Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. In the presence of a substrate like arachidonic acid, COX-2 produces prostaglandin G2 (PGG2), which is then reduced to PGH2. This process can be monitored using a colorimetric probe.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the 4'-nitrochalcone derivative at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, followed by the colorimetric substrate.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition relative to a vehicle control. Plot a dose-response curve to calculate the IC50 value.
Caption: Anti-inflammatory mechanisms of 4'-nitrochalcone derivatives.
Part 3: Antimicrobial and Other Biological Activities
The therapeutic potential of 4'-nitrochalcone derivatives extends beyond cancer and inflammation. They have also shown promise as antimicrobial agents and inhibitors of other key enzymes.
Antibacterial and Antiparasitic Activity
Several studies have explored the antibacterial potential of 4'-nitrochalcone derivatives against both Gram-positive and Gram-negative bacteria. While some derivatives have shown low to moderate activity against strains like B. subtilis and K. pneumonia, the chalcone scaffold remains a viable starting point for the development of new antibacterial agents.[10]
More promising results have been observed in the context of antiparasitic activity. 4-Nitrochalcone (4NC) has been investigated for its leishmanicidal activity.[] Free 4NC was able to reduce the viability of Leishmania amazonensis promastigotes by inducing ROS production, disrupting the mitochondrial membrane potential, and increasing plasma membrane permeability.[] Furthermore, when encapsulated in nanoparticles, 4NC was effective against the amastigote form of the parasite within infected macrophages, activating the macrophages' microbicidal machinery.[]
Enzyme Inhibition
The ability of 4'-nitrochalcone derivatives to inhibit various enzymes highlights their potential for treating a range of diseases.
-
Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) Inhibition: These enzymes are involved in the metabolism of neurotransmitters and are important targets in the treatment of Parkinson's disease. Nitrocatechol derivatives of chalcone have been shown to be potent inhibitors of COMT and moderate inhibitors of MAO-B, suggesting their potential as dual-target inhibitors for neurodegenerative disorders.[11]
-
Other Enzyme Inhibition: Research has also suggested that 4-nitrochalcone may act as an inhibitor of an enzyme involved in cholesterol synthesis, opening up possibilities for its investigation in the context of metabolic disorders.[12]
Experimental Protocol for Assessing Antimicrobial Activity
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined after incubation by observing the lowest concentration at which no growth occurs.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the 4'-nitrochalcone derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or another appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Conclusion and Future Perspectives
The 4'-nitrochalcone derivatives represent a versatile and potent class of compounds with a wide array of biological activities. Their ability to simultaneously target multiple pathways in cancer, inhibit key inflammatory mediators, and display antimicrobial effects underscores their significant therapeutic potential. The presence of the 4'-nitro group is critical to their activity, and further exploration of structure-activity relationships will undoubtedly lead to the design of even more potent and selective derivatives.
The methodologies outlined in this guide provide a robust framework for researchers to investigate the mechanisms of action of these compounds and to identify lead candidates for further development. As our understanding of the molecular drivers of disease continues to grow, the multi-targeting capabilities of 4'-nitrochalcone derivatives position them as highly promising scaffolds for the next generation of therapeutic agents.
References
[1] A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC. (n.d.). Retrieved February 20, 2026, from [8] Molecular Docking Studies of 4-Nitromonosubstituted Chalcone Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors - AIP Publishing. (n.d.). Retrieved February 20, 2026, from [3] Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed. (2024, January 28). Retrieved February 20, 2026, from [12] Buy 4-Nitrochalcone | 2960-55-6. (2023, November 23). Retrieved February 20, 2026, from [10] SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (n.d.). Retrieved February 20, 2026, from [] CAS 1222-98-6 (4-Nitrochalcone) - BOC Sciences. (n.d.). Retrieved February 20, 2026, from [6] (PDF) Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line - ResearchGate. (2016, May 8). Retrieved February 20, 2026, from [7] Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017, November 20). Retrieved February 20, 2026, from [11] Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed. (n.d.). Retrieved February 20, 2026, from [4] 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies - PubMed. (2024, January 5). Retrieved February 20, 2026, from [5] 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies - Amsterdam UMC. (2024, January 5). Retrieved February 20, 2026, from [9] Anti-Inflammatory Activity of Rugchalcone Derivative on Lipopolysaccharides-Stimulated RAW264.7 Cells - Science Alert. (n.d.). Retrieved February 20, 2026, from
Sources
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scialert.net [scialert.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 4-Nitrochalcone | 2960-55-6 [smolecule.com]
Technical Monograph: (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
CAS 1222-98-6 | 4'-Nitrochalcone
Executive Summary
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (CAS 1222-98-6), commonly referred to as 4'-nitrochalcone , is a synthetic flavonoid analogue characterized by an
The presence of the strong electron-withdrawing nitro group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one |
| Common Name | 4'-Nitrochalcone |
| CAS Registry Number | 1222-98-6 |
| Molecular Formula | |
| Molecular Weight | 253.25 g/mol |
| Appearance | Yellow to light brown crystalline powder |
| Melting Point | 158 – 160 °C (Lit.)[1] |
| LogP (Predicted) | ~4.0 (Highly Lipophilic) |
| Solubility | Insoluble in water; Soluble in DMSO, Acetone, DMF, Hot Ethanol |
| SMILES | O=C1=CC=C(C(=O)/C=C/C2=CC=CC=C2)C=C1 |
Safety & Handling (MSDS Synthesis)
Note: The toxicological properties of this specific derivative have not been exhaustively investigated. Treat as a bioactive, potentially genotoxic agent.
Hazard Identification (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Warning: As a nitroaromatic compound, potential for metabolic reduction to reactive hydroxylamines exists in vivo.
Handling Protocols
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of fine dust.
-
PPE: Nitrile gloves (double-gloving recommended due to high lipophilicity), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (
°C). Protect from light, as the alkene moiety can undergo [2+2] photodimerization upon prolonged UV exposure.
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 4'-nitrochalcone is the Claisen-Schmidt Condensation . This base-catalyzed aldol condensation involves the reaction of 4-nitroacetophenone with benzaldehyde.
Mechanistic Rationale
The reaction relies on the formation of an enolate ion from the ketone (4-nitroacetophenone). The nitro group on the acetophenone ring acidifies the
Experimental Protocol
Scale: 10 mmol Yield: ~85-90%
-
Reagent Preparation:
-
Dissolve 4-nitroacetophenone (1.65 g, 10 mmol) in Ethanol (95%, 15 mL) in a 50 mL round-bottom flask.
-
Add Benzaldehyde (1.06 g, 1.02 mL, 10 mmol). Ensure benzaldehyde is fresh and free of benzoic acid crystals.
-
-
Catalysis:
-
Prepare a solution of NaOH (10% aq, 5 mL).
-
Add the NaOH solution dropwise to the stirring reaction mixture at room temperature (20–25 °C).
-
-
Reaction:
-
Stir vigorously for 2–4 hours. A heavy precipitate (yellow solid) will form as the product crashes out of the ethanolic solution.
-
Monitoring: Check by TLC (Hexane:Ethyl Acetate 4:1). The starting ketone spot (
) should disappear.
-
-
Work-up:
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Critical Wash: Wash the cake with cold water (
mL) until the filtrate is neutral (pH 7). Residual base causes degradation. -
Wash with cold ethanol (
mL) to remove unreacted aldehyde.
-
-
Purification:
-
Recrystallize from hot ethanol or an ethanol/acetone mixture.
-
Dry in a vacuum oven at 50 °C for 6 hours.
-
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the Claisen-Schmidt condensation of 4'-nitrochalcone.
Pharmacological Potential & Mechanism
The biological activity of 4'-nitrochalcone is driven by its ability to act as a covalent modifier of proteins.
The Michael Acceptor System
The enone system (
-
Nitro Effect: The 4-nitro group on the A-ring exerts a strong inductive (
) and mesomeric ( ) effect, pulling electron density away from the carbonyl and, by extension, the alkene. This makes the -carbon significantly more electrophilic than in unsubstituted chalcone. -
Target Interaction: Nucleophilic cysteine thiols (
) on proteins attack the -carbon, forming a stable covalent thioether bond (Michael Adduct).
Key Biological Targets
-
NF-
B Pathway: Alkylation of IKK or p65 subunits prevents the translocation of NF- B to the nucleus, inhibiting the transcription of pro-inflammatory and anti-apoptotic genes. -
Tubulin Polymerization: Chalcones bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.
-
ROS Generation: The nitro group can undergo enzymatic reduction (via nitroreductases) to form nitro-radical anions, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells (oxidative stress).
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the nitro group and enone system.
Analytical Characterization
Validation of the synthesized compound should be performed using NMR and IR spectroscopy.
1H NMR (300 MHz, CDCl3)
-
8.35 (d,
Hz, 2H): Protons ortho to the nitro group (A-ring). Highly deshielded. -
8.15 (d,
Hz, 2H): Protons ortho to the carbonyl (A-ring). -
7.85 (d,
Hz, 1H): -proton of the alkene.[2] The large coupling constant ( Hz) confirms the trans ( ) geometry. - 7.66 (m, 2H): Phenyl ring protons (B-ring).
-
7.55 (d,
Hz, 1H): -proton of the alkene.[3] - 7.40–7.50 (m, 3H): Remaining phenyl ring protons.
FT-IR (KBr Pellet)
-
1660 cm
: C=O Stretching (Conjugated ketone). -
1605 cm
: C=C Stretching (Alkene). -
1520 cm
: Asymmetric NO stretch. -
1345 cm
: Symmetric NO stretch.
References
-
Synthesis & Physical Properties
-
Crystallography & Structural Confirmation
-
Biological Activity (Anticancer Mechanisms)
- BenchChem. (2025). "Application of 1-(4-nitrophenyl)prop-2-en-1-one in Cancer Research."
-
General Chalcone Synthesis (Claisen-Schmidt)
-
PubChem. (2025).[5] "Compound Summary: (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one."
-
-
Spectral Data Verification
-
ChemSrc. (2025).[4] "CAS#:1222-98-6 MSDS, NMR, Melting Point."
-
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The Therapeutic Potential of Nitro-Substituted Chalcones in Oncology: A Technical Guide
Executive Summary: Chalcones, bearing the 1,3-diaryl-2-propen-1-one scaffold, represent a privileged class of compounds in medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide spectrum of pharmacological activities. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, onto the chalcone framework has been shown to significantly enhance their cytotoxic and antiproliferative properties against various cancer cell lines. This guide provides a technical overview of the synthesis, multifaceted mechanisms of action, and structure-activity relationships of nitro-substituted chalcones as potential anticancer agents. We delve into their ability to induce apoptosis, arrest the cell cycle, inhibit tubulin polymerization, and modulate critical oncogenic signaling pathways. Detailed experimental protocols for their evaluation and a compendium of preclinical data are provided to support researchers and drug development professionals in this promising field.
The Nitro-Substituted Chalcone: A Key Pharmacophore in Oncology
The foundational chalcone structure is comprised of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated keto system.[1] This enone linker is a critical Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a key aspect of their mechanism of action.[2][3]
The addition of a nitro (NO₂) group dramatically alters the electronic properties of the molecule.[3] As a strong electron-withdrawing group, it enhances the electrophilicity of the α,β-unsaturated system, making the molecule a more potent Michael acceptor. This increased reactivity can lead to more effective engagement with cellular targets. Furthermore, the position of the nitro group on either Ring A or Ring B is a critical determinant of biological activity, forming the basis of extensive structure-activity relationship (SAR) studies.[1]
Synthesis of Nitro-Substituted Chalcones: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][4] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[3] For nitro-substituted chalcones, either the acetophenone or the benzaldehyde (or both) will contain a nitro group.
The electron-withdrawing nature of the nitro group on a benzaldehyde reactant increases the electrophilicity of the carbonyl carbon, often leading to higher reaction yields and faster reaction times compared to electron-neutral or electron-donating substituents.[4]
Caption: General workflow for synthesizing nitro-chalcones.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general methodology for the synthesis of a 1-(4-nitrophenyl)prop-2-en-1-one analog.
-
Reactant Preparation: Dissolve equimolar amounts of 4-nitroacetophenone and a selected substituted benzaldehyde in a suitable solvent, such as ethanol.
-
Catalyst Addition: To this solution, add a catalytic amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically as a 10-20% aqueous or alcoholic solution.
-
Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored using Thin-Layer Chromatography (TLC). Reactions are often complete within 2-4 hours.
-
Isolation: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., HCl) to precipitate the crude chalcone product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove the base, and dry. The crude product can be further purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure nitro-substituted chalcone.[4]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Core Anticancer Mechanisms of Action
Nitro-substituted chalcones exert their anticancer effects through a variety of interconnected mechanisms, often targeting multiple cellular processes simultaneously.
Induction of Apoptosis
A primary mechanism for many nitro-chalcones is the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating damaged or cancerous cells.[5] Nitro-chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: This pathway is often initiated by cellular stress. Some nitro-chalcones have been shown to disrupt the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[6][7]
-
Extrinsic Pathway: This involves the activation of death receptors on the cell surface. While less commonly reported for chalcones, some derivatives can modulate this pathway, leading to the activation of caspase-8 and subsequent downstream events.
Caption: Intrinsic apoptosis pathway modulated by nitro-chalcones.
Inhibition of Tubulin Polymerization
The microtubule network is essential for maintaining cell structure, transport, and, critically, for forming the mitotic spindle during cell division.[8] Several nitro-substituted chalcones have been identified as potent inhibitors of tubulin polymerization.[9][10] They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin dimers into microtubules.[2][11] This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[12][13]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[14][15] Chalcones have been shown to inhibit angiogenesis by targeting key signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) pathway.[16] By inhibiting VEGF and its receptor (VEGFR), nitro-chalcones can suppress the proliferation, migration, and tube formation of endothelial cells, effectively starving the tumor.[16][17]
Modulation of Key Oncogenic Signaling Pathways
Nitro-chalcones can interfere with several signaling pathways that are commonly dysregulated in cancer:
-
NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Chalcones have been shown to suppress NF-κB activation, which can reduce the expression of anti-apoptotic genes and sensitize cancer cells to other therapies.
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Some chalcone hybrids have been found to inhibit this pathway, leading to decreased cancer cell proliferation.[14][18]
-
MAPK Pathway (ERK, JNK): The Mitogen-Activated Protein Kinase pathway is involved in proliferation and apoptosis. Certain nitrogen-based chalcone analogs have been shown to inhibit JNK and ERK1/2 signaling, contributing to their pro-apoptotic effects in breast cancer cells.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of nitro-chalcones is highly dependent on their chemical structure. Key SAR observations include:
-
Position of the Nitro Group: The location of the -NO₂ group is critical. For instance, some studies report that an ortho-nitro group on Ring A or B can confer potent anti-inflammatory and cytotoxic activity.[1][19] In other series, a para substitution is favored. The optimal position often depends on the specific cancer cell line and the other substituents present.
-
Other Substituents: The presence of other functional groups, such as methoxy (-OCH₃) or hydroxyl (-OH) groups, can significantly modulate activity. For example, polymethoxylated chalcones substituted with nitro groups have shown high efficacy against breast cancer cell lines.[20][21] Electron-donating groups can influence the molecule's interaction with specific biological targets.
-
Amino vs. Nitro: While nitro-chalcones are potent, their corresponding amino-chalcone analogs (where -NO₂ is reduced to -NH₂) are often found to be even more cytotoxic and potent as tubulin inhibitors.[11] However, the nitro-chalcone often serves as a crucial synthetic precursor.[11]
Preclinical Evaluation: Key Experimental Workflows
A systematic evaluation of nitro-chalcones involves a series of in vitro assays to determine their efficacy and mechanism of action.
Caption: A typical workflow for in vitro evaluation of nitro-chalcones.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a primary screening tool to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitro-chalcone compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound (or vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the nitro-chalcone at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant plot the cell population:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Compendium: Cytotoxic Activity of Selected Nitro-Chalcones
The following table summarizes the reported IC₅₀ values for various nitro-substituted chalcones against different human cancer cell lines, showcasing their potent antiproliferative activity.
| Compound Type / Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Polymethoxylated Nitro-Chalcone | MCF-7 (Breast) | As low as 1.33 | [20][21] |
| 4-Nitroacetophenone Derivative (NCH-10) | HepG2 (Liver) | 2.7 | [22] |
| 4-Nitroacetophenone Derivative (NCH-2) | H1299 (Lung) | 4.5 | [22] |
| Diaryl Ether Chalcone | MCF-7 (Breast) | 3.44 | [20][21] |
| Nitro- and CF₃-Substituted Chalcones | Jurkat (Leukemia) | 3.9 - 15 | [20][21] |
| 3-Nitrochalcone Precursor | K562 (Leukemia) | 4.0 | [11] |
| Indolyl-tetralone Chalcone (1g) | A549 (Lung) | 0.11 | [13] |
| Indolyl-tetralone Chalcone (1l) | A549 (Lung) | 0.55 | [13] |
Challenges and Future Directions
Despite their promising preclinical activity, the development of nitro-substituted chalcones into clinical candidates faces several hurdles.
-
Toxicity and Selectivity: While many compounds show selectivity for cancer cells over normal cells, potential off-target toxicity remains a concern that requires thorough investigation.[13]
-
Bioavailability: Like many flavonoid-based compounds, chalcones can suffer from poor aqueous solubility and metabolic instability, limiting their bioavailability in vivo.[11]
-
Drug Resistance: The potential for cancer cells to develop resistance to chalcone-based therapies needs to be explored.
Future research should focus on optimizing the chalcone scaffold to improve its pharmacological profile. This includes the development of novel hybrid molecules that combine the chalcone pharmacophore with other anticancer agents, the use of nanodelivery systems to improve bioavailability, and comprehensive in vivo studies in relevant animal models to validate their therapeutic potential.
Conclusion
Nitro-substituted chalcones represent a versatile and potent class of compounds with significant therapeutic potential in oncology. Their straightforward synthesis and ability to modulate multiple key cancer-related pathways—including apoptosis, cell cycle progression, and angiogenesis—make them highly attractive scaffolds for further drug development. The extensive body of preclinical evidence strongly supports their continued investigation. Through rational design, chemical optimization, and rigorous biological evaluation, nitro-substituted chalcones hold the promise of yielding novel and effective anticancer agents.
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Center for Biotechnology Information. [Link]
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Novel Nitrogen-Based Chalcone Analogs Provoke Substantial Apoptosis in HER2-Positive Human Breast Cancer Cells via JNK and ERK1/ERK2 Signaling Pathways. MDPI. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]
-
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online. [Link]
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(PDF) Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. ResearchGate. [Link]
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Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. Royal Society of Chemistry. [Link]
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Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]
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A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. National Center for Biotechnology Information. [Link]
-
Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. ResearchGate. [Link]
-
Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. ScienceDirect. [Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
-
Reduction of a nitro substituent to amine a series of chalcone derivatives 7a–c. ScienceDirect. [Link]
-
Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents. ResearchGate. [Link]
-
Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Publishing. [Link]
-
Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation. National Center for Biotechnology Information. [Link]
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]
-
Antiangiogenic Effect of Flavonoids and Chalcones: An Update. National Center for Biotechnology Information. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. National Center for Biotechnology Information. [Link]
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers. [Link]
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(PDF) Assessing the Antiangiogenic Effects of Chalcones and Their Derivatives. ResearchGate. [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. National Center for Biotechnology Information. [Link]
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The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates. MDPI. [Link]
-
Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization. Frontiers. [Link]
-
Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. [Link]
-
Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer. ResearchGate. [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]
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Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer. PubMed. [Link]
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Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. PubMed. [Link]
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Core Topic: The Molecular Mechanism of 4'-Nitrochalcone as a Tubulin Polymerization Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism by which 4'-nitrochalcone, a derivative of the chalcone scaffold, exerts its potent anti-mitotic effects through the inhibition of tubulin polymerization. We will delve into the specific molecular interactions, the downstream cellular consequences, and the validated experimental methodologies used to characterize this activity.
Introduction: Microtubules as a Premier Target in Oncology
Microtubules are highly dynamic, non-covalent polymers of α- and β-tubulin heterodimers that form a critical part of the eukaryotic cytoskeleton.[1] Their dynamic instability—the stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage)—is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[2]
This essential role in mitosis makes tubulin a highly validated and successful target for anticancer therapeutics.[1][3] Agents that interfere with microtubule dynamics can halt the cell cycle at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[2][4] These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[5] 4'-Nitrochalcone belongs to the latter class of microtubule-destabilizing agents.
The Chalcone Scaffold: A Privileged Structure for Tubulin Inhibition
Chalcones (1,3-diphenyl-2-propen-1-one) are a class of natural and synthetic compounds that are precursors to flavonoids and are recognized for a wide spectrum of biological activities, including potent anticancer properties.[4][6][7] A significant body of research has identified tubulin as a primary target for many cytotoxic chalcone derivatives.[8][9] These compounds disrupt microtubule homeostasis, leading to cell cycle arrest and apoptosis, making them an attractive scaffold for the development of novel anti-mitotic drugs.[1][7]
Core Mechanism of Action: 4'-Nitrochalcone and the Colchicine-Binding Site
The primary mechanism by which 4'-nitrochalcone and related chalcones inhibit tubulin polymerization is through direct interaction with the tubulin heterodimer at the colchicine-binding site, located on the β-tubulin subunit.[10][11][12][13]
Binding and Destabilization
-
Site-Specific Interaction : 4'-Nitrochalcone binds to the interface between the α- and β-tubulin subunits, specifically within the pocket where colchicine binds.[14][15] Molecular docking studies consistently show that chalcone derivatives can be accommodated in this hydrophobic pocket.[9][15][16] The binding of 4'-nitrochalcone induces a conformational change in the tubulin dimer, preventing the straight conformation required for its incorporation into a growing microtubule.[10][13]
-
Inhibition of Polymerization : By binding to free tubulin dimers, 4'-nitrochalcone effectively sequesters them, reducing the available pool of assembly-competent subunits. This suppression of the polymerization rate and extent disrupts the delicate equilibrium of microtubule dynamics, leading to a net depolymerization of existing microtubules.[2][4]
Cellular Consequences
The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell death.
-
Mitotic Spindle Disruption : In the presence of 4'-nitrochalcone, cells entering mitosis are unable to form a functional bipolar mitotic spindle.[2][10]
-
Spindle Assembly Checkpoint (SAC) Activation : The failure of chromosomes to properly attach to the mitotic spindle activates the SAC, a critical cellular surveillance mechanism. This leads to a prolonged arrest in the G2/M phase of the cell cycle.[4][5][10]
-
Induction of Apoptosis : If the mitotic arrest is sustained, the cell initiates the intrinsic apoptotic pathway. This is often characterized by the activation of caspases and a decrease in mitochondrial membrane potential.[10][11][16]
The overall signaling pathway is visualized below.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Competitive Colchicine-Binding Assay
To confirm that 4'-nitrochalcone binds at the colchicine site, a competitive binding assay is performed. This assay leverages the natural fluorescence of colchicine when it binds to tubulin. A competing compound will displace colchicine, leading to a decrease in fluorescence.
An alternative and more common approach involves radiolabeled colchicine ([³H]colchicine). The ability of increasing concentrations of 4'-nitrochalcone to displace the bound [³H]colchicine from tubulin is measured, providing strong evidence for a shared binding site. [10]More recently, fluorescence-based competition assays using reporters like R-PT have also been employed. [10]
Quantitative Data Summary
The potency of tubulin inhibitors is typically compared using their IC₅₀ values from polymerization assays and their GI₅₀/IC₅₀ values from cell proliferation assays. While data for 4'-nitrochalcone itself is part of a broader chemical space, the table below summarizes the activity of representative chalcones to provide context.
| Compound/Derivative | Tubulin Polymerization IC₅₀ (µM) | Cell Line | Cytotoxicity GI₅₀/IC₅₀ (µM) | Reference |
| Colchicine | ~9.0 - 10.6 | - | - | [4][14] |
| Combretastatin A-4 (CA-4) | ~1.3 - 4.93 | MCF-7 | ~0.003 | [6][8] |
| Chalcone Derivative 21a | 8.4 | Various | 1.42 (vs. A549) | [4] |
| Chalcone Derivative 43a | 1.6 | A549 | 2.1 | [4] |
| Aminochalcone 4 | 7.1 | HCT-8/T | 0.018 | [14] |
| Chalcone Derivative 3d | 1.42 (µg/mL) | MCF-7 | 0.03 (µg/mL) | [9] |
| Thiazole-Chalcone 2e | 7.78 | Ovar-3 | 1.55 | [6] |
Note: Direct conversion of µg/mL to µM requires the molecular weight of the specific compound. This table illustrates the typical potency range for this class of inhibitors.
Conclusion and Future Outlook
4'-Nitrochalcone exemplifies a potent class of microtubule-destabilizing agents that function through a well-defined mechanism: binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into functional microtubules, leading to the disruption of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells. The validation of this mechanism through robust in vitro and cell-based assays underscores the potential of the chalcone scaffold in the development of next-generation anti-mitotic cancer therapies. Future research will likely focus on optimizing the structure-activity relationship (SAR) to enhance potency, improve pharmacokinetic properties, and overcome potential drug resistance mechanisms. [4][6]
References
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
-
The structures of selected chalcones that inhibit tubulin assembly. - ResearchGate. (n.d.). ResearchGate. [Link]
-
3.3. In Vitro Tubulin Polymerization Inhibition Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2024). MDPI. [Link]
-
The interaction of chalcones with tubulin - ResearchGate. (n.d.). ResearchGate. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc. [Link]
-
Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Cytoskeleton, Inc. [Link]
-
Antivascular and antitumor properties of the tubulin-binding chalcone TUB091 - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). MDPI. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. [Link]
-
Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents - ResearchGate. (n.d.). ResearchGate. [Link]
-
An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Aminochalcone Derivatives as Potential Anticancer Agents by Targeting Tubulin Colchicine Binding Site. (2018). PubMed. [Link]
-
Chalcone 4 induces mitotic arrest and inhibits tubulin polymerization... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Microtubulin Polymerization Inhibitory action of Chalcones, Pyrazoles and Pyrazolines. (2021). International Journal of Pharmaceutical Research and Applications. [Link]
-
Pt(IV) complexes conjugating with chalcone analogue as inhibitors of microtubule polymerization exhibited selective inhibition in human cancer cells. (2018). PubMed. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. [Link]
-
IPP51 binds at the colchicine binding domain of tubulin. A. Chemical... - ResearchGate. (n.d.). ResearchGate. [Link]
-
4-Nitrochalcone as a potential drug in non-clinical breast cancer studies. (2024). PubMed. [Link]
-
IPP51, a chalcone acting as a microtubule inhibitor with in vivo antitumor activity against bladder carcinoma - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chalcone 4 is a microtubule polymerization inhibitor. (A) Chalcone 4... - ResearchGate. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide on the Electronic Absorption Spectra of Donor-Acceptor Nitrochalcones
This guide provides a comprehensive exploration of the electronic absorption spectra of donor-acceptor nitrochalcones, a class of compounds with significant potential in materials science and drug development. We will delve into the synthesis, spectroscopic characterization, and the underlying photophysical principles that govern their behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Donor-Acceptor Nitrochalcones
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. Their versatile biological activities, including anti-inflammatory, anticancer, and antioxidant properties, have made them a focal point of extensive research.[1] The introduction of electron-donating (donor) and electron-accepting (acceptor) groups into the chalcone framework gives rise to "push-pull" systems with fascinating photophysical properties.
The nitro group (-NO2) is a powerful electron-withdrawing group, and its incorporation into the chalcone structure as an acceptor moiety, coupled with an electron-donating group on the other aromatic ring, creates a potent intramolecular charge transfer (ICT) chromophore.[2] Upon photoexcitation, these molecules exhibit a significant redistribution of electron density, leading to unique and tunable electronic absorption spectra. This guide will elucidate the factors governing these spectral properties, providing a robust framework for the rational design of novel nitrochalcones with tailored characteristics.
Synthesis of Donor-Acceptor Nitrochalcones: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol condensation between a substituted acetophenone (containing the donor group) and a substituted benzaldehyde (containing the acceptor group, in this case, the nitro group).[1][3]
Experimental Protocol: Synthesis of a Representative Donor-Acceptor Nitrochalcone
This protocol outlines the synthesis of a generic donor-acceptor nitrochalcone via a base-catalyzed Claisen-Schmidt condensation.
Materials and Reagents:
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone - Donor)
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde - Acceptor)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in 15-20 mL of ethanol with stirring.[3]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Precipitation: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will precipitate out of the solution.[3]
-
Neutralization: Carefully neutralize the solution with a dilute acid (e.g., HCl) to precipitate any remaining product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any residual base.[3]
-
Purification: The crude chalcone is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Caption: Workflow for the synthesis of donor-acceptor nitrochalcones.
Electronic Absorption Spectra and Intramolecular Charge Transfer (ICT)
The electronic absorption spectra of donor-acceptor nitrochalcones are dominated by an intense, long-wavelength absorption band, which is attributed to an intramolecular charge transfer (ICT) transition.[4] This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-accepting nitrochalcone moiety.[5]
Upon absorption of light, there is a significant redistribution of electron density from the donor to the acceptor end of the molecule, leading to a highly polarized excited state. The energy of this ICT transition, and thus the position of the absorption maximum (λmax), is highly sensitive to the electronic nature of the donor and acceptor groups, as well as the polarity of the surrounding medium.
Caption: Workflow for UV-Vis spectroscopic analysis of nitrochalcones.
Conclusion
The electronic absorption spectra of donor-acceptor nitrochalcones are a direct reflection of their rich intramolecular charge transfer characteristics. By understanding the interplay between molecular structure, substituent effects, and the solvent environment, researchers can rationally design and synthesize novel nitrochalcones with tailored photophysical properties for a wide range of applications, from advanced materials to therapeutic agents. This guide provides a foundational framework and practical protocols to aid in the exploration and exploitation of these fascinating molecules.
References
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). Molecules, 26(24), 7686. [Link]
-
Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. (2025). MethodsX, 14, 103119. [Link]
-
Experimental UV–vis spectra of synthesized chalcone derivatives 1–8. (2021). ResearchGate. [Link]
-
Claisen–Schmidt condensation employed for the synthesis of chalcones. (2014). ResearchGate. [Link]
-
Substituent and Solvent Effects On UV-Visible Absorption Spectra of Chalcone. (n.d.). Scribd. [Link]
-
Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. (2024). ResearchGate. [Link]
-
Normalised UV–vis absorption spectra of chalcones in various solvents: H2O, methanol, ethylene glycol and chloroform. (2023). ResearchGate. [Link]
-
Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling. (2023). RSC Publishing. [Link]
-
Photophysical properties and electronic structure of retinylidene-chlorin-chalcones and analogues. (2014). Photochemistry and Photobiology. [Link]
- The Influence of Nitro Group on Synthesis. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
A novel approach to claisen-schmidt reaction: h2so4-catalyzed microwave-assisted synthesis of nitrochalcones. (n.d.). TSI Journals. [Link]
-
UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. (2012). Bulgarian Chemical Communications. [Link]
-
Synthesis and photophysical studies of new fluorescent naphthalene chalcone. (2025). Scientific Reports. [Link]
-
Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. (2022). Scientific Reports. [Link]
-
Intramolecular Charge Transfer: Theory and Applications. (2016). ResearchGate. [Link]
-
Twisted Intramolecular Charge Transfer of Nitroaromatic Push-pull Chromophores. (2022). ResearchGate. [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2016). RSC Advances. [Link]
-
Photophysical, photochemical properties of chalcone substituted Zinc(II) and Magnesium(II) metallophthalocyanines bearing thiophene units. (2022). ResearchGate. [Link]
-
Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit. (2020). RSC Advances. [Link]
-
Ultrafast excited-state dynamics of 4-hydroxychalcone: role of intramolecular charge transfer and photoacidity. (2023). RSC Publishing. [Link]
-
UV–Vis absorption spectra in different solvents: (a) O3, (b) O6. (2022). ResearchGate. [Link]
-
Emerging solvatochromic push-pull dyes for monitoring the lipid order of biomembranes in live cells. (2021). Journal of Biochemistry. [Link]
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI. [Link]
-
Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. (2022). Molecules. [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. (2025). European Journal of Organic Chemistry. [Link]
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Precision Crystal Engineering of 4'-Nitrochalcone for Second Harmonic Generation
Executive Summary: The Centrosymmetry Challenge
4'-Nitrochalcone represents a classic "privileged scaffold" in both medicinal chemistry and non-linear optics (NLO). While its conjugated D-π-A (Donor-π-Acceptor) backbone offers high molecular hyperpolarizability (
This guide details the crystal engineering strategies required to break this centrosymmetry, transforming the inactive 4'-nitrochalcone scaffold into a high-efficiency NLO material (up to 14x Urea/KDP). We focus on substituent-directed packing control and polymorph screening as the primary engineering vectors.
Molecular Design & The Dipole Trap
The Physics of Failure (Parent Molecule)
The parent 4'-nitrochalcone molecule possesses a large ground-state dipole moment. In the absence of steric steering groups, these dipoles self-assemble in a "head-to-tail" fashion during crystallization.
-
Result: Centrosymmetric packing (Inversion Center).
-
SHG Output: Zero (symmetry forbidden).
The Engineering Solution: Asymmetry Induction
To force a non-centrosymmetric (active) lattice, we must introduce competing intermolecular forces—such as hydrogen bonding or steric bulk—that override the dipole-dipole pairing.
Case Study: 4-Methoxy-4'-nitrochalcone (MNC)
By introducing a methoxy (-OCH
-
Electronic Enhancement: Creates a stronger push-pull system, increasing molecular hyperpolarizability (
). -
Crystal Packing Disruption: The methoxy group introduces weak C-H...O hydrogen bonds and steric bulk that prevents tight antiparallel stacking, favoring the non-centrosymmetric orthorhombic space group
.
Visualization: The Engineering Workflow
The following diagram outlines the decision matrix for engineering NLO activity into the chalcone scaffold.
Figure 1: Strategic workflow for converting the centrosymmetric 4'-nitrochalcone parent into an active NLO material via crystal engineering.
Technical Protocol: Synthesis & Growth
Synthesis (Claisen-Schmidt Condensation)
This reaction must be controlled to favor the E-isomer, which is planar and conducive to charge transfer.
-
Reagents: 4-nitroacetophenone (10 mmol), 4-methoxybenzaldehyde (10 mmol).
-
Catalyst: NaOH (10% aqueous solution).
-
Solvent: Ethanol (Absolute).
-
Procedure:
-
Dissolve ketone and aldehyde in ethanol at room temperature.
-
Add NaOH dropwise while stirring.
-
Stir for 3-4 hours. A yellow precipitate (the chalcone) will form.
-
Critical Step: Recrystallize twice from acetone or ethanol . Impurities act as defects that scatter light, lowering the Laser Damage Threshold (LDT).
-
Crystal Growth (Slow Evaporation Solution Growth - SESGT)
For NLO devices, single crystals are required.
-
Solvent Selection: Acetone is preferred for nitrochalcones due to high solubility and moderate evaporation rate.
-
Filtration: Filter the saturated solution through a 0.2 µm pore membrane to remove nucleation sites.
-
Environment: Place in a constant temperature bath (25°C ± 0.01°C).
-
Timeline: Optically clear crystals (size ~10x5x2 mm) typically grow over 15-20 days.
Characterization & Validation Protocols
Kurtz-Perry Powder Technique (The "Gold Standard" Screen)
Before growing single crystals, you must validate SHG efficiency using the powder method. This protocol is self-validating against a known reference (Urea or KDP).
Experimental Setup:
-
Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).
-
Sample Prep: Graded microcrystalline powder (particle size 125-150 µm).
-
Reference: Microcrystalline Urea (same particle size).
-
Detection: The 532 nm (green) output is collected via a photomultiplier tube (PMT).
Data Interpretation:
Single Crystal X-Ray Diffraction (SC-XRD)
You must confirm the space group is non-centrosymmetric.
-
Target Space Groups:
, , , . -
Reject Space Groups:
, (These are centrosymmetric and SHG inactive).
Performance Metrics Comparison
The table below contrasts the parent scaffold with the engineered derivative (MNC).
| Metric | 4'-Nitrochalcone (Parent) | 4-Methoxy-4'-nitrochalcone (MNC) |
| Space Group | ||
| Molecular Dipole | High (Antiparallel pairing) | High (Optimized packing) |
| SHG Intensity | 0 (Inactive) | ~5 - 14x Urea |
| Cut-off Wavelength | ~400 nm | ~430 nm |
| Thermal Stability | MP: 158-160°C | MP: 174-177°C |
Diagram: Kurtz-Perry Experimental Logic
Figure 2: Schematic of the Kurtz-Perry powder technique used to quantify SHG efficiency relative to a Urea standard.
References
-
Patil, P. S., et al. (2006).[3] Synthesis, growth, and characterization of 4-OCH3-4'-nitrochalcone single crystal: A potential NLO material. Journal of Crystal Growth. Link
-
Kurtz, S. K., & Perry, T. T. (1968).[4][5] A powder technique for the evaluation of nonlinear optical materials. Journal of Applied Physics. Link
-
Gu, H., et al. (2008). Nonlinear optical properties of 2,4,5-Trimethoxy-4'-nitrochalcone. Optics Express. Link
-
Echeverría, G. A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molbank. Link
-
Ravindra, H. J., et al. (2007).[3] Crystal structure and NLO studies of a novel chalcone derivative. Journal of Crystal Growth. Link
Sources
- 1. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde [academia.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scribd.com [scribd.com]
solubility of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one in DMSO
An In-Depth Technical Guide to the Solubility of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one in Dimethyl Sulfoxide (DMSO)
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry, within the context of dimethyl sulfoxide (DMSO), the universal solvent in early-stage drug discovery.
Foundational Principles: Understanding the Solute-Solvent System
The solubility of a compound is not a mere number; it is the culmination of intricate molecular interactions. For researchers and drug development professionals, a deep understanding of these interactions is paramount for experimental design and data interpretation. The system in focus here involves (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone, as the solute, and DMSO as the solvent.
The Solute: (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
This compound, a derivative of chalcone, possesses a distinct molecular architecture that dictates its solubility behavior. Its structure features:
-
An α,β-unsaturated ketone system, which provides a rigid backbone.
-
Two aromatic rings: one phenyl group and one 4-nitrophenyl group.
-
The highly polar nitro group (-NO2), which significantly influences the molecule's overall polarity and potential for intermolecular interactions.
The presence of the nitro group and the ketone's carbonyl group introduces significant dipole moments, making the molecule polar. However, the two phenyl rings contribute a nonpolar character, resulting in a molecule with mixed polarity.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ( (CH₃)₂SO ) is a powerful, polar aprotic solvent. Its utility in research is extensive, primarily due to its ability to dissolve a wide array of both polar and nonpolar compounds. Key properties of DMSO that are relevant to solubility include:
-
High Polarity: The sulfoxide group is highly polar, allowing for strong dipole-dipole interactions.
-
Aprotic Nature: DMSO lacks acidic protons, meaning it does not act as a hydrogen bond donor. It can, however, act as a strong hydrogen bond acceptor at the oxygen atom.
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. This is a critical consideration in experimental work, as the presence of water can significantly alter the solubility of a compound. It is imperative to use anhydrous DMSO for solubility studies to ensure reproducibility.
The Interaction: A Molecular Perspective
The dissolution of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one in DMSO is governed by the principle that "like dissolves like." The favorable interactions between the chalcone and DMSO molecules must overcome the solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:
-
Dipole-Dipole Interactions: The polar nitro group and carbonyl group of the chalcone will have strong dipole-dipole interactions with the polar sulfoxide group of DMSO.
-
London Dispersion Forces: These forces will be present between the nonpolar phenyl rings of the chalcone and the methyl groups of DMSO.
The diagram below illustrates the key molecular interactions that facilitate the dissolution of the chalcone in DMSO.
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Stock for Calibration Curve:
-
Accurately weigh approximately 10 mg of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one and dissolve it in anhydrous DMSO in a 10 mL volumetric flask. This will be your primary stock solution.
-
Perform a serial dilution of the stock solution to create a series of standards with known concentrations. These will be used to generate a calibration curve.
-
-
Analytical Method Development (HPLC/UV-Vis):
-
For UV-Vis: Scan the highest concentration standard across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λ_max).
-
For HPLC: Develop a method that provides a sharp, well-resolved peak for the compound.
-
Run all your standards and plot the analytical response (e.g., absorbance or peak area) against concentration to create a calibration curve. The curve should have a correlation coefficient (R²) of >0.99 for accuracy.
-
-
Solubility Measurement:
-
Add an excess amount of the solid chalcone (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume of anhydrous DMSO (e.g., 2 mL).
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 24 to 48 hours. A preliminary time-course experiment may be needed to determine how long it takes to reach equilibrium.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Let the vials stand for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with DMSO to a concentration that falls within the linear range of your calibration curve.
-
Analyze the diluted sample using the established analytical method.
-
Data Analysis and Reporting
-
Use the equation from your calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor
-
-
The experiment should be performed in triplicate to ensure the reliability of the results.
The final solubility data should be presented clearly, as shown in the table below.
| Replicate | Measured Concentration (mg/mL) |
| 1 | Value |
| 2 | Value |
| 3 | Value |
| Average | Avg. Value |
| Standard Deviation | Std. Dev. |
Conclusion and Best Practices
Determining the is a foundational step for its use in further research. While a specific value is not widely published, the robust shake-flask method detailed here provides a reliable means of obtaining this critical data. For utmost accuracy and reproducibility, researchers must prioritize the use of high-purity reagents, particularly anhydrous DMSO, and adhere to a carefully controlled, validated experimental protocol. This diligence ensures the integrity of downstream applications, from high-throughput screening to mechanism-of-action studies.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]
Claisen-Schmidt condensation protocol for 4'-nitrochalcone synthesis
Application Note: Protocol for the Synthesis of 4'-Nitrochalcone via Claisen-Schmidt Condensation
Executive Summary & Scientific Context
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory, anticancer, and antibacterial properties. This protocol details the synthesis of 4'-nitrochalcone (IUPAC: (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one).
Critical Nomenclature Note:
In chalcone nomenclature, the "prime" notation (
-
4'-Nitrochalcone: Nitro group on the ketone ring (Target of this protocol).[1]
This distinction is vital as the electron-withdrawing nitro group (
Mechanistic Insight
The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation. The thermodynamic stability of the conjugated enone system drives the dehydration step.
Reaction Scheme:
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow of the Claisen-Schmidt condensation. The nitro group on the acetophenone stabilizes the enolate intermediate.
Experimental Protocols
Materials & Safety
-
4-Nitroacetophenone: 165.15 g/mol (Irritant)
-
Benzaldehyde: 106.12 g/mol (Combustible, store under inert gas to prevent oxidation to benzoic acid)
-
Sodium Hydroxide (NaOH): 40.00 g/mol (Corrosive)
-
Ethanol (95%): Solvent[4]
Safety Precaution: Nitro compounds can be shock-sensitive in dry, high-purity forms or at elevated temperatures. Always handle in a fume hood.
Method A: Standard Solution-Phase Protocol
Best for: Scale-up and high purity requirements.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroacetophenone (1.65 g, 10 mmol) in Ethanol (15 mL).
-
Addition: Add Benzaldehyde (1.06 g, 1.02 mL, 10 mmol). Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Cool the mixture to ~5°C in an ice bath. Add 10% aqueous NaOH (5 mL) dropwise over 10 minutes.
-
Note: Slow addition prevents side reactions (Cannizzaro reaction of benzaldehyde).
-
-
Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C) for 3-4 hours.
-
Observation: The solution will darken, and a precipitate should begin to form.
-
-
Work-up: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize the base (pH ~7).
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot Ethanol (95%).
-
Yield Expectations: 75-85%.
-
Method B: Green Chemistry Protocol (Solvent-Free Grinding)
Best for: Rapid screening, high yield, and teaching demonstrations.
-
Setup: Place 4-nitroacetophenone (10 mmol) and Benzaldehyde (10 mmol) in a clean porcelain mortar.
-
Catalysis: Add NaOH pellets (solid, 20 mmol, ~0.8 g) directly to the mortar.
-
Grinding: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will become a liquid (eutectic melt) and then solidify into a yellow mass within 5-10 minutes.
-
-
Work-up: Add cold water (50 mL) to the mortar to dissolve the inorganic salts. Filter the solid product.[4][5]
-
Purification: Recrystallize as described in Method A.
-
Yield Expectations: 85-95%.
-
Process Control & Workflow Logic
To ensure reproducibility, follow this logic gate system.
Figure 2: Experimental Workflow & QC Gates (DOT Visualization)
Caption: Operational workflow with integrated Quality Control (QC) checkpoints.
Characterization & Validation
The following data is required to validate the identity of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one .
Table 1: Physicochemical Properties
| Property | Value / Range | Notes |
| Appearance | Pale yellow to yellow crystals | Color intensity varies with crystal size. |
| Melting Point | 160 – 164 °C | Note:[6] Literature varies; distinct from 4-nitro isomer (~158°C).[7] |
| Solubility | Soluble in CHCl₃, DMSO, Acetone | Insoluble in water. |
| TLC R_f | ~0.45 | Solvent: Hexane/Ethyl Acetate (8:2). |
Table 2: Spectroscopic Data (Diagnostic Signals)
| Technique | Signal | Assignment | Structural Insight |
| ¹H NMR | Vinyl H ( | Large coupling constant ( | |
| ¹H NMR | Ar-H (ortho to NO₂) | Deshielded by nitro group (Ring A). | |
| IR | 1665 cm⁻¹ | C=O Stretch | Conjugated ketone (lower than typical 1715). |
| IR | 1345 & 1520 cm⁻¹ | N-O Stretch | Symmetric & Asymmetric stretches of Nitro group. |
| IR | 980 cm⁻¹ | C=C Bending | Trans-alkene out-of-plane bending. |
Troubleshooting Guide
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete dehydration (Aldol intermediate remains) or Cannizzaro side reaction.
-
Solution: Ensure reaction runs at room temperature (not just 0°C) to drive dehydration. Verify benzaldehyde purity.
-
-
Problem: Product melts over a wide range (< 155°C).
-
Cause: Contamination with benzoic acid or starting material.
-
Solution: Wash crude solid thoroughly with saturated Sodium Bicarbonate (NaHCO₃) to remove acidic impurities before recrystallization.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]
-
Toda, F., et al. (1990). Solvent-free Claisen-Schmidt condensation. Journal of the Chemical Society, Perkin Transactions 1, 3207-3209. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5291959, 4'-Nitrochalcone. [Link]
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 6036 (Mass Spectrum & NMR data). [Link]
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- 1. 4-NITROCHALCONE|1222-98-6 - MOLBASE Encyclopedia [m.molbase.com]
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- 3. Page loading... [guidechem.com]
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- 7. CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Solvent-Free Green Synthesis of 4'-Nitrochalcone by Grinding
Abstract: This document provides a comprehensive guide for the solvent-free synthesis of 4'-nitrochalcone through a mechanochemical grinding method. This green chemistry approach represents an efficient, environmentally benign, and rapid alternative to conventional solvent-based Claisen-Schmidt condensation reactions.[1][2][3] The protocol is designed for simplicity, requiring minimal laboratory equipment while consistently delivering high yields of the target compound. These application notes are intended to assist researchers, scientists, and professionals in drug development in the facile synthesis of 4'-nitrochalcone and analogous chalcone derivatives, which are pivotal intermediates in the creation of various physiologically significant heterocyclic compounds.[3]
Introduction: The Shift Towards Greener Synthesis
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of organic compounds that serve as essential precursors for the synthesis of a wide variety of flavonoids and other heterocyclic molecules.[3][4] The presence of an enone functional group endows chalcones and their derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[3][5][6] The Claisen-Schmidt condensation is the most prevalent method for synthesizing chalcones, traditionally performed using acid or base catalysts in a solvent medium.[3][7]
In recent years, the principles of green chemistry have catalyzed the development of solvent-free synthetic methodologies to mitigate environmental impact.[1][3][8] Mechanochemical synthesis, often referred to as "grindstone chemistry," has surfaced as a potent technique that facilitates chemical reactions by grinding solid reactants together, frequently with a catalytic quantity of a solid base.[3] This method is lauded for its operational simplicity, abbreviated reaction times, high product yields, and the significant reduction of solvent waste.[2][3][8]
This guide offers a detailed protocol for the synthesis of 4'-nitrochalcone from 4-nitrobenzaldehyde and acetophenone utilizing a solid-state grinding technique with sodium hydroxide as the catalyst.
Scientific Rationale and Reaction Mechanism
The synthesis of 4'-nitrochalcone via grinding is a base-catalyzed Claisen-Schmidt condensation reaction.[8][9][10] The reaction proceeds in the solid state, where the mechanical energy from grinding provides the necessary activation energy for the reaction to occur.[11][12]
The key steps of the mechanism are as follows:
-
Enolate Formation: The solid base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.
-
Aldol Addition: This attack results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated, likely by abstracting a proton from the conjugate acid of the base or another acetophenone molecule, to form a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 4'-nitrochalcone.
The absence of a solvent is a key feature of this green synthesis.[13] The intimate mixing of the reactants at the molecular level, facilitated by grinding, allows the reaction to proceed efficiently without the need for a solvent to solubilize the reactants.[11][12] This not only reduces chemical waste but also simplifies the purification process.[2]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 10 | 1.51 |
| Acetophenone | C₈H₈O | 120.15 | 10 | 1.20 |
| Sodium Hydroxide (solid) | NaOH | 40.00 | 2 | 0.08 |
Equipment
-
Mortar and Pestle
-
Spatula
-
Beakers
-
Buchner Funnel and Flask
-
Filter Paper
-
Melting Point Apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Step-by-Step Synthesis Procedure
-
Reactant Preparation: Accurately weigh 1.51 g (10 mmol) of 4-nitrobenzaldehyde and 1.20 g (10 mmol) of acetophenone and place them into a clean, dry mortar.
-
Catalyst Addition: Add 0.08 g (2 mmol) of solid sodium hydroxide to the mortar.
-
Grinding: Vigorously grind the mixture of solids using the pestle at room temperature for approximately 10-15 minutes. The mixture will typically transform into a paste and may exhibit a color change.
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).[8]
-
Work-up: Upon completion of the grinding, add approximately 20 mL of cold distilled water to the mortar. Triturate the solid product with the pestle to break up any clumps.
-
Neutralization: Carefully add 10% hydrochloric acid (HCl) dropwise to the mixture until it is neutralized (test with pH paper).[8]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[14] Wash the precipitate with cold water to remove any remaining inorganic salts.
-
Drying: Dry the crude product in a desiccator or a low-temperature oven.
-
Purification (Recrystallization): For higher purity, recrystallize the crude 4'-nitrochalcone from a suitable solvent such as ethanol.[15] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
Experimental Workflow Diagram
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient grinding time. - Impure starting materials. | - Increase the grinding time and monitor the reaction by TLC. - Ensure the purity of 4-nitrobenzaldehyde and acetophenone. |
| Oily or Tarry Product | - Formation of side products due to excessive heat generation during grinding or too much catalyst. [16] | - Grind the mixture in intervals to prevent overheating. - Optimize the amount of NaOH catalyst. |
| Difficulty in Purification | - Presence of unreacted starting materials or side products. | - Ensure complete reaction by monitoring with TLC. - Perform a thorough work-up and recrystallize from an appropriate solvent. |
Conclusion
The solvent-free synthesis of 4'-nitrochalcone by grinding represents a significant advancement in green chemistry. [1][8]This method is not only environmentally friendly but also offers high efficiency, simplicity, and cost-effectiveness. The protocol detailed in these application notes provides a reliable and reproducible method for the synthesis of this important chalcone derivative, which can be readily adapted for the synthesis of other chalcones. The adoption of such mechanochemical methods in both academic and industrial laboratories can contribute to a more sustainable future for chemical synthesis. [11][12][17]
References
- Oxeltis.
- (2025, December 17). Mechanochemistry in Organic Synthesis: An Overview.
- (2022, June 25).
- (2025, August 9). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity.
- (2024, July 13). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Jurnal UNS.
- (2022, June 25).
- (2024, April 17). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PMC.
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PMC.
- Mechanochemistry for Organic and Inorganic Synthesis. PMC - NIH.
- (2023, January 10). Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View. MDPI.
- Mechanochemistry - Applic
- (2026, January 4). Green Synthesis of 4-Nitro-4'-Methoxy Chalcone by Grinding Technique and its Antibacterial Activity | Request PDF.
- (2024, July 13). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques.
- Claisen-Schmidt condensation under solventfree conditions.
- (2025, August 9). (PDF) Solvent Free Synthesis of Chalcones and their Antibacterial Activities.
- Claisen-Schmidt condens
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC.
- (2016, September 9). Solvent-Free Synthesis of Chalcones and Antioxidant Activity. JACS Directory.
- SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
- Application Notes and Protocol for the Synthesis of 4-Methylchalcone via Grinding Method. Benchchem.
- troubleshooting side reactions in Claisen-Schmidt condens
- (2026, January 13). 4-NITROCHALCONE | 1222-98-6. ChemicalBook.
- SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry.
- 132-136 Research Article The Influence of Nitro Group on Synthesis. JOCPR.
- Claisen-Schmidt Condens
- (2025, August 7). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
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- 5. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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microwave-assisted synthesis of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Application Note: High-Efficiency Microwave-Assisted Synthesis of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Abstract & Introduction
This application note details a robust, green-chemistry protocol for the synthesis of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (commonly referred to as 4-nitrochalcone) using microwave irradiation.
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antibacterial, and anticancer properties.[1][2] Traditional synthesis via the Claisen-Schmidt condensation often requires hours of reflux, high volumes of volatile organic solvents, and tedious purification.
Why Microwave Irradiation? By utilizing dielectric heating, microwave synthesis offers direct energy transfer to the reaction medium. For this specific nitro-chalcone, microwave irradiation reduces reaction time from 4–6 hours (thermal reflux) to 2–5 minutes , while suppressing side reactions (such as Cannizzaro disproportionation) and increasing yield to >90%.
Reaction Mechanism: Claisen-Schmidt Condensation[2][4]
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde.
Mechanistic Insight:
The para-nitro group on the acetophenone moiety is strongly electron-withdrawing. This significantly increases the acidity of the
Pathway Visualization:
Figure 1: Mechanistic pathway of the base-catalyzed condensation. The microwave energy accelerates both the initial enolization and the final dehydration step.
Experimental Protocol
This protocol utilizes a solvent-minimized ethanol/water system . While solvent-free methods exist, the presence of a small amount of ethanol acts as an energy transfer medium (high loss tangent) and ensures homogenous mixing, which is critical for safety when handling nitro-compounds in a microwave field.
Materials & Reagents
-
Reactant A: 4-Nitroacetophenone (98% purity)
-
Reactant B: Benzaldehyde (freshly distilled recommended)
-
Catalyst: Sodium Hydroxide (NaOH) pellets or 10% aq. solution
-
Solvent: Ethanol (95%)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensor.
Step-by-Step Procedure
Step 1: Reagent Preparation
-
In a 10 mL microwave-compatible borosilicate vial, dissolve 4-nitroacetophenone (1.0 mmol, 165 mg) and benzaldehyde (1.0 mmol, 106 mg) in Ethanol (2 mL) .
-
Add NaOH (1.0 mmol, 40 mg) dissolved in a minimum amount of water (0.5 mL) or add pulverized solid NaOH directly.
-
Add a magnetic stir bar and cap the vial with a PTFE-lined septum.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. The "Hold" time is the critical reaction period.
| Parameter | Setting | Rationale |
| Mode | Dynamic/Standard | Adjusts power to maintain temp. |
| Temperature | 100 °C | Sufficient for dehydration step. |
| Hold Time | 3:00 (mm:ss) | Optimized for >95% conversion. |
| Max Power | 150 W | Prevents overshoot/thermal runaway. |
| Pressure Limit | 250 psi | Safety cutoff. |
| Stirring | High | Ensures uniform heat distribution. |
Step 3: Work-up & Purification [3]
-
Cooling: Allow the vial to cool to 50°C using the reactor's compressed air cooling.
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL) containing a trace of HCl (to neutralize excess base). The product will precipitate immediately as a yellow solid.
-
Filtration: Collect the solid via vacuum filtration.[4] Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/acetone mixture to obtain analytical grade crystals.
Experimental Workflow Diagram:
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Characterization
The protocol typically yields 85–92% of the target compound as yellow needles.
Physicochemical Data:
-
Solubility: Soluble in acetone, chloroform, hot ethanol; insoluble in water.
Spectroscopic Validation: The identity and purity must be confirmed via NMR. The coupling constant (J) of the vinylic protons is the definitive proof of the (E)- stereochemistry.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | ||
| ¹H NMR | ||
| ¹H NMR | Protons ortho to Nitro group (strongly deshielded). | |
| IR | 1665 cm⁻¹ | C=O[9] Stretching (Enone). |
| IR | 1520 & 1345 cm⁻¹ | NO₂ Asymmetric & Symmetric stretching. |
| IR | 980 cm⁻¹ | C=C bending (trans-alkene). |
Note: The presence of a singlet at ~3.9 ppm would indicate unreacted acetophenone methyls, and a peak at ~10.0 ppm would indicate unreacted benzaldehyde.
Troubleshooting & Expert Tips
-
Thermal Runaway: Nitro compounds can be susceptible to rapid heating. Always use a "Ramp" time (e.g., 1 minute to reach 100°C) rather than instantaneous heating. Ensure the vessel is not filled more than 50% to allow for pressure headspace.
-
Oiling Out: If the product forms an oil upon quenching, the ethanol concentration is likely too high. Add more ice water and scratch the side of the beaker with a glass rod to induce nucleation.
-
Isomer Purity: The microwave method highly favors the thermodynamic (E)-product. If trace (Z)-isomer is detected (smaller J coupling ~10-12 Hz), it is easily removed during ethanol recrystallization as the (E)-isomer is significantly less soluble.
References
-
Sigma-Aldrich. (n.d.). 4-Nitrochalcone Product Specification & Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5291959, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. Retrieved from
-
SriramChem. (n.d.). 4-Nitrochalcone Technical Data Sheet. Retrieved from
-
Vinaya, K. et al. (2022). Crystal structure of 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. Retrieved from [1]
-
BenchChem. (2025).[4] Application Note: Microwave-Assisted Synthesis of Nitro-alkenes. Retrieved from
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- 9. rsc.org [rsc.org]
Application Note: Optimized Recrystallization Protocols for the Purification of 4'-Nitrochalcone
Abstract
This application note provides a comprehensive guide to the purification of 4'-nitrochalcone via recrystallization, a critical step for ensuring high purity in research and drug development applications. We present detailed, validated protocols for both single-solvent and mixed-solvent systems, with a focus on the underlying principles of solvent selection and experimental technique. This guide is designed for researchers, scientists, and professionals in drug development seeking to achieve high-purity 4'-nitrochalcone for their studies.
Introduction: The Significance of High-Purity 4'-Nitrochalcone
4'-Nitrochalcone, a derivative of the chalcone scaffold, is a compound of significant interest in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of various pharmacologically active molecules with potential antiproliferative, antimicrobial, and anti-inflammatory properties.[1] The purity of 4'-nitrochalcone is paramount, as impurities can significantly impact the outcomes of biological assays and the quality of downstream synthetic products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including chalcones.[2][3] This method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures.[4]
This document outlines optimized protocols for the recrystallization of 4'-nitrochalcone, providing a systematic approach to solvent selection and troubleshooting common issues to ensure a high yield of pure product.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at the solvent's boiling point.[4] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures.
The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the more soluble impurities behind in the mother liquor. Insoluble impurities can be removed by hot filtration.
Selecting the Optimal Solvent System for 4'-Nitrochalcone
The choice of solvent is the most critical factor in a successful recrystallization. For 4'-nitrochalcone, a moderately polar compound, several solvent systems can be considered.[1][4]
Single-Solvent System
An ideal single solvent for recrystallization should exhibit a steep solubility curve for 4'-nitrochalcone. Based on literature and experimental evidence, ethanol (particularly 95% ethanol) is a highly effective single solvent for many chalcones, including 4'-nitrochalcone.[5][6]
Mixed-Solvent System
A mixed-solvent system, also known as a solvent-antisolvent system, is employed when no single solvent meets the ideal criteria.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "antisolvent" in which the compound is sparingly soluble.[7] For 4'-nitrochalcone, an ethanol/water system is a common and effective choice.[5] In this system, ethanol acts as the good solvent, and water serves as the poor solvent.[5]
Table 1: Properties of Solvents for 4'-Nitrochalcone Recrystallization
| Solvent | Boiling Point (°C) | Role in Recrystallization | Notes |
| Ethanol (95%) | 78 | Good Solvent | Generally effective for a wide range of chalcones.[5] |
| Water | 100 | Poor Solvent (Antisolvent) | Used in conjunction with a water-miscible organic solvent like ethanol.[5] |
| Acetone | 56 | Good Solvent | 4'-Nitrochalcone shows moderate solubility in acetone.[1] |
| Chloroform | 61 | Good Solvent | 4'-Nitrochalcone is moderately soluble in chloroform.[1] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization using Ethanol (95%)
This protocol is recommended as the primary method for purifying 4'-nitrochalcone.
Step-by-Step Procedure:
-
Dissolution: Place the crude 4'-nitrochalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot 95% ethanol until the 4'-nitrochalcone is completely dissolved.[5] Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean Erlenmeyer flask. Pour the hot solution through a fluted filter paper to remove the impurities.[5]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.[5]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Characterization: Determine the melting point of the purified 4'-nitrochalcone. A sharp melting point in the range of 158-160 °C indicates high purity.[1][9][10]
Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
This protocol is an excellent alternative if a single-solvent system does not provide satisfactory results.
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4'-nitrochalcone in the minimum amount of boiling 95% ethanol.[5]
-
Addition of "Poor" Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.[5] This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.[6]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.
-
Isolation and Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as described in Protocol 1.
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of 4'-nitrochalcone.
Troubleshooting Common Recrystallization Issues
Even with a well-defined protocol, challenges can arise. The following decision tree provides guidance on troubleshooting common issues.
Caption: Troubleshooting decision tree for common recrystallization problems.
"Oiling out" is a common problem that occurs when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing, or when significant impurities are present.[5] To resolve this, one can increase the solvent volume by re-heating the solution to dissolve the oil and adding more hot solvent to decrease saturation, then allowing it to cool more slowly.[5]
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the purification of 4'-nitrochalcone. By understanding the principles of recrystallization and following the outlined procedures, researchers can consistently obtain high-purity material essential for reliable scientific investigation and drug development. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a high rate of success.
References
- Benchchem. Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
- SRIRAMCHEM. 4-nitrochalcone.
- ChemicalBook. 4-NITROCHALCONE | 1222-98-6.
- Sigma-Aldrich. 4-Nitrochalcone 99 1222-98-6.
- LookChem. 4-Nitrochalcone.
- ChemicalBook. 4-NITROCHALCONE - Safety Data Sheet.
- Benchchem. Technical Support Center: Purification of Synthetic Chalcones.
- Jurnal UNS. GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES.
- The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- ResearchGate. Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques.
- Jetir.Org. SYNTHESIS OF CHALCONES.
- Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. "solvent selection for effective recrystallization of nitroaromatic compounds".
- ResearchGate. Synthesis of 4′-nitrochalcones by SiO2–H2SO4 catalysed aldol condensation under solvent free conditions.
- Rasayan Journal of Chemistry. SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY.
- University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation.
- Recrystallization.
- Google Patents. US2874196A - Method of crystallizing nitro products.
- BOC Sciences. CAS 1222-98-6 (4-Nitrochalcone).
- Benchchem. Technical Support Center: Efficient Recrystallization of Chalcones.
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Application Note: High-Quality Single Crystal Growth of 4'-Nitrochalcone for X-ray Diffraction
Abstract
This application note provides a rigorous, field-proven protocol for growing diffraction-quality single crystals of 4'-nitrochalcone ((E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one).[1][2] While chalcone derivatives are widely recognized for their Non-Linear Optical (NLO) properties, obtaining high-quality single crystals of specific isomers like 4'-nitrochalcone requires precise control over supersaturation and solvent interaction.[1][2] This guide details the Slow Evaporation Solution Growth Technique (SESGT) , optimized with solubility profiling and seed selection, to yield crystals suitable for single-crystal X-ray diffraction (SC-XRD) analysis.[1]
Introduction & Scientific Context
Chalcones (1,3-diaryl-2-propen-1-ones) act as an essential scaffold in medicinal chemistry and materials science.[1][2] The specific isomer 4'-nitrochalcone is of significant crystallographic interest due to the interplay between the electron-withdrawing nitro group on the acetophenone ring and the pi-conjugated enone system.[1]
Why Single Crystals?
While powder diffraction (PXRD) provides phase identification, Single Crystal XRD (SC-XRD) is required to:
-
Determine Absolute Configuration: Unambiguously map the s-cis vs. s-trans conformation of the enone bridge.
-
Analyze Packing Forces: Visualize intermolecular Hydrogen bonding (C-H···O) and
- stacking that dictate the material's density and stability.[1][2] -
Verify Centrosymmetry: 4'-nitrochalcone typically crystallizes in the centrosymmetric Monoclinic space group (
), making it a crucial reference standard when studying non-centrosymmetric (NLO-active) derivatives.[1][2]
Pre-Experimental Considerations
Chemical Identity & Purity
Success in crystal growth is directly proportional to the purity of the starting material.[2]
Critical Checkpoint: If the starting material appears brownish or has a melting point deviation >2°C, recrystallize via Ethanol/DMF before attempting single crystal growth. Impurities act as parasitic nucleation sites, leading to polycrystallinity.[2]
Solubility Profile
A "Good" solvent for crystal growth must dissolve the solute moderately—too high solubility leads to viscous oils; too low leads to immediate precipitation.[2]
| Solvent | Solubility Rating | Boiling Point (°C) | Suitability for Slow Evaporation |
| Acetone | High | 56 | Excellent (Fast evaporation, good for initial screening) |
| Ethanol | Moderate | 78 | Ideal (Slower evaporation, higher quality crystals) |
| Methanol | Moderate/High | 65 | Good (Often yields needles) |
| DMF | Very High | 153 | Poor (Evaporates too slowly; use as co-solvent only) |
| Water | Insoluble | 100 | Antisolvent only |
Experimental Workflows
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and growth method.
Figure 1: Decision matrix for selecting the optimal crystal growth technique based on solubility.
Detailed Protocols
Protocol A: Slow Evaporation Solution Growth Technique (SESGT)
This is the primary method recommended for 4'-nitrochalcone due to its simplicity and effectiveness with Acetone/Ethanol systems.[1][2]
Materials:
-
4'-Nitrochalcone (purity >99%)[1]
-
Vessel: 20 mL Borosilicate glass vial (scintillation vial)
Step-by-Step Procedure:
-
Saturation:
-
Weigh 100 mg of 4'-nitrochalcone into a clean beaker.
-
Add 10 mL of Acetone (or 15 mL Ethanol).
-
Stir using a magnetic stirrer at room temperature (25°C) until fully dissolved.
-
Note: If using Ethanol, mild heating (40°C) may speed up dissolution, but ensure the solution returns to room temperature before filtering.
-
-
Filtration (Crucial Step):
-
Pass the solution through a 0.45 µm PTFE filter into the growth vial.
-
Why? Dust particles act as heterogenous nucleation sites, causing "showers" of microcrystals rather than single large blocks.[2]
-
-
Controlled Evaporation:
-
Incubation:
-
Monitoring:
Expected Results:
-
Acetone: Faster growth, crystals may be smaller prisms.[1][2]
-
Ethanol: Slower growth, yielding larger, well-defined blocks (0.3 x 0.2 x 0.2 mm) suitable for XRD.
Protocol B: Seeded Growth (Optimization)
If Protocol A yields clustered or twinned crystals, use seeding to decouple nucleation from growth.[2]
Procedure:
-
Harvest Seeds: Take a small, perfect-looking crystal from a previous Protocol A attempt.[1][2]
-
Prepare Supersaturated Solution: Prepare a solution as in Protocol A, but slightly less concentrated (e.g., 80 mg in 10 mL Acetone).
-
Seeding:
-
Tie the seed crystal to a fine nylon thread (or simply drop it gently into the solution if density permits).
-
Suspend the seed in the fresh, filtered solution.[2]
-
-
Growth: Seal the jar tighter (fewer holes) to slow evaporation further. The solute will deposit onto the seed rather than forming new nuclei.[2]
Characterization & Validation
Before sending samples to the diffractometer, validate quality locally.
Optical Microscopy
Examine crystals under a polarized light microscope.[1][2]
-
Pass: Crystal extinguishes light uniformly (goes dark) at specific rotation angles.[1] This indicates a single domain.[1][2]
-
Fail: "Mosaic" patterns or non-uniform extinction indicate twinning or polycrystallinity.[1][2]
Unit Cell Verification (Literature Comparison)
For 4'-nitrochalcone, compare your preliminary unit cell data with established values to confirm the phase.[2]
| Parameter | Literature Value (Approx.) | Crystal System | Space Group |
| a (Å) | ~6.21 | Monoclinic | |
| b (Å) | ~13.16 | (Centrosymmetric) | |
| c (Å) | ~14.45 | ||
| ~92.1 |
Reference: Jing, L.-H. (2009).[1][2][3][4] Acta Cryst. E65.
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Opaque/Cloudy Crystals | Solvent inclusion or rapid growth | Reduce evaporation rate (fewer holes).[1][2] Switch from Acetone to Ethanol.[1][2][7] |
| Twinning (Intergrown crystals) | High supersaturation | Decrease initial concentration.[1][2] Use Seeding Method (Protocol B). |
| No Crystals (Solution dries up) | Solubility too high | Use a larger volume or a less polar solvent mix (e.g., Acetone:Hexane 1:1). |
| Precipitate (Powder) instead of Crystal | Nucleation rate >> Growth rate | Filter solution more rigorously. Ensure vibration-free storage. |
References
-
Jing, L.-H. (2009).[1][2][3][4] "(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one".[1][2][3][4] Acta Crystallographica Section E, 65(10), o2510.[4] Link
-
Patil, P. S., et al. (2013).[2][8] "Second Harmonic Generation in Some Donor-Acceptor Substituted Chalcone Derivatives". Journal of Crystallization Process and Technology, 3, 110-115.[2] Link
-
BenchChem. "Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives". Link[1]
-
University of York. "Growing single crystals: Slow solvent evaporation".[1][2] Link
Sources
- 1. 4-Nitrochalcone | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.molbase.com [m.molbase.com]
- 3. (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-NITROCHALCONE | 1222-98-6 [chemicalbook.com]
- 6. 4-NITROCHALCONE | 1222-98-6 [chemicalbook.com]
- 7. microchemicals.com [microchemicals.com]
- 8. scirp.org [scirp.org]
4'-nitrochalcone fluorescence quantum yield measurement protocol
Application Note: Determination of Fluorescence Quantum Yield (
Executive Summary
This guide details the protocol for measuring the fluorescence quantum yield (
Photophysical Context
Chalcones (1,3-diphenyl-2-propen-1-one derivatives) are push-pull systems whose fluorescence is highly sensitive to solvent polarity and substituent effects.
-
The Nitro Effect: The 4'-nitro group acts as a strong electron-withdrawing group. In many solvents, this facilitates a rapid non-radiative decay pathway, often involving a twist-induced intramolecular charge transfer (TICT) or efficient ISC to a non-emissive triplet state.
-
Measurement Challenge: Because the radiative rate (
) is often outcompeted by non-radiative rates ( ), the emission signal is weak. Accurate determination requires a reference standard with a similar excitation region but a well-characterized yield.
Materials & Instrumentation
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam instrument (e.g., Shimadzu UV-1800 or Agilent Cary 60) capable of measuring absorbance with precision up to 0.001 AU.
-
Spectrofluorometer: High-sensitivity system (e.g., Horiba Fluorolog or Edinburgh FS5) with photon-counting detection and corrected emission spectra capabilities.
-
Quartz Cuvettes: Four-sided polished quartz cuvettes (10 mm path length). Note: Use the same cuvette for all measurements if possible to minimize path length errors.
Reagents & Standards
-
Analyte: 4'-nitrochalcone (High purity, >99%).
-
Reference Standard: Quinine Sulfate Dihydrate .
-
in 0.1 M H
SO (excitation at 350 nm). -
Rationale: Quinine sulfate absorbs strongly in the 300–350 nm region, matching the typical absorption band of nitrochalcones.
-
in 0.1 M H
-
Solvents:
-
For Analyte: Spectroscopic grade Acetonitrile (MeCN), Ethanol (EtOH), or DMSO. Note: Avoid chlorinated solvents if possible as they can quench fluorescence.
-
For Standard: 0.1 M Sulfuric Acid (H
SO ).
-
Experimental Protocol (The Comparative Gradient Method)
This protocol uses the Gradient Method , which involves measuring the slope of Integrated Fluorescence Intensity vs. Absorbance. This is superior to single-point measurements for weak emitters.
Step 1: Preparation of Stock Solutions
-
Analyte Stock: Dissolve ~1 mg of 4'-nitrochalcone in 10 mL of the chosen solvent (e.g., Acetonitrile) to create a ~0.4 mM stock.
-
Standard Stock: Prepare a fresh solution of Quinine Sulfate in 0.1 M H
SO with an absorbance of ~0.5 at 350 nm.
Step 2: Absorption Spectroscopy (The Linear Range)
-
Goal: Determine the excitation wavelength (
) and prepare dilution series. -
Procedure:
-
Scan the UV-Vis spectrum of the 4'-nitrochalcone stock (250–500 nm).
-
Identify the absorption maximum (
), likely near 310–330 nm. -
Select
: Choose a wavelength where both the analyte and the standard absorb. nm is standard for Quinine Sulfate; ensure 4'-nitrochalcone has sufficient absorbance here. If not, shift to ~330 nm (Quinine is still valid, but check ). -
Prepare Dilutions: Prepare 5 dilutions for the Analyte and 5 for the Standard such that the absorbance at
ranges from 0.01 to 0.10 .
-
Critical:Never exceed A = 0.1 . Higher absorbance causes the Inner Filter Effect (re-absorption of emitted light), artificially lowering the measured QY.
-
Step 3: Fluorescence Acquisition
-
Parameters:
-
Excitation:
(fixed, e.g., 350 nm). -
Emission Range: 360 nm – 650 nm (Must start >10 nm red-shifted from
to avoid Rayleigh scatter). -
Slit Widths: 2–5 nm (Keep identical for Sample and Standard).
-
Integration Time: Increase for 4'-nitrochalcone (e.g., 1.0 s) if signal is low.
-
-
Procedure:
-
Measure the Solvent Blank (pure solvent) first.
-
Measure the emission spectrum of each of the 5 Standard dilutions.
-
Measure the emission spectrum of each of the 5 Analyte dilutions.
-
Step 4: Data Processing
-
Background Subtraction: Subtract the Solvent Blank spectrum from every sample spectrum. This removes the Raman peak of the solvent.
-
Integration: Calculate the total area under the corrected emission curve (
) for each sample.
Data Analysis & Calculation
The Gradient Plot
Plot Integrated Fluorescence (
-
Perform a linear regression to determine the Slope (
) . -
Validation: The intercept should be zero. The
value should be >0.99.
The Quantum Yield Equation
Calculate the unknown quantum yield (
Where:
- : Quantum yield of Standard (0.546 for Quinine Sulfate).
- : Slope of the Analyte (4'-nitrochalcone).
- : Slope of the Standard.
- : Refractive index of the Analyte solvent (e.g., Acetonitrile = 1.344).
-
: Refractive index of the Standard solvent (0.1 M H
SO Water = 1.333).
Table 1: Refractive Indices of Common Solvents (
Workflow Visualization
Figure 1: Step-by-step workflow for the Gradient Method of Quantum Yield determination.
Troubleshooting & Validation
-
Issue: Low Signal / Noisy Data.
-
Cause: 4'-nitrochalcone likely has
. -
Solution: Increase the slit width (e.g., from 2 nm to 5 nm) to capture more light. Crucial: You must re-measure the Standard with the exact same slit widths. If the Standard signal saturates the detector, use a neutral density filter (and account for its attenuation) or use a dimmer standard (e.g., Tryptophan, though spectral match is poorer).
-
-
Issue: Non-Zero Intercept.
-
Cause: Improper background subtraction or scattering interference.
-
Solution: Ensure the solvent blank is pure. Check for Rayleigh scattering peaks (1st and 2nd order) overlapping with the emission integration range.
-
-
Issue: Non-Linear Plot.
-
Cause: Inner Filter Effect (Abs > 0.1) or aggregation.
-
Solution: Dilute samples further.[1] Absorbance should ideally be 0.02–0.08.
-
References
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation for Fluorescence Spectroscopy). Link
-
Horiba Scientific. (2023). A Guide to Recording Fluorescence Quantum Yields. Link
Sources
Application Note & Protocol: Preparation and Characterization of 4'-Nitrochalcone Thin Films for Optical Limiting Applications
Introduction: The Promise of Chalcones in Nonlinear Optics
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one backbone.[1][2][3] This arrangement of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system creates a π-conjugated bridge that facilitates intramolecular charge transfer (ICT). This ICT is a key determinant of their significant nonlinear optical (NLO) properties.[4][5] Among various chalcone derivatives, 4'-nitrochalcone has garnered considerable interest due to the strong electron-withdrawing nature of the nitro group, which enhances the molecule's third-order NLO response. This makes it a promising candidate for applications in optical limiting.[1]
Optical limiters are devices that exhibit high transmittance at low input light intensities and low transmittance at high input intensities. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The primary mechanisms behind optical limiting in materials like 4'-nitrochalcone are nonlinear absorption, such as two-photon absorption (TPA) and reverse saturable absorption (RSA), and nonlinear refraction, including self-focusing and self-defocusing.[6]
The performance of an optical limiting device is critically dependent on the quality and morphology of the active material. Thin films offer a practical and integrable format for such devices. This application note provides a comprehensive guide to the synthesis of 4'-nitrochalcone, its fabrication into thin films using both solution-based and vacuum deposition techniques, and the detailed characterization of their optical limiting properties.
Part 1: Synthesis of 4'-Nitrochalcone via Claisen-Schmidt Condensation
The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[2][7] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative. For the synthesis of 4'-nitrochalcone, 4-nitroacetophenone is reacted with benzaldehyde.
Causality of Experimental Choices:
-
Reactants: 4-nitroacetophenone provides the core structure with the essential electron-withdrawing nitro group. Benzaldehyde serves as the second aromatic ring. The purity of these starting materials is critical to minimize side reactions and simplify purification.
-
Catalyst: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
-
Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the catalyst to a sufficient extent. It also has a suitable boiling point for reactions that may require gentle heating.
-
Reaction Conditions: The reaction is typically stirred overnight at room temperature to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Purification: The crude product is often precipitated by acidifying the reaction mixture and then purified by recrystallization. Acetone or a mixture of dimethylformamide (DMF) and ethanol are effective solvents for recrystallizing chalcones, yielding a pure crystalline product.[9]
Protocol 1: Synthesis of 4'-Nitrochalcone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.01 mol of 4-nitroacetophenone in 60 mL of ethanol with stirring.
-
Catalyst Addition: Slowly add 2 mL of a 30% aqueous NaOH solution to the flask. Stir the mixture for 15 minutes at room temperature.
-
Aldehyde Addition: Add 0.01 mol of benzaldehyde to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature overnight. The formation of a precipitate indicates the progress of the reaction.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess NaOH.[2]
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (40-50 °C).
-
Recrystallization: Purify the crude 4'-nitrochalcone by recrystallizing from a suitable solvent like acetone or an ethanol/DMF mixture to obtain pure crystals.[9]
-
Characterization: Confirm the structure of the synthesized compound using FT-IR and NMR spectroscopy. The melting point of the purified product should be sharp and consistent with literature values.[10]
Part 2: Preparation of 4'-Nitrochalcone Thin Films
The method of thin film deposition significantly influences the film's morphology, uniformity, and ultimately, its optical properties.[11] We will detail two widely used techniques: spin coating, a solution-based method, and thermal evaporation, a physical vapor deposition (PVD) method.
Spin Coating: A Versatile Solution-Based Approach
Spin coating is a popular technique for producing uniform thin films from a solution.[12][13][14] The process involves depositing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving behind a thin film.[15]
-
Solvent Selection: The choice of solvent is critical. It must dissolve the 4'-nitrochalcone, have a suitable volatility, and wet the substrate surface. Chloroform, tetrahydrofuran (THF), or a mixture thereof are good candidates. The solvent's evaporation rate affects the film's morphology; a slower evaporation rate can sometimes lead to more crystalline films.
-
Solution Concentration: The concentration of the 4'-nitrochalcone solution directly impacts the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed and Duration: The rotational speed of the spin coater is a primary determinant of film thickness; higher speeds lead to thinner films.[13][16] The duration of the spinning ensures that the solvent has sufficiently evaporated. A two-step process (a low-speed spread cycle followed by a high-speed thinning cycle) is often employed for better uniformity.[15]
-
Substrate Preparation: The substrate (e.g., glass or quartz slides) must be meticulously cleaned to ensure good film adhesion and uniformity. A typical cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen gas.
-
Substrate Cleaning:
-
Sonicate glass or quartz substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Solution Preparation: Prepare a solution of 4'-nitrochalcone in a suitable solvent (e.g., chloroform) at the desired concentration (e.g., 5, 10, 15 mg/mL). Ensure the chalcone is fully dissolved, using gentle warming or sonication if necessary.
-
Spin Coating Process:
-
Place a cleaned substrate on the chuck of the spin coater and secure it with the vacuum.
-
Dispense a small amount of the 4'-nitrochalcone solution onto the center of the substrate (static dispense).[15][16]
-
Start the spin coater. A typical two-step program would be:
-
Step 1: 500 rpm for 10 seconds (for even spreading).
-
Step 2: 3000 rpm for 30-60 seconds (for thinning and drying).[16]
-
-
-
Annealing (Optional): Post-deposition annealing of the film at a temperature below the material's melting point can improve crystallinity and film quality. This should be done in a controlled atmosphere (e.g., under nitrogen or in a vacuum).
Thermal Evaporation: A High-Purity Vacuum Technique
Thermal evaporation is a PVD technique where a source material is heated in a high-vacuum chamber until it vaporizes or sublimates.[17][18] The vapor then travels in a line-of-sight trajectory and condenses on a cooler substrate, forming a thin film.[18] This method is particularly suitable for organic materials that can be sublimated without decomposition and can produce very pure films.[19]
-
Vacuum Level: A high vacuum (typically 10⁻⁶ to 10⁻⁷ mbar) is essential to ensure a long mean free path for the evaporated molecules, preventing collisions with residual gas molecules and minimizing contamination of the film.[17]
-
Evaporation Source: For organic materials, a low-temperature effusion cell is preferred over a standard resistive heating boat.[20] This allows for precise temperature control, which is crucial as many organic compounds decompose at high temperatures.[21][22] The heating rate should be slow and controlled to prevent sudden outgassing and ensure a stable deposition rate.
-
Deposition Rate: The rate of deposition, typically monitored using a quartz crystal microbalance, affects the film's morphology. A slow deposition rate (e.g., 0.1-0.5 Å/s) often results in more ordered and uniform films.
-
Substrate Temperature: The temperature of the substrate can influence the nucleation and growth of the film, affecting its crystallinity and surface roughness.
-
Substrate Cleaning: Clean the substrates as described in Protocol 2.
-
Loading the Source: Place a small amount of purified 4'-nitrochalcone powder into a low-temperature effusion cell or a suitable crucible within the thermal evaporation system.
-
System Pump-Down: Mount the cleaned substrates in the substrate holder and evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ mbar).
-
Deposition:
-
Slowly increase the temperature of the evaporation source until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance. A typical rate for organic materials is 0.1-0.2 Å/s.
-
Open the shutter to begin deposition onto the substrates.
-
Maintain a stable deposition rate throughout the process.
-
-
Cooling and Venting: Once the desired film thickness is reached, close the shutter and turn off the source power. Allow the system and substrates to cool down before venting the chamber with an inert gas like nitrogen.
Data Presentation: Deposition Parameters
| Parameter | Spin Coating | Thermal Evaporation |
| Solvent | Chloroform/THF | N/A |
| Solution Concentration | 5 - 15 mg/mL | N/A |
| Spin Speed | 1500 - 6000 rpm | N/A |
| Base Pressure | N/A | < 5 x 10⁻⁶ mbar |
| Deposition Rate | N/A | 0.1 - 0.5 Å/s |
| Substrate Temperature | Room Temperature | Room Temperature (or controlled) |
| Typical Thickness | 50 - 200 nm | 50 - 200 nm |
Part 3: Characterization of 4'-Nitrochalcone Thin Films
A thorough characterization is essential to correlate the preparation parameters with the film's physical, optical, and nonlinear optical properties.
Morphological and Structural Characterization
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography, roughness, and grain size of the thin films.[23] A smooth surface is generally desirable for optical applications to minimize light scattering.
-
Scanning Electron Microscopy (SEM): SEM provides a higher-magnification view of the film's surface morphology and can be used to identify any defects or inconsistencies.
-
X-ray Diffraction (XRD): XRD analysis can determine the crystallinity of the thin films. Amorphous or polycrystalline films will exhibit different optical properties.
Linear Optical Properties
-
UV-Vis Spectroscopy: This technique is used to measure the absorbance and transmittance of the thin films as a function of wavelength.[24] From the absorption spectrum, the optical bandgap of the material can be determined, which is crucial for understanding its nonlinear optical response.
Nonlinear Optical and Optical Limiting Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for measuring both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[25][26][27]
A single Gaussian laser beam is focused through a lens, and the thin film sample is moved along the beam axis (the z-axis) through the focal point. A detector in the far field measures the transmitted intensity. The experiment is performed in two configurations:
-
Open-Aperture (OA) Z-scan: The aperture before the detector is fully opened to collect all the transmitted light. This configuration is sensitive only to nonlinear absorption. A decrease in transmittance near the focus indicates two-photon absorption (TPA) or reverse saturable absorption (RSA), which are desirable for optical limiting.[25]
-
Closed-Aperture (CA) Z-scan: A small aperture is placed before the detector, allowing only the central portion of the beam to pass through.[26] This setup is sensitive to both nonlinear absorption and nonlinear refraction. The CA data is typically divided by the OA data to isolate the effect of nonlinear refraction. A pre-focal valley followed by a post-focal peak indicates a positive nonlinear refractive index (self-focusing), while a peak-valley configuration indicates a negative n₂ (self-defocusing).[28]
-
Laser Source: Use a pulsed laser with a well-defined Gaussian beam profile (e.g., a Q-switched Nd:YAG laser at 532 nm).
-
Setup Alignment: Align the laser beam through a focusing lens. Place the thin film sample on a motorized translation stage that can move it along the z-axis. Position the detector(s) for both open and closed aperture measurements.
-
Open-Aperture Measurement:
-
Remove the aperture or open it completely.
-
Scan the sample through the focal region, from a position far before the focus (-z) to a position far after the focus (+z).
-
Record the transmitted intensity at each z-position.
-
Normalize the transmittance data to the transmittance far from the focus. The resulting curve will show a valley at the focus if nonlinear absorption is present.
-
-
Closed-Aperture Measurement:
-
Place a finite aperture before the detector (linear transmittance typically set to 0.1-0.5).
-
Repeat the scan as in the open-aperture measurement.
-
Normalize the data.
-
-
Data Analysis:
-
Fit the open-aperture data to theoretical models to determine the nonlinear absorption coefficient (β).
-
Divide the closed-aperture data by the open-aperture data and fit the resulting curve to determine the nonlinear refractive index (n₂).
-
The optical limiting threshold can be determined from the input fluence at which the normalized transmittance drops to 50% of its linear value.[29][30]
-
Data Presentation: Expected NLO Properties
| Property | Symbol | Typical Value for Chalcones | Significance |
| Nonlinear Absorption Coefficient | β | 10⁻⁴ cm/W | Governs two-photon absorption; a large positive value is good for optical limiting.[29][30] |
| Nonlinear Refractive Index | n₂ | 10⁻⁸ cm²/W | Determines self-focusing/defocusing effects.[29][30] |
| Third-Order NLO Susceptibility | χ⁽³⁾ | 10⁻⁸ esu | A measure of the overall third-order nonlinear response.[5] |
| Optical Limiting Threshold | I_lim | ~kW/cm² to kJ/cm² | The input intensity at which the limiting effect becomes significant; lower is better.[5][29] |
Visualization of Experimental Workflows
Caption: Experimental workflow from synthesis to characterization.
Caption: Z-Scan experimental workflow diagram.
Conclusion and Outlook
This application note provides a detailed, scientifically grounded protocol for the preparation and characterization of 4'-nitrochalcone thin films for optical limiting applications. By carefully controlling the synthesis and deposition parameters, it is possible to fabricate high-quality thin films with significant third-order nonlinear optical properties. The Z-scan technique serves as an indispensable tool for quantifying the performance of these films. The insights gained from this workflow enable researchers to systematically optimize material properties and film quality, paving the way for the development of next-generation optical limiting devices based on organic chalcone derivatives.
References
-
Z-scan technique. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Z-scan technique for nonlinear materials characterization. SPIE Digital Library. [Link]
-
Falcone, R. W., & Murnane, M. M. (1996). Reflection Z-scan technique for the study of nonlinear refraction and absorption of a single interface and thin film. Optica Publishing Group. [Link]
-
Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. [Link]
-
García-Ramírez, E. V., et al. (2015). Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. ECORFAN Journal. [Link]
-
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Ananda, S., et al. (2022). Optical limiting and third-order nonlinear optical properties of thiazole-based chalcone derivative: Insights from experimental and theoretical approaches. ResearchGate. [Link]
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Sharma, A., et al. (2025, September 9). Advances in Thin Film Technology: Emerging Materials, Methods, and Applications. Epitome: International Journal of Multidisciplinary Research. [Link]
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Daud, N. A. M., Wong, Q. A., et al. (2025). Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods. Semantic Scholar. [Link]
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Brewer Science. (n.d.). Spin Coating Theory. Brewer Science. [Link]
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de Boni, L., et al. (2015). NONLINEAR OPTICAL PROPERTIES OF CHALCONES. Optica Publishing Group. [Link]
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Ritter, E. (1979). Characterization of optical thin films. Optica Publishing Group. [Link]
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Osuwa, J. C., & Ikeri, H. I. (2012). A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment. Advances in Materials Research. [Link]
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Yang, Y., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC. [Link]
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Application Notes and Protocols: Functionalization of 4'-Nitrochalcone for Heterocyclic Synthesis
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are pivotal precursors in the synthesis of a vast array of heterocyclic compounds.[1] The strategic placement of a nitro group at the 4'-position of the chalcone scaffold significantly enhances its reactivity and utility as a synthon. The potent electron-withdrawing nature of the nitro group polarizes the α,β-unsaturated carbonyl system, making the β-carbon highly susceptible to nucleophilic attack. This electronic feature renders 4'-nitrochalcone an exceptionally versatile starting material for constructing diverse and pharmacologically significant heterocyclic systems, including pyrazolines, isoxazoles, pyrimidines, and benzodiazepines. This guide provides a comprehensive overview of the synthetic strategies for leveraging 4'-nitrochalcone, complete with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to aid researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Part 1: Synthesis of the 4'-Nitrochalcone Precursor
The foundational step in this synthetic journey is the efficient preparation of the 4'-nitrochalcone scaffold. The most reliable and widely adopted method is the Claisen-Schmidt condensation, an alkali-catalyzed aldol condensation between an appropriate aryl ketone and an aryl aldehyde.[1][2] In this case, 4-nitroacetophenone serves as the ketone component, and a variety of substituted benzaldehydes can be employed to generate a library of 4'-nitrochalcone derivatives.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from 4-nitroacetophenone under basic conditions (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone, driven by the formation of an extended conjugated system.[3] The choice of a strong base like NaOH or KOH is crucial for deprotonating the α-carbon of the acetophenone efficiently, initiating the condensation.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for 4'-Nitrochalcone Synthesis.
Detailed Protocol: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 25 mL of 90% ethanol.[2]
-
Reaction Initiation: To this solution, add 20 mL of a 40% aqueous sodium hydroxide solution while stirring. The mixture may change color and warm slightly.
-
Reaction: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate mobile phase.[4] The reaction is typically left to stand overnight to ensure completion.[2]
-
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess base. Stir vigorously with a glass rod until a solid precipitate forms.[2]
-
Isolation: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the solid product from ethanol to yield pure crystals of the target chalcone. Dry the crystals in a desiccator.
Comparative Data for Chalcone Synthesis
| Entry | Aldehyde Component | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | Ethanol | ~12h | 93-98 | [4] |
| 2 | 4-Hydroxybenzaldehyde | KOH | Grinding | 45 min | 70.63 | [4] |
| 3 | 4-Chlorobenzaldehyde | KOH | Ethanol | 4h | ~85 | [5] |
| 4 | Veratraldehyde | NaOH | Ethanol | - | - | [6] |
Part 2: Synthesis of Five-Membered Heterocycles
The polarized enone system of 4'-nitrochalcone is an ideal electrophile for reaction with binucleophiles to form five-membered rings. The reactions with hydrazine and hydroxylamine are classic examples, leading to the formation of pyrazolines and isoxazoles, respectively.
Pyrazoline Synthesis
Pyrazolines are five-membered heterocycles containing two adjacent nitrogen atoms and are well-regarded for their broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties.[7][8] The reaction of chalcones with hydrazine derivatives is the most common route to 2-pyrazolines.[5]
The synthesis is a cyclocondensation reaction. Initially, the terminal nitrogen of the hydrazine (e.g., hydrazine hydrate or phenylhydrazine) performs a nucleophilic attack on the β-carbon of the chalcone's enone system (Michael addition). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting heterocyclic intermediate yields the stable pyrazoline ring. The reaction is often catalyzed by acid (like acetic acid or sulfuric acid), which protonates the carbonyl oxygen, increasing its electrophilicity.[6][7]
Caption: General pathway for pyrazoline synthesis.
-
Setup: In a round-bottom flask equipped with a condenser, dissolve the 4'-nitrochalcone derivative (0.01 mol) and phenylhydrazine (0.01 mol) in 20 mL of glacial acetic acid.[9] Alternative: Dissolve in 1,4-dioxane and add a catalytic amount of sulfuric acid.[5]
-
Reaction: Reflux the reaction mixture with stirring for 5-8 hours.[1][9] Monitor the reaction's completion by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of crushed ice with constant stirring.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water, dry it, and recrystallize from absolute ethanol to obtain the pure pyrazoline product.[1]
Isoxazole Synthesis
Isoxazoles are another important class of five-membered heterocycles, containing adjacent nitrogen and oxygen atoms. They are found in numerous biologically active compounds and serve as valuable intermediates in organic synthesis.[10][11]
The formation of isoxazoles from chalcones involves a cyclocondensation reaction with hydroxylamine hydrochloride.[12] Similar to pyrazoline synthesis, the reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the β-carbon of the chalcone. This is followed by intramolecular cyclization via the attack of the hydroxyl group's oxygen on the carbonyl carbon. A final dehydration step yields the aromatic isoxazole ring. The reaction is typically conducted in an alkaline medium (e.g., KOH or sodium acetate in ethanol), which deprotonates the hydroxylamine hydrochloride to generate the free nucleophilic hydroxylamine.[11][12]
-
Setup: To a solution of the 4'-nitrochalcone derivative (0.01 mol) in ethanol, add hydroxylamine hydrochloride (0.01 mol).
-
Reaction: Add an aqueous solution of potassium hydroxide (or sodium acetate) to make the medium alkaline. Reflux the mixture for approximately 6-8 hours.[12]
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Isolation and Purification: Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to get the pure isoxazole derivative.
Part 3: Synthesis of Six-Membered Heterocycles: Pyrimidines
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. This core is fundamental to life as a component of nucleic acids (cytosine, thymine, uracil) and is prevalent in a wide range of synthetic drugs.[13][14]
Mechanistic Rationale
The synthesis of pyrimidine derivatives from chalcones involves their reaction with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine hydrochloride.[14][15] The reaction is a cyclocondensation that proceeds under basic conditions (e.g., ethanolic KOH). The mechanism involves an initial Michael addition of the nucleophilic nitrogen of guanidine (or urea) to the β-carbon of the chalcone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration and aromatization (via oxidation, often by air) lead to the formation of the stable pyrimidine ring.
Reaction Pathway: Pyrimidine Formation
Caption: General pathway for pyrimidine synthesis.
Detailed Protocol: Synthesis of 4-(4-nitrophenyl)-6-phenyl-pyrimidin-2-ylamine
-
Setup: In a round-bottom flask, dissolve the 4'-nitrochalcone derivative (0.01 mol) and guanidine hydrochloride (0.01 mol) in 25 mL of ethanol.[14]
-
Reaction: To this solution, add 5 mL of an aqueous potassium hydroxide solution. Equip the flask with a condenser and reflux the mixture for 10 hours.[14]
-
Workup: After cooling, pour the reaction mixture into crushed ice.
-
Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, dried, and then recrystallized from ethanol to yield the pure 2-aminopyrimidine derivative.[14]
Part 4: Synthesis of Seven-Membered Heterocycles: 1,5-Benzodiazepines
Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. The 1,4- and 1,5-benzodiazepine cores are privileged structures in medicinal chemistry, famously associated with anxiolytic, anticonvulsant, and sedative activities.[16][17]
Mechanistic Rationale
1,5-Benzodiazepines can be synthesized through the condensation of chalcones with o-phenylenediamine (OPD).[16][18] The reaction is typically catalyzed by an acid (e.g., acetic acid) or a base (e.g., piperidine) in a suitable solvent like ethanol. One of the amino groups of OPD attacks the β-carbon of the chalcone in a Michael addition. The second amino group then undergoes a cyclizing condensation with the carbonyl group, followed by the elimination of a water molecule to form the seven-membered diazepine ring.[18]
Detailed Protocol: Synthesis of 2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
-
Setup: Prepare a mixture of the 4'-nitrochalcone (0.01 mol) and o-phenylenediamine (0.01 mol) in ethanol.
-
Reaction: Add a catalytic amount of piperidine and reflux the mixture for 6 hours.[16] Alternatively, the reaction can be carried out in refluxing acetic acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation and Purification: Pour the contents into ice-cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,5-benzodiazepine derivative.
Conclusion
The 4'-nitrochalcone framework is a remarkably adaptable and valuable precursor for the synthesis of a wide range of heterocyclic systems. The electron-withdrawing nitro group activates the α,β-unsaturated system, facilitating reactions with various binucleophiles. The protocols outlined in this guide demonstrate straightforward and efficient pathways to biologically relevant five-, six-, and seven-membered heterocycles. By modulating the substitution pattern on the benzaldehyde ring and selecting the appropriate nucleophilic cyclizing agent, researchers can generate extensive libraries of novel compounds for further investigation in drug discovery and materials science.
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Morsy, N. M., & Hassan, A. S. (2022). Synthesis, Reactions, and Applications of Chalcones: A Review. European Journal of Chemistry, 13(3), 241-252. Available from: [Link]
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Pathade, P. G., & Jagdale, S. S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3845-3866. Available from: [Link]
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Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. 3(5), 113-122. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. 18, 1085-1094. Available from: [Link]
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ACS Omega. (2023, September 11). Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation. Available from: [Link]
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ResearchGate. (2023, April 29). (PDF) synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. Available from: [Link]
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ResearchGate. (2025, August 6). Synthesis of Novel and Highly Functionalized 4-hydroxycoumarin Chalcone and their Pyrazoline Derivatives as Anti-Tuberculosis Agents | Request PDF. Available from: [Link]
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SciSpace. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Available from: [Link]
-
ResearchGate. (2025, August 7). (PDF) Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. Available from: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
CORE. SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS MAR. Available from: [Link]
-
Monera, O. D., Kay, C. M., & Hodges, R. S. (1994). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science, 3(11), 1984-1991. Available from: [Link]
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International Journal of Pharmacy and Biological Sciences. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CHALCONES AND ITS HETEROCYCLIC DERIVATIVES. Available from: [Link]
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Der Pharma Chemica. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. 4(1), 247-255. Available from: [Link]
-
ResearchGate. Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f) from chalcone 2.... Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. (1971). Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies. 1166-1172. Available from: [Link]
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Yilmaz, I., & Ceylan, S. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 44(2), 488-501. Available from: [Link]
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Siddiqui, Z. N., & Asad, M. (2008). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Archiv der Pharmazie, 341(1), 58-62. Available from: [Link]
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Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available from: [Link]
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SciSpace. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available from: [Link]
-
Der Pharma Chemica. (2014). Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. 6(5), 355-365. Available from: [Link]
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MDPI. (2026, February 17). Roles of Guanidines in Recent Cycloaddition Reactions. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Available from: [Link]
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ijdra. PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. 132-136 Research Article The Influence of Nitro Group on Synthesis. Available from: [Link]
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MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]
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Lim, W. K., et al. (2009). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. Proceedings of the National Academy of Sciences, 106(8), 2595-2600. Available from: [Link]
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ResearchGate. (2024, July 13). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. Available from: [Link]
-
International Journal of Research in Engineering and Science. (2021, December 5). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Available from: [Link]
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Application Note: Precision Catalytic Hydrogenation of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Executive Summary & Challenge Profile
The hydrogenation of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (hereafter 4'-Nitrochalcone ) represents a classic "chemoselectivity torture test" in organic synthesis. The substrate contains three reducible functionalities with distinct thermodynamic and kinetic profiles:
-
Nitro group (
): Facile reduction to amine ( ). -
-Unsaturated Alkene (
): Rapid saturation to the alkane. -
Carbonyl group (
): Susceptible to reduction to alcohol or methylene (under forcing conditions).
The Challenge: Standard heterogeneous catalysts (e.g., Pd/C) typically effect total reduction , yielding the amino-dihydrochalcone or amino-alcohol. However, for medicinal chemistry applications—specifically in the synthesis of antitumor aminochalcones—the goal is often Outcome A: Selective Nitro Reduction while preserving the conjugated enone system.
This Application Note details two divergent protocols:
-
Protocol A (The "Surgeon"): Chemoselective reduction of
using Gold on Titania ( ). -
Protocol B (The "Sledgehammer"): Total reduction/saturation using Palladium on Carbon (
).
Mechanistic Landscape & Decision Tree
Understanding the adsorption preference of the substrate on the metal surface is critical.
-
Palladium (Pd): Binds alkenes strongly via
-complexation. Favors hydrogenation simultaneous with or prior to reduction. -
Gold (Au): Binds
groups preferentially at step edges/interfaces with the support ( ), activating the nitro group via an electron transfer mechanism while leaving the electron-deficient enone bond largely untouched.
Visualization: Reaction Pathways
The following diagram illustrates the competing pathways and the catalyst-dependent divergence.
Figure 1: Pathway divergence based on catalyst selection.[1][2][3] Green path indicates the high-value chemoselective route.
Protocol A: Chemoselective Nitro Reduction
Target: (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Catalyst: 1.5 wt%
Materials
-
Substrate: 4'-Nitrochalcone (1.0 mmol, 253 mg).
-
Catalyst:
(Reference standard: World Gold Council Type A or prepared via deposition-precipitation). -
Solvent: Toluene (Anhydrous) or p-Xylene (promotes selectivity over alcohols).
-
Gas: Hydrogen (
), 99.999%.
Step-by-Step Procedure
-
Reactor Loading: In a stainless steel high-pressure autoclave (e.g., Parr reactor), load the substrate (253 mg) and Catalyst (25 mg, ~1 mol% Au loading).
-
Solvation: Add 10 mL of Toluene. Sonicate for 2 minutes to disperse the heterogeneous catalyst.
-
Purging: Seal the reactor. Purge with
(3 cycles at 5 bar) to remove oxygen. -
Pressurization: Charge reactor with
to 10 bar (145 psi) .-
Note: Higher pressures (>20 bar) may force alkene reduction even with Gold.
-
-
Reaction: Heat to 110°C with vigorous stirring (1000 rpm).
-
Critical: Mass transfer limits selectivity. High stirring speed is non-negotiable.
-
-
Monitoring: Run for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of yellow nitro-spot (
) and appearance of fluorescent amino-spot ( ).
-
-
Workup: Cool to room temperature. Depressurize carefully. Filter catalyst through a Celite pad (Catalyst can be washed and recycled). Evaporate solvent under reduced pressure.
Expected Yield: >95% selectivity for the amino-chalcone.
Protocol B: Total Reduction (Saturation)
Target: 1-(4-aminophenyl)-3-phenylpropan-1-one (or fully saturated alcohol)
Catalyst: 10% Pd/C (Palladium on Carbon)
Mechanism: Facile H-addition to all
Step-by-Step Procedure
-
Reactor Loading: Load 4'-Nitrochalcone (1.0 mmol) and 10% Pd/C (20 mg).
-
Solvent: Methanol or Ethanol (Protic solvents accelerate Pd-catalyzed reduction).
-
Conditions: Balloon pressure (1 atm) is sufficient for this substrate.
-
Reaction: Stir at Room Temperature (25°C) .
-
Timeline:
-
T = 15 min: Alkene saturation likely complete (Intermediate: Nitro-dihydrochalcone).
-
T = 60 min: Nitro reduction complete.
-
-
-
Workup: Filter through Celite to remove Pd/C (Caution: Pyrophoric when dry). Concentrate filtrate.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must distinguish between the Amino-Chalcone (Protocol A) and Amino-Dihydrochalcone (Protocol B). The diagnostic signal is the vinyl region in
Comparative Data Table
| Feature | Substrate (Nitro-Chalcone) | Target A (Amino-Chalcone) | Target B (Amino-Dihydrochalcone) |
| Appearance | Yellow Solid | Deep Orange/Red Solid | Off-white/Pale Solid |
| Vinyl Protons ( | Doublets at | Retained: Doublets at | Absent: Replaced by triplets at |
| Aromatic Ring A ( | |||
| IR Spectrum | 1520, 1345 | 3300–3400 | 3300–3400 |
Key Diagnostic Check (The "Go/No-Go" Signal)
-
Protocol A Success: Look for the preservation of the trans-coupling constant (
) in the 7.5–7.8 ppm region. If these peaks disappear, you have over-reduced the alkene. -
Protocol B Success: Look for the upfield shift of the A-ring protons from 8.3 ppm to 6.6 ppm (indicating
) AND the appearance of methylene triplets at ~3.0 ppm.
Troubleshooting & Optimization
Issue: Over-reduction in Protocol A (Loss of Alkene)
-
Cause: Temperature too high or Hydrogen pressure too high.
-
Fix: Switch solvent to Toluene (suppresses alkene hydrogenation relative to alcohols/esters). Reduce pressure to 5 bar.
-
Alternative Catalyst: If Au/TiO2 is unavailable, use 5% Pt/C doped with Vanadium or ZnI2 . Vanadium activates the nitro group specifically.
Issue: Incomplete Nitro Reduction
-
Cause: Catalyst poisoning or insufficient active sites.
-
Fix: Ensure the catalyst is prereduced if using Au. For Pd/C, add a trace of acid (Acetic acid) to protonate the amine product, preventing it from poisoning the catalyst surface.
References
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science.[4] Link
-
Context: The foundational text for using Au/TiO2 for nitro-selectivity.[5]
-
-
Stratakis, M., & Garcia, H. (2012). Catalysis by supported gold nanoparticles: beyond aerobic oxidative processes. Chemical Reviews. Link
- Context: Detailed mechanisms on gold nanoparticle c
-
Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis.[3] Link
- Context: Industrial perspective on chemoselectivity (Pt/V systems).
-
PubChem Compound Summary. (2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one.[6] National Center for Biotechnology Information. Link
Sources
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Au/TiO2-Catalyzed Selective Hydrogenation of Nitro Compounds | Publicación [silice.csic.es]
- 6. (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID 5291959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. jocpr.com [jocpr.com]
troubleshooting low yield in 4'-nitrochalcone aldol condensation
Welcome to the Technical Support Center for troubleshooting the aldol condensation synthesis of 4'-nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific Claisen-Schmidt condensation, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 4'-nitrochalcone?
The synthesis of 4'-nitrochalcone is a classic example of a Claisen-Schmidt condensation.[1] This reaction involves a base-catalyzed aldol condensation between 4-nitroacetophenone and benzaldehyde.[2][3] The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the 4-nitroacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated ketone, 4'-nitrochalcone.[4][5]
Q2: Why is a base the preferred catalyst for this reaction?
Base catalysis is highly effective for this reaction because it selectively generates the nucleophilic enolate from the ketone (4-nitroacetophenone).[6] The aldehyde partner, benzaldehyde, lacks α-hydrogens and therefore cannot be enolized. This prevents self-condensation of the aldehyde, a common side reaction in other aldol condensations, which helps to ensure a higher yield of the desired crossed-condensation product.[6][7]
Q3: How does the electron-withdrawing nitro group on the acetophenone affect the reaction?
The strong electron-withdrawing nature of the nitro (-NO₂) group on the 4-nitroacetophenone ring increases the acidity of the α-hydrogens on the adjacent methyl ketone. This makes deprotonation by the base more efficient, facilitating the formation of the enolate ion and often promoting the forward reaction. However, a very strong electron-withdrawing group can also make the resulting chalcone product more susceptible to other reactions, such as Michael addition, if not properly controlled.[8]
Q4: What are the advantages of "green chemistry" approaches like solvent-free grinding for this synthesis?
Green chemistry methods significantly reduce environmental impact and can improve reaction efficiency.[6] Solvent-free grinding, which involves the physical grinding of solid reactants (4-nitroacetophenone, benzaldehyde) with a solid catalyst like NaOH, eliminates the need for potentially hazardous organic solvents.[9][10] This technique often results in shorter reaction times, simpler product isolation through filtration, and can lead to excellent product yields, sometimes exceeding those of conventional solvent-based methods.[3][6][11]
Troubleshooting Guide for Low Yield
Low or no product yield is the most common issue encountered in this synthesis. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.
Issue 1: The reaction has a very low yield, or no product is formed.
If Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material, consider the following causes and solutions.
Potential Cause 1: Inactive or Inappropriate Catalyst The concentration and quality of the base catalyst are critical. Using too little catalyst will result in an incomplete reaction, while an excessive concentration of a strong base can promote side reactions like the Cannizzaro reaction.[7][12]
-
Solution:
-
Verify Catalyst Quality: Use a fresh, high-purity batch of NaOH or KOH. Strong bases can degrade over time through absorption of atmospheric CO₂.
-
Optimize Concentration: The optimal catalyst concentration can vary. For many chalcone syntheses, a 40% to 50% aqueous solution of NaOH or KOH is effective.[12] It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific setup.
-
Consider Alternative Catalysts: While NaOH and KOH are common, other catalysts like SiO₂–H₂SO₄ under microwave conditions or novel magnetic nanocatalysts have been reported to give high yields (over 80-90%).[13][14]
-
Potential Cause 2: Suboptimal Reaction Conditions Temperature and reaction time are crucial parameters. Many Claisen-Schmidt condensations proceed efficiently at room temperature, but kinetics can be slow.[15]
-
Solution:
-
Temperature Control: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60°C) can increase the rate.[12] However, be cautious, as excessive heat can lead to the formation of dark-colored tar and byproducts.[7] For some protocols, the reaction is initiated in an ice bath to control the initial exothermic phase.[16]
-
Reaction Time: Allow sufficient time for the reaction to proceed to completion. Monitor the reaction's progress every 30-60 minutes using TLC. The reaction may take anywhere from a few hours to overnight.[9]
-
Potential Cause 3: Purity and Stoichiometry of Reactants Impurities in the starting materials, particularly in the benzaldehyde, can significantly inhibit the reaction. Benzaldehyde is prone to oxidation to benzoic acid, which will neutralize the base catalyst.
-
Solution:
-
Use Pure Reagents: Ensure you are using high-purity 4-nitroacetophenone and benzaldehyde. If the benzaldehyde has been stored for a long time, it is advisable to purify it by distillation.
-
Check Stoichiometry: Use equimolar amounts (1:1 ratio) of the aldehyde and ketone.[2][10] Using a slight excess of the aldehyde can sometimes help drive the reaction to completion and minimize ketone self-condensation.[9]
-
Issue 2: The TLC plate shows multiple spots, and purification is difficult.
The formation of multiple products reduces the yield of the desired 4'-nitrochalcone and complicates the purification process.
Potential Cause 1: Self-Condensation of Ketone The enolate of 4-nitroacetophenone can react with another molecule of the ketone, leading to an aldol self-condensation byproduct.[7]
-
Solution:
-
Controlled Addition: A highly effective strategy is to add the ketone solution slowly to a stirred mixture of the aldehyde and the base catalyst.[6] This maintains a low concentration of the enolate at any given time, favoring the cross-condensation reaction with the more electrophilic aldehyde.
-
Potential Cause 2: Cannizzaro Reaction In the presence of a high concentration of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[7][9]
-
Solution:
-
Moderate Base Concentration: Avoid using an excessive amount of base. Stick to the optimized, recommended concentrations.
-
Lower Temperature: This side reaction is often favored at higher temperatures. Running the reaction at room temperature or below can help minimize it.[6]
-
Potential Cause 3: Michael Addition The enolate of 4-nitroacetophenone can act as a nucleophile and attack the β-carbon of the newly formed 4'-nitrochalcone (an α,β-unsaturated system). This 1,4-conjugate addition forms a dimeric or polymeric byproduct.[9]
-
Solution:
-
Stoichiometric Control: Use a slight excess of benzaldehyde to ensure that the ketone enolate is consumed in the primary reaction as it forms.
-
Order of Addition: Adding the base/aldehyde mixture to the ketone can sometimes mitigate this by ensuring the enolate immediately reacts with the abundant aldehyde.
-
Visualization of Key Reaction Parameters
The following diagram illustrates the relationship between key experimental parameters and their effect on the desired reaction versus common side reactions.
Caption: A decision tree for troubleshooting low-yield 4'-nitrochalcone synthesis.
Data Presentation
Table 1: Effect of Catalyst Concentration on Chalcone Yield
This table summarizes findings on how catalyst concentration can impact product yield, adapted from related chalcone syntheses. [12]The optimal concentration is key to avoiding incomplete reactions or promoting side reactions.
| Catalyst (KOH) Conc. | Reaction Time (min) | Yield (%) | Observation |
| 10% | 10 | Low | Incomplete reaction within the given time. [12] |
| 20% | 10 | Moderate | Reaction proceeding but not to completion. [12] |
| 30% | 10 | Good | Significant product formation. [12] |
| 40% | 10 | Excellent | Optimal concentration, highest yield observed. [12] |
| 50% | 10 | Lower | Yield decreases, possibly due to side reactions like the Cannizzaro reaction. [12] |
Reaction Mechanism Visualization
The following diagram illustrates the step-by-step base-catalyzed mechanism of the Claisen-Schmidt condensation.
Caption: Base-catalyzed mechanism for 4'-nitrochalcone synthesis.
References
- Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. RSC Publishing.
- SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
-
Effect of weight percent of catalyst on yield of chalcone . ResearchGate. Available from: [Link]
-
Synthesis of 4′-nitrochalcones by SiO2–H2SO4 catalysed aldol condensation under solvent free conditions . ResearchGate. Available from: [Link]
-
Claisen Condensation . GeeksforGeeks. (2025-07-23). Available from: [Link]
-
Effect of the amount of catalyst for synthesis of chalcones. Reaction... . ResearchGate. Available from: [Link]
- CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof. Google Patents.
-
Claisen–Schmidt condensation . Wikipedia. Available from: [Link]
-
Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract . Journal of Applied Organometallic Chemistry. Available from: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives . The Royal Society of Chemistry. Available from: [Link]
-
GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES . Jurnal UNS. (2024-07-13). Available from: [Link]
-
Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques . ResearchGate. (2024-07-13). Available from: [Link]
-
Synthesis of Nitrochalcones . Scribd. (2018-05-11). Available from: [Link]
-
Claisen Condensation: Mechanism & Reaction . StudySmarter. (2023-10-21). Available from: [Link]
-
Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate . UII. Available from: [Link]
-
Aldol condensation . Wikipedia. Available from: [Link]
-
The Complete Mechanism of Chalcone Formation . eScholarship. Available from: [Link]
-
An Aldol Condensation to synthesize Chalcones . CDN. Available from: [Link]
-
ALDOL CONDENSATION . SRM University. Available from: [Link]
-
Aldol Condensation . Organic Chemistry Portal. Available from: [Link]
-
Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate . ResearchGate. Available from: [Link]
-
4: The Aldol Condensation – Preparation of Chalcones (Experiment) . Chemistry LibreTexts. (2021-08-16). Available from: [Link]
-
The Influence of Nitro Group on Synthesis . JOCPR. Available from: [Link]
Sources
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- 16. jocpr.com [jocpr.com]
Navigating the Challenge of "Oiling Out" in 4'-Nitrochalcone Recrystallization: A Technical Support Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the recrystallization of 4'-nitrochalcone. As a Senior Application Scientist, my goal is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the underlying principles to empower you in your laboratory work.
Understanding the "Oiling Out" Phenomenon
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1][2][3] This is a common challenge in the purification of organic compounds, including chalcone derivatives.[4][5] The formation of this oil is problematic as it often traps impurities, can solidify into an amorphous mass, and hinders the formation of a pure, crystalline product.[1][6]
For 4'-nitrochalcone, a compound with a melting point of 158-160 °C, oiling out can be particularly prevalent if the recrystallization conditions are not carefully controlled.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a yellow, oily layer forming instead of crystals as my 4'-nitrochalcone solution cools. What is happening?
A1: You are experiencing "oiling out." This happens when the concentration of your dissolved 4'-nitrochalcone exceeds its solubility limit at a given temperature, but the conditions are not favorable for the orderly arrangement of molecules into a crystal lattice.[1][9] Instead of crystallizing, the compound separates as a supersaturated liquid. Key contributing factors include:
-
High Supersaturation: This is the primary driver of oiling out.[1][3] Rapid cooling, using too little solvent, or the rapid addition of an anti-solvent can all lead to a sudden and high degree of supersaturation.
-
Impurities: The presence of impurities can disrupt the crystallization process and lower the melting point of the mixture, making oiling out more likely.[2][10][11]
-
Solvent Choice: An inappropriate solvent can exacerbate the problem. If the boiling point of the solvent is higher than the melting point of the solute, the compound may simply melt in the hot solution and then separate as an oil upon cooling.[10]
Q2: How can I prevent 4'-nitrochalcone from oiling out in the first place?
A2: Proactive measures are key to successful recrystallization. Here are several strategies to prevent oiling out:
-
Control the Cooling Rate: Slow, gradual cooling is crucial.[12][13] Rapid cooling, such as immediately placing the hot solution in an ice bath, can shock the system into oiling out.[5] Allow the solution to cool slowly to room temperature before any further cooling. This gives the molecules sufficient time to orient themselves into a crystal lattice.[12][13]
-
Optimize Solvent Selection: The ideal solvent for recrystallization should dissolve 4'-nitrochalcone well at high temperatures but poorly at low temperatures.[14][15] Based on its structure, moderately polar solvents are a good starting point. Ethanol, acetone, and chloroform are reported to be suitable solvents for 4'-nitrochalcone.[7] A mixed solvent system, such as ethanol-water, can also be effective.[4][5]
-
Adjust the Concentration: Using a slightly more dilute solution (i.e., more solvent) can prevent the supersaturation level from becoming too high, thus reducing the likelihood of oiling out.[3][16] However, be mindful that using excessive solvent will decrease your final yield.[4]
Q3: My 4'-nitrochalcone has already oiled out. What are my options to salvage the experiment?
A3: If oiling out has occurred, you can often remedy the situation with the following steps:
-
Re-dissolve the Oil: Gently heat the solution until the oily layer completely redissolves.
-
Add More Solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution.[4][16] This will decrease the overall concentration.
-
Attempt to Induce Crystallization: As the solution cools slowly, try one of the following techniques:
-
Seeding: Add a few pure seed crystals of 4'-nitrochalcone to the solution once it has cooled slightly but before it becomes cloudy.[1][4][17] This provides a template for proper crystal growth and is a very effective method to prevent oiling out.[17]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
In-Depth Troubleshooting Protocols
Protocol 1: Optimizing the Cooling Process
-
Dissolve the crude 4'-nitrochalcone in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly on a countertop, insulated with a cork ring or paper towels.
-
Avoid disturbing the flask during this initial cooling period.
-
Once the flask has reached room temperature, you can then transfer it to an ice bath to maximize crystal recovery.
Protocol 2: Utilizing a Mixed Solvent System (Ethanol-Water)
-
Dissolve the crude 4'-nitrochalcone in a minimal amount of hot ethanol.
-
While the ethanol solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.[4][5]
-
Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.[4][5]
-
Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath.
Protocol 3: The Seeding Technique
-
Prepare a saturated solution of your crude 4'-nitrochalcone in a suitable solvent at an elevated temperature.
-
Cool the solution slowly.
-
Before the solution becomes cloudy or shows any signs of oiling out, add a very small amount (1-5% by weight) of pure 4'-nitrochalcone seed crystals.[3]
-
Continue the slow cooling process to allow the crystals to grow.
Data and Diagrams for Deeper Understanding
Table 1: Solvent Selection and Properties
| Solvent | Boiling Point (°C) | Polarity | Suitability for 4'-Nitrochalcone | Notes |
| Ethanol | 78 | Polar | Good | Often used in mixed solvent systems with water. |
| Acetone | 56 | Polar | Good | A lower boiling point may be advantageous.[7] |
| Chloroform | 61 | Moderately Polar | Good | Ensure proper ventilation due to toxicity.[7] |
| Water | 100 | Very Polar | Poor (as a single solvent) | Can be used as an anti-solvent with a miscible organic solvent. |
| n-Hexane | 69 | Non-polar | Poor | Useful as an anti-solvent in some cases. |
This table provides a general guide. Experimental testing is always recommended to find the optimal solvent or solvent mixture for your specific sample.
Diagram: Troubleshooting Decision Tree for 4'-Nitrochalcone Oiling Out
Caption: A decision tree for troubleshooting the oiling out of 4'-nitrochalcone.
Final Recommendations
The successful recrystallization of 4'-nitrochalcone, free from the complication of oiling out, hinges on careful control of kinetic and thermodynamic factors. By understanding the principles of supersaturation, solvent effects, and nucleation, you can systematically troubleshoot and optimize your purification process. When in doubt, a slow and patient approach to cooling, combined with the use of seed crystals, will often yield the best results.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Brainly.com. (2024, January 24). Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Brainly.com. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Retrieved from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. r/chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Australian Earth Science Education. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. Retrieved from [Link]
-
PrepChem.com. (n.d.). 22-1. Preparation of 4'-Methoxy-4-nitrochalcone. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]
-
PMC. (2018, December 25). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A method to crystallize substances that oil out. Retrieved from [Link]
-
Chemjobber. (2012, March 14). Process Wednesday: Oiling out. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
ResearchGate. (2024, July 13). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. Retrieved from [Link]
-
Jurnal UNS. (2024, July 13). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-nitrochalcones by SiO2–H2SO4 catalysed aldol condensation under solvent free conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Reddit. (2022, February 3). Chalcone recrystallization help. r/chemhelp. Retrieved from [Link]
-
PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 7. 4-nitrochalcone - SRIRAMCHEM [sriramchem.com]
- 8. 4-NITROCHALCONE - Safety Data Sheet [chemicalbook.com]
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removing unreacted 4-nitroacetophenone from chalcone product
Ticket ID: CHAL-PUR-004 Subject: Removal of Unreacted 4-Nitroacetophenone from Chalcone Product Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
The presence of unreacted 4-nitroacetophenone (starting ketone) in your chalcone product is a common issue in Claisen-Schmidt condensations.[1] Because 4-nitroacetophenone lacks the acidic phenolic protons found in hydroxy-acetophenones, it cannot be removed via simple alkaline extraction.[1]
This guide provides a tiered purification strategy. Recrystallization from ethanol is the primary recommendation due to the high solubility of 4-nitroacetophenone in alcohols relative to the chalcone product. Silica gel chromatography serves as the secondary protocol for difficult separations.
Module 1: Diagnostic & Triage
Before attempting purification, confirm the presence and extent of the impurity.
Thin Layer Chromatography (TLC) Profiling
You must establish the
-
Stationary Phase: Silica Gel
. -
Recommended Mobile Phase: Hexane:Ethyl Acetate (Start at 8:2 or 7:3 ).[1]
-
Visualization: UV Lamp (254 nm).[2] The nitro group quenches fluorescence strongly; the chalcone may fluoresce yellow/orange under 365 nm depending on substitution.
| Compound | Predicted | Visual Characteristic |
| 4-Nitroacetophenone | Lower/Mid Range (Polar nitro group) | Dark spot under UV 254nm |
| Chalcone Product | Higher Range (Conjugated/Lipophilic) | Dark spot (254nm); Possible Fluorescence (365nm) |
NMR Confirmation (The "Smoking Gun")
Proton NMR is the definitive method to quantify the impurity. Look for the specific methyl ketone signal.
-
4-Nitroacetophenone: Distinct singlet (
) at 2.6 – 2.7 ppm (Methyl group).[1] -
Chalcone: Distinct doublets (
each) in the 7.4 – 8.0 ppm range with a coupling constant ( ) of 15–16 Hz (indicating trans-geometry).[3]
Module 2: Primary Purification (Recrystallization)
This is the standard industry protocol. It relies on the principle that 4-nitroacetophenone is significantly more soluble in ethanol than the chalcone product.[1]
Protocol A: Ethanol Recrystallization
Reagents: 95% Ethanol (EtOH), Activated Charcoal (optional for decolorization).
-
Crude Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add a minimum amount of boiling 95% EtOH.
-
Note: If the solid does not dissolve in boiling EtOH, add small aliquots of Acetone or Ethyl Acetate (co-solvent method), but keep EtOH as the majority carrier.
-
-
Hot Filtration (Critical Step):
-
If insoluble particles remain, filter the hot solution through a pre-warmed funnel to prevent premature crystallization.[4]
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed. Do not place directly in ice; rapid cooling traps the 4-nitroacetophenone inside the crystal lattice (occlusion).
-
Once room temp is reached, move to an ice-water bath (
C) for 30 minutes.[1]
-
-
Filtration & Wash:
Troubleshooting: "Oiling Out"
Issue: The product separates as an oil droplet instead of crystals.[4] Fix: Re-heat to dissolve. Add a seed crystal (if available) or scratch the glass surface with a rod during the cooling phase to induce nucleation.
Module 3: Advanced Separation (Chromatography)
Use this module if the impurity persists (>5% by NMR) after recrystallization.
Protocol B: Silica Gel Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase Strategy: Gradient Elution.
Workflow:
-
Pack Column: Slurry pack with 100% Hexane.
-
Load: Dissolve crude in minimum DCM (Dichloromethane) and load carefully.
-
Elute:
-
Start: 100% Hexane (1 Column Volume).
-
Ramp 1: 95:5 Hexane:EtOAc (Elutes non-polar byproducts).
-
Ramp 2: 90:10 to 80:20 Hexane:EtOAc (Target Chalcone usually elutes here).
-
Flush: 50:50 Hexane:EtOAc (Elutes remaining polar 4-nitroacetophenone).[1]
-
Visualizing the Workflow
Caption: Decision tree for the purification of chalcones contaminated with ketone starting materials.
Frequently Asked Questions (FAQ)
Q: Why can't I just wash the product with acid or base? A: Unlike aldehydes (which can be removed with sodium bisulfite) or phenolic ketones (removable with NaOH), 4-nitroacetophenone is neither sufficiently acidic nor capable of forming stable bisulfite adducts easily. Chemical washing is ineffective; physical separation (solubility/polarity) is required.
Q: My chalcone and the 4-nitroacetophenone have identical
Q: How do I prevent this in future batches? A: Use the Limiting Reagent Strategy . Run the reaction with a slight excess of the aldehyde (1.2 equivalents) and 1.0 equivalent of 4-nitroacetophenone. Unreacted aldehyde is much easier to remove (often stays in the filtrate during recrystallization or can be washed out with sodium bisulfite solution) than the ketone.
References
-
Vogel, A. I. (1996).[7] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for recrystallization and Claisen-Schmidt condensation).
-
BenchChem. (2025).[2][4][8] Technical Support Center: Refining TLC Monitoring for Chalcone Synthesis. Retrieved from (General TLC protocols for chalcones).
- Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.
- Siberian Federal University. (2024). Synthesis and Characterization of 4-Nitrochalcones. (Confirmed NMR shift data for 4-nitroacetophenone methyl group).
-
National Institute of Standards and Technology (NIST). 4-Nitroacetophenone Spectra Data. Retrieved from (Verified NMR and physical property data).
Sources
Technical Support Center: Optimizing Base Catalyst Concentration for Nitrochalcone Synthesis
Welcome to the Technical Support Center for nitrochalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base-catalyzed Claisen-Schmidt condensation for synthesizing these valuable compounds. Nitrochalcones are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a nitro group can particularly enhance the biological potency of the chalcone scaffold.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on the critical role of base catalyst concentration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing nitrochalcones?
A1: The most common and classical method is the Claisen-Schmidt condensation.[4] This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.[4] In the synthesis of nitrochalcones, either the acetophenone or the benzaldehyde (or both) will contain a nitro group. The reaction proceeds via an aldol condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[4]
Q2: Why is the base catalyst concentration so critical in nitrochalcone synthesis?
A2: The base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential for deprotonating the α-carbon of the ketone to form a nucleophilic enolate.[5] The concentration of this catalyst directly influences the reaction rate and the potential for side reactions. Too little catalyst will result in a sluggish or incomplete reaction, while too much can lead to undesirable side products, such as the Cannizzaro reaction or self-condensation of the ketone.[3][5][6]
Q3: What are the typical starting concentrations for base catalysts in nitrochalcone synthesis?
A3: The concentration of alkali in Claisen-Schmidt reactions frequently ranges from 10% to 60%.[3] However, the optimal concentration is highly dependent on the specific substrates being used. For instance, chalcones with strong electron-withdrawing groups, like nitro groups, can be less reactive and may require specifically optimized conditions.[7] It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your particular reactants.[5]
Troubleshooting Guide: Optimizing Catalyst Concentration
Issue 1: Low or No Product Yield
Q: My reaction has stalled, and TLC analysis shows only starting material. What are the likely causes related to the catalyst?
A: This is a common issue that can often be traced back to the catalyst concentration or activity.
-
Insufficient Catalyst Concentration: The most straightforward cause is an inadequate amount of base to effectively deprotonate the acetophenone and drive the reaction forward. At lower concentrations of the catalyst, the reaction may not be completed in the given time.[6]
-
Solution: Gradually increase the molar equivalent of the base catalyst in small-scale trial reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Inactive or Improper Catalyst: The base catalyst is crucial for the deprotonation of the ketone.[8] If the base is old or has been exposed to air, it may be carbonated and thus inactive.[8]
-
Solution: Use a fresh, high-purity batch of your base catalyst (e.g., NaOH or KOH).[8] Ensure it has been stored in a tightly sealed container to prevent degradation.
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Q: My crude product shows multiple spots on TLC, making purification challenging. How can I minimize these byproducts by adjusting the catalyst concentration?
A: The formation of multiple products is a frequent challenge due to various reactive species in the reaction mixture. Here are the most likely side reactions related to catalyst concentration and how to suppress them:
-
Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes that lack α-hydrogens (like nitrobenzaldehyde) can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[3][4] This side reaction consumes your aldehyde, reducing the yield of the desired chalcone.
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself in an aldol condensation, leading to byproducts.[5]
-
Michael Addition: The enolate of the acetophenone can add to the newly formed α,β-unsaturated ketone (the chalcone product), leading to the formation of a 1,5-dicarbonyl compound.[5]
-
Solution: Using a slight excess of the aldehyde can help to minimize this. Additionally, performing the reaction at a lower temperature can disfavor this subsequent reaction.[9]
-
Experimental Protocols
Protocol 1: General Procedure for Nitrochalcone Synthesis
This protocol provides a standard method for synthesizing nitrochalcones.
Materials:
-
Substituted Nitroacetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the nitroacetophenone and the selected substituted benzaldehyde in ethanol.[1]
-
While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH.
-
Monitor the reaction progress using TLC.[8]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and cold water.[1]
-
If a precipitate forms, collect it by vacuum filtration. If the product remains dissolved, slowly acidify the solution with dilute HCl to a neutral pH to precipitate the chalcone.[1]
-
Wash the collected solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure nitrochalcone.[8]
Protocol 2: Optimizing Base Catalyst Concentration
To determine the optimal catalyst concentration for your specific substrates, a series of small-scale reactions should be performed.
| Trial | Nitroacetophenone (mmol) | Benzaldehyde (mmol) | Base (e.g., NaOH) (mmol) |
| 1 | 1 | 1 | 0.5 |
| 2 | 1 | 1 | 1.0 |
| 3 | 1 | 1 | 1.5 |
| 4 | 1 | 1 | 2.0 |
| 5 | 1 | 1 | 2.5 |
Procedure:
-
Set up a series of small-scale reactions as outlined in the table above.
-
Run all reactions under identical conditions (temperature, solvent volume, reaction time).
-
Monitor the progress of each reaction by TLC at regular intervals.
-
After the designated reaction time, work up each reaction and isolate the crude product.
-
Analyze the yield and purity of the product from each trial to determine the optimal catalyst concentration. A study on the synthesis of a chalcone derivative found that a 40% catalyst concentration gave a higher yield compared to 10, 20, 30, and 50%.[6] At lower concentrations, the reaction was incomplete, while at 50%, a lower yield was observed, possibly due to the Cannizzaro reaction.[6]
Visualizations
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism for nitrochalcone synthesis.
Caption: Troubleshooting workflow for optimizing base catalyst concentration.
References
- Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde. Benchchem.
- Effect of weight percent of catalyst on yield of chalcone. ResearchGate.
- Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.
- Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
- Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem.
- Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.
- Technical Support Center: Optimizing Chalcone Synthesis. Benchchem.
- Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Electron-Deficient Chalcones
Current Status: Operational Topic: Troubleshooting Side Reactions in Claisen-Schmidt Condensation Target Audience: Medicinal Chemists, Process Chemists
Core Directive: The "Double-Edged Sword" of Electron-Deficiency
Welcome to the technical support hub for chalcone synthesis. You are likely here because your standard Claisen-Schmidt protocol—which works perfectly for unsubstituted benzaldehyde—is failing with your electron-deficient substrates (e.g., nitro-, cyano-, or poly-halo-benzaldehydes).
The Central Problem: Electron-withdrawing groups (EWGs) on the aldehyde ring create a paradox:
-
Hyper-Electrophilicity: They make the aldehyde carbonyl highly reactive toward the enolate (Good for Aldol).
-
Cannizzaro Susceptibility: They make the aldehyde highly reactive toward the hydroxide base itself (Bad: Cannizzaro side reaction).
-
Michael Acceptor Activation: Once the chalcone forms, the EWG makes the
-carbon highly positive, inviting attack from unreacted enolates (Bad: Michael Addition oligomers).
This guide provides the logic and protocols to navigate this reactivity landscape.
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned into a sticky, polymeric 'goo' that won't recrystallize."
Diagnosis: Michael Addition Oligomerization
Root Cause: The product (chalcone) is a stronger electrophile than the starting aldehyde. Excess ketone enolate attacks the
Corrective Actions:
-
Stoichiometry Check: Ensure a strict 1:1 molar ratio . Do not use excess ketone. In fact, a slight excess of the aldehyde (1.05 eq) is safer than excess ketone.
-
Temperature Control: Lower the temperature to 0–5°C . Michael addition has a higher activation energy than the initial Aldol condensation; keeping it cold kinetically favors the chalcone.
-
Quench Timing: Do not let the reaction stir overnight "just to be safe." Monitor via TLC. Once the aldehyde spot disappears, quench immediately with dilute HCl.
-
Switch Catalyst: If the problem persists, switch to Acid Catalysis (Protocol B) . Acidic conditions suppress the formation of the nucleophilic enolate, preventing Michael addition.
Issue 2: "I have low yields, and I'm isolating a white solid that is neither starting material nor product."
Diagnosis: The Cannizzaro Competitor Root Cause: The base (OH⁻) is acting as a nucleophile rather than a base. It attacks the aldehyde directly, causing disproportionation into carboxylic acid (the white solid precipitate) and alcohol.[3] Risk Factor: Extremely high with strong EWGs (e.g., 2,4-dinitrobenzaldehyde).
Corrective Actions:
-
Base Concentration: Switch from concentrated NaOH (40%) to dilute NaOH (5-10%) or a weaker base like LiOH or Ba(OH)₂ .
-
Solvent System: Use a solvent that reduces the nucleophilicity of the hydroxide, such as aqueous ethanol rather than pure water/methanol.
-
Order of Addition: Do not mix the aldehyde and base first. Premix the ketone and base to generate the enolate before adding the aldehyde dropwise. This ensures the aldehyde encounters the enolate (Aldol) before it encounters free hydroxide (Cannizzaro).
Issue 3: "The reaction stalls. I see starting material on TLC despite heating."
Diagnosis: Retro-Aldol Equilibrium
Root Cause: The Aldol addition is reversible. If the dehydration step (elimination of water) is slow, the intermediate
Corrective Actions:
-
Push Equilibrium: The reaction produces water. If you are heating, use a Dean-Stark trap (if in toluene) or add a dehydrating agent.
-
Solvent-Free Grinding: Use Protocol C . The solid-state reaction restricts molecular mobility, often preventing the reverse reaction and driving the dehydration forward due to crystal lattice energy stabilization.
Reaction Pathway Visualization
The following diagram maps the competitive landscape. Your goal is to navigate the "Green Path" while avoiding the "Red Zones."
Figure 1: Mechanistic pathway showing the competition between the desired Aldol condensation (Green) and the Cannizzaro/Michael side reactions (Red).
Validated Experimental Protocols
Protocol A: Optimized Base-Catalyzed (For Mild EWGs)
Best for: 4-chlorobenzaldehyde, 3-nitrobenzaldehyde.
-
Preparation: Dissolve 10 mmol of acetophenone in 15 mL of Ethanol (95%).
-
Enolization: Cool to 0°C in an ice bath. Add 5 mL of 10% NaOH (aq) dropwise. Stir for 10 minutes. Note: This pre-forms the enolate.[4]
-
Addition: Dissolve 10 mmol of the aldehyde in 5 mL Ethanol. Add this solution dropwise to the ketone/base mixture over 20 minutes.
-
Reaction: Stir at 0–5°C for 2–4 hours. Monitor via TLC.
-
Workup: Once complete, neutralize with 10% HCl until pH ~7. The solid product should precipitate.[5] Filter, wash with cold water, and recrystallize from ethanol.[6][7]
Protocol B: Acid-Catalyzed (Thionyl Chloride/Ethanol)
Best for: Strong EWGs (2,4-dinitro), Base-sensitive groups, or if Michael addition is persistent. Mechanism: In situ generation of anhydrous HCl.
-
Mixture: In a round-bottom flask, combine 10 mmol Aldehyde and 10 mmol Ketone in 20 mL absolute ethanol.
-
Catalyst: Cool to 0°C. Add 0.5 mL Thionyl Chloride (SOCl₂) dropwise.
-
Caution: SOCl₂ reacts with ethanol to release HCl and SO₂. Perform in a fume hood.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour mixture into crushed ice. The chalcone will precipitate as a solid.[1] Filter and wash with cold water.
-
Why this works: Acidic conditions protonate the aldehyde carbonyl (activating it) but do not generate the nucleophilic enolate required for Michael addition.
-
Protocol C: Solvent-Free "Grinding" (Green Chemistry)
Best for: Rapid screening, high yields, minimizing solvent waste.[7]
-
Combine: In a porcelain mortar, place 10 mmol Aldehyde, 10 mmol Ketone, and 1 pellet (~2-3 mmol) of solid NaOH.
-
Grind: Grind vigorously with a pestle. The mixture will likely turn into a yellow paste and then solidify within 5–10 minutes.
-
Observation: Heat is often generated (exothermic).
-
-
Workup: Add cold water to the mortar to wash away the NaOH.[8] Filter the solid chalcone.[1][7][8]
-
Advantage: The solid-state lattice restricts the movement of molecules, significantly reducing the probability of the bulky Michael addition occurring [4].
Comparative Data Summary
| Feature | Base Catalysis (Standard) | Acid Catalysis (SOCl₂) | Solvent-Free (Grinding) |
| Primary Risk | Michael Addition / Cannizzaro | Slow Reaction Rate | Localized Overheating |
| Yield (EWG substrates) | 60–75% | 80–95% | 85–98% |
| Reaction Time | 4–24 Hours | 12–24 Hours | 5–20 Minutes |
| Atom Economy | Low (Solvent waste) | Medium | High |
| Selectivity | Moderate | High (No Michael Adducts) | High |
References
-
Mechanism of Michael Addition: BenchChem. (2025). Preventing Michael addition side reaction in chalcone synthesis. Retrieved from 1[8]
-
Cannizzaro Competition: BenchChem. (2025). Preventing Cannizzaro reaction in Aldol condensations. Retrieved from 4
-
Acid Catalysis (SOCl₂): Hu, Z., et al. (2004). Synthesis of chalcones catalysed by SOCl2/EtOH. Journal of Chemical Research. Retrieved from 9
-
Solvent-Free Synthesis: Osman, M. F. (2009).[10] Solvent-Free Synthesis of Chalcone by Aldol Condensation. Universiti Teknologi MARA.[10] Retrieved from 10
-
General Claisen-Schmidt Review: Gomez-Rivera, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield Protocol. PMC. Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. rjpn.org [rjpn.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of 4'-nitrochalcone for biological assays
Welcome to the 4'-Nitrochalcone Technical Support Center .
This guide is designed for researchers encountering solubility, stability, or interference issues when using 4'-nitrochalcone (and related nitro-chalcone derivatives) in biological assays. It moves beyond basic "dissolve and dump" instructions to provide field-proven protocols that ensure data integrity.
Quick Status Check: The Nature of the Beast
-
Physicochemical Profile: Highly lipophilic (LogP ~3-4), crystalline solid (MP ~150-170°C).
-
Primary Challenge: "Crash-out" precipitation upon dilution into aqueous media.
-
Secondary Challenge: Spectral interference (yellow color) in colorimetric assays (MTT/MTS).
-
Reactivity Warning: The
-unsaturated ketone is a Michael acceptor; it can covalently bind to free thiols (cysteine) in serum proteins or assay reagents.
Module 1: Solvent Selection & Stock Preparation
Q: What is the absolute best solvent system for 4'-nitrochalcone stocks?
A: DMSO (Dimethyl Sulfoxide) is the gold standard, superior to Ethanol for stability. While ethanol is often cited, it is volatile (changing concentration over time) and has a lower solubilizing capacity for nitro-substituted aromatics compared to DMSO.
Technical Recommendation: Prepare a high-concentration master stock (e.g., 50 mM or 100 mM) in anhydrous DMSO.
-
Why? High concentration stocks allow for minimal DMSO volume (<0.5%) in the final assay, reducing solvent cytotoxicity.
-
Storage: Aliquot immediately into amber glass vials (chalcones are light-sensitive; cis-trans photoisomerization can occur). Store at -20°C.
Solubility & Compatibility Table
| Solvent | Max Solubility (Est.) | Biological Limit (Final %) | Verdict |
| DMSO | > 25 mg/mL | < 0.5% (Cell dependent) | Recommended. Best solvency and stability. |
| Ethanol | ~ 8-10 mg/mL | < 1.0% | Secondary. Use only if DMSO is contraindicated. |
| DMF | > 25 mg/mL | < 0.1% | Avoid. High cytotoxicity masks compound effects. |
| Water/PBS | < 0.01 mg/mL | 100% | Insoluble. Do not use for stocks. |
Module 2: Preventing "Crash-Out" (Precipitation)
Q: My compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I fix this?
A: This is the "solvent shock" effect. Adding a hydrophobic stock directly to a large volume of aqueous media creates a local environment of supersaturation, forcing the compound to crystallize.
The Solution: The "Step-Down" Serial Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to "wet" the compound.
Protocol: The 3-Step Dilution Workflow
-
Master Stock: 50 mM in DMSO.
-
Intermediate Work Solution (100x): Dilute the Master Stock 1:10 into pure DMSO (not water) to create a working range (e.g., 5 mM).
-
Crucial: Keep this in DMSO to maintain solubility before the final spike.
-
-
Final Spike (The "Hot Inject"):
-
Pre-warm your culture media to 37°C.
-
Vortex the media vigorously.
-
While vortexing, slowly inject the Intermediate DMSO solution into the center of the vortex.
-
Target: Final DMSO concentration ≤ 0.5%.[3]
-
Visualizing the Workflow
Caption: Figure 1. Step-down dilution strategy to prevent local supersaturation and precipitation of lipophilic chalcones.
Module 3: Advanced Formulations (Cyclodextrins)
Q: Even with careful dilution, I see crystals after 24 hours. What is the next level of solubility enhancement?
A: Use Hydroxypropyl-
Protocol: In-Situ Complexation (The "Shake-Flask" Method)
This method does not require freeze-drying and is suitable for immediate assay use.
-
Prepare Vehicle: Make a 10% (w/v) HP-
-CD solution in PBS or Media. Filter sterilize (0.22 µm). -
Add Compound: Add your 4'-nitrochalcone DMSO stock to this vehicle.
-
Note: The cyclodextrin allows you to use a lower concentration of DMSO (or eliminate it if you use solid kneading methods).
-
-
Equilibrate: Shake at 37°C for 30–60 minutes. The solution should remain clear.
-
Apply: Use this complexed solution to treat cells.
Module 4: Assay Interference (Troubleshooting False Data)
Q: My MTT assay shows high cell viability, but the cells look dead under the microscope. Why?
A: Spectral Interference. 4'-Nitrochalcone is often yellow. It absorbs light in the 400–500 nm range. The MTT formazan product is measured at 570 nm, but the "tail" of the chalcone absorbance or simple accumulation of the yellow compound inside cells can skew readings.
Q: How do I validate my readout?
A: The "Blank Subtraction" Protocol.
-
Cell-Free Control: Include wells with Media + Compound (no cells).
-
Measurement: Measure the absorbance of these wells.
-
Correction: Subtract this value from your experimental wells.
-
Alternative: Switch to a luminescent ATP assay (e.g., CellTiter-Glo). Luminescence is not affected by the yellow color of the chalcone.
Q: Could the compound be reacting with the assay reagents? A: Yes. As a Michael acceptor, 4'-nitrochalcone can react with thiol-rich enzymes. If you are measuring enzymatic activity (e.g., Caspase assays using DTT-containing buffers), the DTT may inactivate your compound before it acts on the enzyme.
-
Fix: Use thiol-free buffers if possible, or minimize pre-incubation times with thiol-containing reagents.
References
-
BenchChem Technical Support. Overcoming Chalcone Solubility in Biological Assays. (Strategies for formulation including cyclodextrins and co-solvents).[4]
-
Molecules (MDPI).
-cyclodextrin and Azomethine/Chalcones. (Detailed stoichiometry and complexation protocols). -
Royal Society of Chemistry (RSC) Advances. Biological activity evaluation and action mechanism of chalcone derivatives.[5] (Discusses solubility limitations in anticancer assays).
-
Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes. (Review of kneading and solution methods for lipophilic drugs).
-
ThermoFisher Scientific. Safety Data Sheet: 3-Nitrochalcone. (Stability and physicochemical safety data).
Sources
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Chalcone Synthesis: A Technical Guide to Preventing Michael Addition Side Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address a common challenge in the Claisen-Schmidt condensation: the formation of Michael addition side products. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to optimize your synthetic outcomes.
Understanding the Competing Reactions: Chalcone Synthesis vs. Michael Addition
The synthesis of chalcones, versatile precursors in drug discovery, is most commonly achieved through the base-catalyzed Claisen-Schmidt condensation of an aromatic ketone (like acetophenone) and an aromatic aldehyde. The desired reaction pathway leads to the formation of an α,β-unsaturated ketone, the chalcone.
However, a competing reaction, the Michael addition, can significantly reduce the yield and complicate purification. In this side reaction, the enolate of the starting ketone, acting as a nucleophile, attacks the β-carbon of the newly formed chalcone. This results in a 1,5-dicarbonyl compound as a byproduct.[1][2]
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagram illustrates the desired Claisen-Schmidt condensation and the competing Michael addition side reaction.
Caption: Competing reaction pathways in base-catalyzed chalcone synthesis.
Troubleshooting Guide: Minimizing Michael Addition Byproducts
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My final product is a complex mixture with a significant amount of a higher molecular weight byproduct, as indicated by TLC and NMR.
-
Possible Cause: The reaction conditions are favoring the Michael addition. This is often due to a high concentration of the ketone enolate and the chalcone product co-existing under basic conditions for an extended period.
-
Solutions:
-
Catalyst Selection: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) generate a high concentration of the reactive enolate.[1] Consider switching to a milder base such as potassium carbonate (K₂CO₃) or piperidine to reduce the enolate concentration at any given time.[1][3]
-
Temperature Control: Running the reaction at a lower temperature, for instance in an ice bath, can significantly slow down the rate of the Michael addition, which often has a higher activation energy than the initial condensation.[1][2]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the chalcone is formed, it is crucial to quench the reaction to prevent the subsequent Michael addition.[1][2]
-
Stoichiometry: Using a slight excess of the aldehyde can help to ensure that the ketone enolate preferentially reacts with the aldehyde rather than the chalcone product.[1][4]
-
Issue 2: The Michael addition byproduct is still forming despite optimizing the catalyst, temperature, and reaction time.
-
Possible Cause: The solvent may be playing a role in promoting the side reaction. Protic solvents like ethanol, while common, can facilitate the Michael addition.[1]
-
Solutions:
-
Solvent-Free Conditions: Consider a solvent-free grinding method. This "green chemistry" approach often leads to faster reaction times, higher yields, and a significant reduction in side products.[1]
-
Alternative Solvents: Experiment with aprotic solvents. In some cases, a slightly acidic solvent like acetonitrile has been shown to completely suppress the Michael addition.[1]
-
Micellar Catalysis: Performing the reaction in a micellar medium, for example with a nonionic surfactant like Tween 80, can compartmentalize the reactants and hinder the interaction between the enolate and the chalcone product, thus suppressing the Michael addition.[5][6]
-
Issue 3: My NMR spectrum shows complex signals in the aliphatic region (around 3-5 ppm) that are not consistent with the desired chalcone.
-
Possible Cause: These signals are characteristic of the newly formed C-H bonds in the Michael adduct. The distinct α,β-unsaturated proton signals of the chalcone may also be diminished in intensity.
-
Solutions:
-
Spectroscopic Analysis: Compare your experimental spectra with literature data for both the expected chalcone and potential Michael adducts to confirm the identity of the byproduct.
-
Purification Strategies:
-
Recrystallization: The Michael adduct may have different solubility properties compared to the desired chalcone, allowing for separation through careful recrystallization from a suitable solvent like ethanol.[1]
-
Column Chromatography: If recrystallization is not effective, column chromatography using an appropriate solvent system can be employed to separate the chalcone from the Michael adduct.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What exactly is the Michael addition side reaction in chalcone synthesis?
The Michael addition is a conjugate addition reaction where the enolate of the starting ketone attacks the β-carbon of the α,β-unsaturated carbonyl system of the newly formed chalcone. This leads to the formation of a 1,5-dicarbonyl compound as a byproduct.[1][7][8]
Q2: How do substituents on the aromatic rings of the reactants affect the Michael addition?
Electron-withdrawing groups on the benzaldehyde ring can make the β-carbon of the resulting chalcone more electrophilic and thus more susceptible to Michael addition. Conversely, electron-donating groups on the acetophenone can increase the nucleophilicity of the enolate, which could also increase the rate of the Michael addition.[1]
Q3: Are there alternative synthetic methods that are less prone to Michael addition?
Yes, several "green" chemistry approaches have proven effective:
-
Solvent-Free Grinding: Grinding the solid reactants with a solid base (e.g., NaOH) using a mortar and pestle is often faster and minimizes side reactions.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to higher yields and fewer byproducts.
-
Ultrasound-Assisted Synthesis: Sonication can promote the reaction at lower temperatures, which helps to reduce the rate of the Michael addition.[1]
-
Wittig Reaction: An alternative route to chalcones that avoids the basic conditions of the Claisen-Schmidt condensation is the Wittig reaction between a stabilized ylide and an aromatic aldehyde.[9][10]
Q4: How can I effectively monitor the reaction to minimize byproduct formation?
Thin Layer Chromatography (TLC) is an indispensable tool. By regularly spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting materials and the appearance of the chalcone product. Once the starting materials are consumed, the reaction should be stopped to prevent the accumulation of the Michael adduct.
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation with Minimized Michael Addition
This protocol incorporates several strategies to suppress the formation of the Michael adduct.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (5 mL)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 15-20 minutes.[2]
-
Continue stirring the reaction mixture in the ice bath and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (100 mL).[2]
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Solvent-Free Grinding for Chalcone Synthesis
This method is an environmentally friendly alternative that often provides high yields with minimal side products.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) pellets (1.0 eq)
-
Mortar and pestle
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Place the substituted benzaldehyde, substituted acetophenone, and sodium hydroxide pellets in a mortar.
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will typically become a paste and may change color.
-
After grinding, add ice-cold water to the mortar and continue to stir until the paste solidifies.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining NaOH.[1]
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterize the product using NMR, IR, and melting point determination.
Troubleshooting Workflow
The following diagram provides a decision-making framework for optimizing your chalcone synthesis and troubleshooting the formation of Michael addition byproducts.
Caption: Troubleshooting workflow for chalcone synthesis.
Data Summary: Impact of Reaction Conditions
The following table summarizes the influence of various reaction parameters on the formation of the desired chalcone versus the Michael addition byproduct.
| Parameter | Condition Favoring Chalcone | Condition Favoring Michael Adduct | Rationale |
| Catalyst | Milder base (e.g., K₂CO₃, piperidine)[1][3] | Strong base (e.g., NaOH, KOH)[1][2] | Milder bases maintain a lower concentration of the nucleophilic enolate. |
| Temperature | Low temperature (e.g., 0-5 °C)[1][2] | High temperature[2] | The Michael addition often has a higher activation energy. |
| Reaction Time | Minimized (monitor by TLC)[1][2] | Prolonged[2] | Extended exposure to basic conditions allows for the subsequent side reaction. |
| Solvent | Solvent-free, aprotic, or micellar media[1][5] | Protic solvents (e.g., ethanol)[1] | Protic solvents can facilitate the proton transfer steps involved in the Michael addition. |
| Stoichiometry | Slight excess of aldehyde[1][4] | Excess of ketone[2] | An excess of the enolizable ketone increases the concentration of the Michael donor. |
References
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
-
ResearchGate. (2019, February 21). What factors to control or omit to avoid or slow down Michael addition reactions?. Retrieved from [Link]
-
JoVE. (2023, April 30). 15.37: Conjugate Addition of Enolates: Michael Addition. Retrieved from [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free Michael addition reaction of cyclohexanone with chalcone. Retrieved from [Link]
-
PMC. (n.d.). New eco-friendly animal bone meal catalysts for preparation of chalcones and aza-Michael adducts. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2021, April 19). Claisen and Michael Reactions. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]
-
ACS Publications. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
ACS.org. (2025, February 6). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. Retrieved from [Link]
-
MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A NOVEL METHOD FOR MICHAEL ADDITION AND EPOXlDATlON OF CHALCONES IN A WATER SUSPENSION MEDIUM: A COMPLETELY ORGANIC SOLVENT-FREE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
TSI Journals. (2014). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 4'-Nitrochalcone Purity Analysis
Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Analytical Context
Welcome to the technical support hub for 4'-nitrochalcone analysis. You are likely here because you are synthesizing this compound via Claisen-Schmidt condensation (using 4-nitroacetophenone and benzaldehyde) or evaluating its biological activity.
The Critical Challenge:
The analysis of 4'-nitrochalcone presents a specific set of physicochemical hurdles. The nitro group at the 4'-position (on the A-ring) creates a strong electron-withdrawing effect, influencing both the dipole moment and the UV absorption maximum (
This guide provides a self-validating HPLC protocol designed to separate the target molecule from its starting materials (4-nitroacetophenone and benzaldehyde) and its geometric isomers.
Module 1: The "Gold Standard" Method
Do not start from scratch. This baseline method is optimized for the hydrophobicity of the nitrochalcone scaffold.
Core Method Parameters
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | The high hydrophobicity of the chalcone backbone requires strong retentive interaction (Van der Waals) provided by octadecylsilane ligands. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification suppresses silanol ionization on the silica support, preventing peak tailing for the nitro-group (which can induce dipole interactions). |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol and lower viscosity, allowing for sharper peaks and lower backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Wavelength | 305 - 310 nm | The cinnamoyl chromophore typically absorbs here. Crucial: 4-nitroacetophenone absorbs lower (~260 nm). 310 nm maximizes the signal-to-noise ratio for the product. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
| Injection Vol | 10 µL | Standard load. |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.0 | 40% | Initial Hold |
| 15.0 | 90% | Elution of Product |
| 18.0 | 90% | Wash |
| 18.1 | 40% | Re-equilibration |
| 23.0 | 40% | Ready for Next Inj |
Module 2: Troubleshooting & FAQs
This section addresses specific anomalies reported by users in the field.
Q1: I see a "splitting" peak or a secondary peak eluting just before my main product. Is my column failing?
Diagnosis: Likely Photoisomerization , not column failure.
Mechanism: 4'-nitrochalcone exists thermodynamically as the trans (
-
Chromatographic Behavior: The cis isomer is less planar and slightly more polar (due to steric hindrance preventing optimal solvation shielding). Therefore, it elutes earlier than the trans isomer in Reverse Phase (RP-HPLC).
Corrective Protocol:
-
Amber Glass: All standard and sample preparations must be done in amber glassware.
-
Autosampler Protection: Ensure the autosampler door is opaque or the tray is covered.
-
Validation Test: Inject the sample. Then, deliberately expose the vial to UV light (or sunlight) for 1 hour and re-inject. If the "impurity" peak grows and the main peak shrinks, it is the cis-isomer.
Q2: My starting material (4-nitroacetophenone) is co-eluting with the solvent front or showing poor resolution.
Diagnosis: Insufficient retention of polar precursors. Causality: 4-nitroacetophenone is significantly more polar than the chalcone product. If your initial organic composition is too high (>50%), it will rush through the column.
Corrective Protocol:
-
Lower Initial %B: Drop the starting ACN concentration to 30% or 25%. This forces the polar starting materials to interact longer with the stationary phase.
-
Check Wavelength: 4-nitroacetophenone has a lower
than the chalcone. If you are detecting at 310 nm, the starting material peak will look artificially small. To quantify residual starting material, use a DAD (Diode Array Detector) to extract a chromatogram at 260 nm .
Q3: The main peak is tailing (Asymmetry factor > 1.5).
Diagnosis: Secondary Silanol Interactions. Mechanism: While nitrochalcones are neutral, the nitro group is highly electron-withdrawing, creating a local dipole. If the silica surface of your column has exposed silanol groups (Si-OH), they can interact with these dipoles or any trace basic impurities.
Corrective Protocol:
-
Increase Ionic Strength: Ensure you are using 0.1% Formic Acid or 0.1% Phosphoric Acid. Do not use neutral water.
-
Column Health: If the column is old, the bonded phase may have hydrolyzed, exposing more silanols. Try a "base-deactivated" (end-capped) C18 column.
Module 3: Visualization & Logic
Figure 1: Method Development Workflow
This diagram outlines the logical progression from screening to final validation, ensuring no steps are skipped.
Caption: Systematic workflow for developing a stability-indicating HPLC method for nitrochalcones.
Figure 2: Troubleshooting Logic Tree
Use this decision tree to diagnose chromatogram errors rapidly.
Caption: Diagnostic logic for common 4'-nitrochalcone HPLC anomalies.
References
-
BenchChem. HPLC-Based Separation of Cis and Trans Chalcone Isomers. (Accessed 2024). A protocol detailing the photoisomerization mechanisms and separation of geometric isomers.[1][2]
-
BenchChem. High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[3] (Accessed 2024). Detailed methodology for monitoring Claisen-Schmidt condensation via RP-HPLC.
-
Raheja, R., et al. Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate (2022).[4] Provides validation parameters and forced degradation study protocols applicable to chalcone derivatives.
-
VulcanChem. trans-4'-Methoxy-4-nitrochalcone - Chemical Structure and Physicochemical Properties. (Accessed 2024). Data on UV absorption bands (310 nm) and synthesis optimization for nitrochalcones.
-
SIELC Technologies. Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. (Accessed 2024). Specific retention data for the 4-nitroacetophenone starting material.
Sources
Technical Support Hub: High-Efficiency Synthesis of Sterically Hindered Nitro-Chalcones
Current Status: Operational Ticket ID: CHAL-NO2-STERIC Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Steric-Electronic Paradox
Welcome to the technical support hub for chalcone synthesis. If you are reading this, you are likely facing low yields (<30%) or failed crystallization when attempting to condense nitro-substituted benzaldehydes with acetophenones.
The Root Cause: You are battling a Steric-Electronic Paradox .
-
Electronic Effect (Favorable): The Nitro (
) group is a strong electron-withdrawing group (EWG). Theoretically, this should make the aldehyde carbonyl more electrophilic and the acetophenone -protons more acidic, facilitating the reaction. -
Steric Effect (Critical Failure): In ortho-substituted substrates (e.g., 2-nitrobenzaldehyde), the bulky nitro group forces the aromatic ring out of planarity with the carbonyl. This disrupts the resonance stabilization required for the transition state. Furthermore, under standard basic conditions (NaOH/EtOH), ortho-nitrobenzaldehyde is highly prone to the Cannizzaro reaction (disproportionation) rather than the desired Claisen-Schmidt condensation.
This guide provides three validated protocols to bypass these barriers: Acid-Catalyzed In-Situ Activation , Ultrasonic Cavitation , and Solvent-Free Mechanochemistry .
Diagnostic Workflow
Before proceeding, use this logic gate to select the correct protocol for your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate substitution patterns and observed failure modes.
Protocol A: The "Chemical Hammer" (Acid Catalysis)
Best For: Ortho-nitro substrates, substrates sensitive to strong bases.
Standard base catalysis fails for ortho-nitrobenzaldehyde because the base attacks the aldehyde (Cannizzaro) instead of deprotonating the ketone. We switch to Thionyl Chloride (SOCl
Mechanism:
SOCl
Experimental Procedure
-
Setup: Flame-dried 50 mL round-bottom flask, ice bath, magnetic stirrer.
-
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Nitro-Benzaldehyde (10 mmol)
-
Absolute Ethanol (10 mL)
-
Thionyl Chloride (SOCl
) (0.5 mL - Caution: Fuming)
-
-
Execution:
-
Dissolve acetophenone and benzaldehyde in ethanol.
-
Cool to 0°C.
-
CRITICAL STEP: Add SOCl
dropwise. (Evolution of SO gas will occur; perform in fume hood). -
Stir at room temperature for 2–4 hours.
-
-
Workup:
-
Pour mixture into crushed ice water (100 mL).
-
The precipitate should form immediately. Filter and wash with cold water.
-
Recrystallize from Ethanol/DCM.
-
Validation Data:
| Substrate (Aldehyde) | Method | Yield (%) | Reaction Time |
|---|---|---|---|
| 2-Nitrobenzaldehyde | NaOH/EtOH (Base) | < 40% (Mixed products) | 12 Hours |
| 2-Nitrobenzaldehyde | SOCl
Protocol B: The "Kinetic Breaker" (Ultrasound)
Best For: General nitro-chalcones, Green Chemistry compliance, Speed.
Acoustic cavitation creates microscopic bubbles that collapse, generating intense local heat and pressure. This energy overcomes the activation barrier imposed by the bulky nitro group without requiring high bulk temperatures that degrade the product.
Experimental Procedure
-
Equipment: Ultrasonic cleaning bath (Frequency: ~40 kHz, Power: ~100W).
-
Reagents:
-
Nitro-Acetophenone/Benzaldehyde (1 mmol each)
-
Ethanol (5 mL)
-
Pulverized NaOH (1 mmol) or KOH pellets.
-
-
Execution:
-
Workup:
-
Pour onto crushed ice/HCl mix (to neutralize base).
-
Filter the yellow/orange solid.
-
Validation Data:
| Substrate | Conventional Stirring (Yield/Time) | Ultrasound Assisted (Yield/Time) |
|---|---|---|
| 4-Nitrochalcone | 70% / 4 hrs | 96% / 15 min |
| 2-Nitrochalcone | 45% / 6 hrs | 88% / 25 min |
Mechanistic Insight: Why Acid Works When Base Fails
Users often ask why switching to acid helps with steric hindrance. The diagram below illustrates the pathway. In acid, we do not rely on a bulky enolate attacking a neutral carbonyl. Instead, we generate a small, highly reactive enol that attacks a protonated (activated) carbonyl.
Figure 2: Mechanism of acid-catalyzed aldol condensation utilizing in-situ generated HCl from Thionyl Chloride.
Frequently Asked Questions (FAQs)
Q: My product is forming a sticky "oil" instead of a solid. How do I fix this? A: This is common with nitro-compounds due to low melting points and solvent trapping.
-
Fix 1: Use the Solvent-Free Grinding method. Grind reactants + NaOH pellet in a mortar for 10 mins. The solid usually forms directly.
-
Fix 2: If using solvent, switch to PEG-400 as the solvent. It acts as a phase transfer catalyst and often improves crystallinity.
Q: Can I use microwave irradiation? A: Caution is advised. While microwaves accelerate the reaction, nitro compounds are thermally sensitive. If you use a microwave, use a dedicated reactor (not a kitchen microwave) with temperature control set to max 80°C. However, for ortho-nitro substrates, we have found Ultrasound to be superior to Microwave in preventing degradation.
Q: Why did my yield drop when I scaled up the Ultrasound method? A: Ultrasound intensity attenuates (weakens) as it travels through larger volumes. If scaling up >50 mmol, use an overhead mechanical stirrer combined with an ultrasonic probe, or use a flow-cell ultrasonic reactor, rather than a simple cleaning bath.
References
-
Ultrasonic-Assisted Synthesis: Handayani, E. S. V., et al. "Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities."[8] Advanced Journal of Chemistry, Section A, vol. 9, no. 5, 2026, pp. 890-903.[8]
-
Acid Catalysis (SOCl2/EtOH): Zangade, S., et al. "Synthesis of chalcones catalysed by SOCl2/EtOH."[1] Chemical Science Transactions, 2013. (Validated via ResearchGate and JOCPR archives).
-
Ortho-Substitution Challenges: Budiati, T. "The Influence of Nitro Group on Synthesis of Chalcone Derivatives." Journal of Chemical and Pharmaceutical Research, vol. 10, no. 8, 2018, pp. 132-136.[9]
-
Green Chemistry Comparison: Cancio, N., et al. "Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization." Proceedings of the 23rd International Electronic Conference on Synthetic Organic Chemistry, 2019.
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpbs.com [ijpbs.com]
- 4. youtube.com [youtube.com]
- 5. saudijournals.com [saudijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Separation of 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one Isomers
Welcome to the Advanced Chromatography Support Hub.
Ticket Subject: Separation & Purification of Nitro-Chalcone Isomers (
Core Directive: The Isomerization Landscape
Before attempting separation, you must understand the dynamic nature of your analyte. 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is a chalcone derivative. Like most chalcones, it exists in a thermodynamic equilibrium dominated by the trans (
The Mechanism of Failure (Why your peaks shift)
Users often report "ghost peaks" or shifting ratios during autosampler sequences. This is not column degradation; it is photoisomerization .
-
Ground State: The molecule prefers the planar trans (
) configuration due to conjugation across the -unsaturated ketone. -
Excited State: Upon UV exposure (ambient lab light or unshielded autosamplers), the
bond weakens, allowing rotation to the cis ( ) form. -
The Trap: The cis form is sterically hindered (non-planar) and higher in energy.
Workflow Visualization
The following diagram illustrates the lifecycle of the isomer separation process and the critical control points.
Caption: Figure 1. The photochemical cycle of nitro-chalcone. Note that without light protection, the sample constantly re-equilibrates.
Analytical Troubleshooting (HPLC)
User Issue: "I cannot achieve baseline resolution (
Root Cause Analysis
Geometric isomers differ in shape, not just polarity.
-
Trans (
): Planar. Interacts strongly with C18 alkyl chains (high hydrophobic surface area). -
Cis (
): Twisted (non-planar) due to steric clash between the carbonyl and the phenyl ring. Interacts poorly with C18.
Recommended Protocol: Reversed-Phase Isocratic
While C18 works, Phenyl-Hexyl columns are superior for chalcones due to
| Parameter | Standard Condition | Optimized Condition (Resolution Focus) |
| Column | C18 (ODS), | Phenyl-Hexyl or C18 , |
| Mobile Phase | ACN : Water (60:40) | MeOH : Water (65:35) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | 254 nm | 310-340 nm (Max absorption of chalcone) |
| Temperature |
Elution Order (RP-HPLC):
-
Cis (
): Elutes FIRST . (More polar, less planar interaction). -
Trans (
): Elutes SECOND . (Planar, strong retention).
FAQ: Why is the cis peak broader?
A: The cis isomer is often in a faster dynamic equilibrium or has rotamers due to the steric clash between the nitro-phenyl and phenyl rings. Ensure your column temperature is stable.
Preparative Isolation & Synthesis Support
User Issue: "I need to isolate the cis isomer for biological testing, but synthesis only yields trans."
Protocol: Photochemical Enrichment
You cannot synthesize the cis isomer directly via condensation; you must generate it.
-
Dissolution: Dissolve pure trans-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one in Acetonitrile.
-
Irradiation: Expose the solution to UV light (365 nm lamp or direct sunlight) for 2–6 hours.
-
Monitoring: Inject aliquots into HPLC every 30 mins until the cis:trans ratio stabilizes (typically 40:60 to 60:40 photostationary state).
-
-
Separation (Flash Chromatography):
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexane : Ethyl Acetate (Start 95:5, Gradient to 80:20).
-
Elution Order (Normal Phase):
-
Trans (
): Elutes FIRST (Less polar). -
Cis (
): Elutes SECOND (More polar/exposed dipoles).
-
-
Critical Warning: Perform all post-separation evaporation in the dark or using amber glassware. Rotovap bath temperature must be
Validation: The NMR Standard
User Issue: "How do I prove I have the cis isomer? The Mass Spec (MS) is identical for both."
Solution: Mass Spectrometry cannot distinguish these isomers. You must use Proton NMR (
The Coupling Constant ( ) Rule
The magnitude of the Vicinal Coupling Constant (
| Isomer | Geometry | Coupling Constant ( | Chemical Shift ( |
| Trans ( | Anti-periplanar ( | 15 – 16 Hz | Downfield (Deshielded) |
| Cis ( | Syn-periplanar ( | 10 – 12 Hz | Upfield (Shielded) |
Technical Insight: In the cis isomer, the steric strain forces the molecule out of planarity, reducing the conjugation. This shielding effect causes the vinylic protons to appear upfield (lower ppm) compared to the trans isomer.
Decision Logic for Troubleshooting
Use this decision tree to diagnose separation failures rapidly.
Caption: Figure 2. Troubleshooting logic for chalcone isomer separation.
References
-
BenchChem. (2025).[1] HPLC-Based Separation of Cis and Trans Chalcone Isomers: Application Notes & Protocols. Retrieved from
-
Walczak, B. (2021).[2] Separation of Chalcones Isomers in HPLC Systems. Analytical Sciences. Retrieved from
-
Yalçın, S. et al. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. Adıyaman University Journal of Science. Retrieved from
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants: Distinction of Cis/Trans Alkenes. Iowa State University. Retrieved from
-
ResearchGate. (2021). Photoisomerization mechanism of chalcone molecules and E/Z transformation. Retrieved from
Sources
A Researcher's Guide to the 1H NMR Chemical Shift Assignment of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
In the landscape of drug discovery and materials science, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for mapping the proton environments within a molecule. This guide provides an in-depth analysis and chemical shift assignment for (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one , a chalcone derivative of significant interest due to the wide-ranging biological activities of the chalcone scaffold.
This document is designed for researchers, scientists, and drug development professionals, offering not just a set of assigned values, but a logical framework for understanding the interplay of electronic and structural factors that govern the 1H NMR spectrum of this class of compounds.
The Structural and Electronic Landscape of a Chalcone
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, often referred to as 4-nitrochalcone, possesses a characteristic α,β-unsaturated ketone system that connects two aromatic rings. The electronic nature of the substituents on these rings profoundly influences the electron density distribution across the entire molecule, which in turn dictates the chemical shifts of the constituent protons.
The key structural features influencing the 1H NMR spectrum are:
-
The α,β-Unsaturated Ketone System: This conjugated system leads to a deshielding effect on the β-vinylic proton (H-β) compared to the α-vinylic proton (H-α) due to resonance.
-
The (E)-Stereochemistry: The trans configuration of the vinylic protons results in a large vicinal coupling constant (³JHαHβ), typically in the range of 11-18 Hz.
-
The Phenyl Ring (Ring A): The protons on this unsubstituted phenyl ring will exhibit characteristic splitting patterns based on their ortho, meta, and para positions relative to the propenone linker.
-
The 4-Nitrophenyl Ring (Ring B): The potent electron-withdrawing nitro group (-NO₂) significantly deshields the protons on this aromatic ring, particularly those in the ortho positions.
Below is a diagram illustrating the logical workflow for assigning the proton signals of the target molecule.
Caption: Workflow for 1H NMR assignment of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a standardized, self-validating protocol for acquiring high-quality 1H NMR data for chalcone derivatives.
Sample Preparation:
-
Accurately weigh 5-10 mg of the (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to prevent signal broadening.
Instrumental Setup and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for chalcones).
-
A standard 90° pulse sequence should be employed.
-
To ensure accurate integration, set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Measure the coupling constants (J) for the vinylic and aromatic protons.
1H NMR Chemical Shift Assignment and Comparative Analysis
The 1H NMR spectrum of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one exhibits distinct signals corresponding to the vinylic and aromatic protons. The following table summarizes the assigned chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 8.27-8.29 | m | |
| H-3', H-5' | 8.03-8.05 | m | |
| H-α | 7.78-7.84 | d | 15.7 |
| H-β | 7.78-7.84 | d | 15.7 |
| H-2, H-6 | 7.61-7.66 | m | |
| H-3, H-4, H-5 | 7.52-7.55 | m |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used. The data presented here is a representative example compiled from literature sources.[1]
Analysis and Causality:
-
Vinylic Protons (H-α and H-β): The two vinylic protons appear as doublets in the region of 7.78-7.84 ppm. The large coupling constant of approximately 15.7 Hz is definitive for the (E) or trans configuration of the double bond.[2] The resonance of these protons at a relatively downfield position is a result of the deshielding effect of the conjugated carbonyl group and the aromatic rings.
-
Protons of the 4-Nitrophenyl Ring (Ring B): The protons on the 4-nitrophenyl ring (H-2', H-3', H-5', H-6') are the most deshielded in the spectrum. This is due to the strong electron-withdrawing nature of the nitro group, which reduces the electron density on the aromatic ring. The protons ortho to the nitro group (H-3' and H-5') appear as a multiplet around 8.03-8.05 ppm, while the protons meta to the nitro group (H-2' and H-6') are found slightly upfield in a multiplet around 8.27-8.29 ppm.
-
Protons of the Phenyl Ring (Ring A): The protons of the unsubstituted phenyl ring (H-2, H-3, H-4, H-5, H-6) appear as a complex multiplet in the range of 7.52-7.66 ppm. The ortho protons (H-2 and H-6) are typically found more downfield within this multiplet due to their proximity to the propenone bridge.
Comparative Analysis with Structurally Related Chalcones:
To further solidify our understanding, a comparison with a structurally similar chalcone, 4'-hydroxy-4-nitro chalcone, is insightful. In this related molecule, the phenyl ring is substituted with a hydroxyl group at the 4-position.
| Compound | H-α (ppm) | H-β (ppm) | Aromatic Protons (Ring B - NO₂) (ppm) | Aromatic Protons (Ring A - Substituted) (ppm) |
| (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | ~7.8 | ~7.8 | ~8.0-8.3 | ~7.5-7.7 |
| 4'-hydroxy-4-nitro chalcone | ~7.89 | ~8.22 | ~8.37 (H-3, H-5), ~8.29 (H-2', H-6') | ~4.80 (OH) |
In 4'-hydroxy-4-nitro chalcone, the vinylic protons H-α and H-β are observed at approximately 7.89 ppm and 8.22 ppm, respectively.[3] The protons on the nitro-substituted ring appear around 8.29-8.37 ppm.[3] The presence of the electron-donating hydroxyl group on the other ring influences the chemical shifts of its adjacent protons. This comparison highlights the sensitivity of proton chemical shifts to the electronic nature of the substituents on the aromatic rings.
Conclusion
The 1H NMR chemical shift assignment of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is a logical process guided by fundamental principles of NMR spectroscopy. The characteristic signals of the vinylic protons, with their large coupling constant, confirm the (E)-stereochemistry. The distinct chemical shifts of the aromatic protons are a direct reflection of the electronic effects of the nitro group and the conjugated propenone system. By following a systematic experimental protocol and a logical assignment strategy, researchers can confidently elucidate the structure of this and related chalcone derivatives, a critical step in advancing their scientific investigations.
References
- Dimmock, J. R., et al. (1999). Bioactivities of Chalcones. Current Medicinal Chemistry, 6(12), 1125-1149.
- Susanti, E., et al. (2024). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Jurnal UNS.
- BenchChem (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy.
- Royal Society of Chemistry.
- BenchChem (2025).
- PubChem. (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 5291959.
- Jing, L.-H., et al. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2510.
- Royal Society of Chemistry.
- Susanti, E., et al. (2024). Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone Using Grinding Techniques. Molekul, 19(1), 218-228.
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A Comparative Guide to Carbonyl Stretching Frequencies: 4'-Nitrochalcone vs. Chalcone
For researchers and professionals in drug development and materials science, understanding the nuanced interplay between molecular structure and spectroscopic signatures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone analytical technique, providing rapid and precise information about a molecule's functional groups. Among the most prominent and informative signals is the carbonyl (C=O) stretching vibration.
This guide provides an in-depth comparison of the C=O stretching frequency in unsubstituted chalcone and its derivative, 4'-nitrochalcone. We will explore the electronic principles governing this spectroscopic shift, present comparative experimental data, and provide a robust protocol for acquiring high-quality FT-IR spectra for these and similar compounds.
The Decisive Influence of Electronic Effects on C=O Vibrations
The position of the carbonyl stretching band in an IR spectrum is exquisitely sensitive to its electronic environment. The fundamental principle is that a stronger, shorter C=O bond requires more energy to vibrate, resulting in absorption at a higher wavenumber (frequency). Conversely, any factor that weakens the bond (i.e., reduces its double-bond character) will lower the stretching frequency.[1]
In the context of chalcones, two primary electronic phenomena are at play: the Resonance (or Mesomeric) Effect and the Inductive Effect .[2]
-
Resonance Effect (-M/+M): This involves the delocalization of π-electrons across a conjugated system. In the parent chalcone molecule, the α,β-unsaturated ketone system allows for electron delocalization from the carbonyl group across the vinyl bridge and into the aromatic rings. This resonance lengthens and weakens the C=O bond, lowering its vibrational frequency compared to a simple saturated ketone (which typically appears around 1715 cm⁻¹).[3][4]
-
Inductive Effect (-I/+I): This is the transmission of charge through σ-bonds, driven by differences in electronegativity. Electronegative atoms or groups pull electron density towards themselves, an effect that diminishes with distance.[2][5]
The introduction of a nitro (-NO₂) group, particularly at the 4'-position (on the phenyl ring adjacent to the carbonyl group), dramatically alters this electronic landscape. The nitro group is a potent electron-withdrawing group (EWG) , exerting its influence through both a strong inductive (-I) and a strong resonance (-M) effect.[6][7] These combined effects pull electron density away from the carbonyl group. This withdrawal of electrons strengthens the C=O bond, increases its double-bond character, and consequently, shifts its stretching frequency to a higher wavenumber.[7]
Comparative Analysis of Experimental FT-IR Data
The theoretical principles are clearly reflected in experimental data. The following table summarizes the typical C=O stretching frequencies for relevant compounds, demonstrating the stepwise impact of conjugation and substitution.
| Compound | Structure | Key Structural Feature | Typical C=O Frequency (cm⁻¹) |
| Acetophenone | C₆H₅COCH₃ | Phenyl ring conjugated to C=O | ~1691[7] |
| Chalcone | C₆H₅COCH=CHC₆H₅ | Extended α,β-unsaturation | ~1665 |
| 4'-Nitroacetophenone | O₂NC₆H₄COCH₃ | Strong EWG on phenyl ring | ~1700[7] |
| 4'-Nitrochalcone | O₂NC₆H₄COCH=CHC₆H₅ | EWG and extended conjugation | ~1695 |
As the data illustrates, the extended conjugation in chalcone lowers the C=O frequency significantly compared to its precursor, acetophenone. However, the addition of the powerful electron-withdrawing 4'-nitro group counteracts this effect. It pulls electron density out of the conjugated system, stiffening the C=O bond and raising its vibrational frequency to a value substantially higher than that of unsubstituted chalcone.
Visualization of Electronic Effects
The following diagrams illustrate the flow of electron density and the resulting impact on the carbonyl group in both chalcone and 4'-nitrochalcone.
Caption: Electronic effects on the carbonyl group in chalcone vs. 4'-nitrochalcone.
Experimental Protocol: Acquiring FT-IR Spectra of Solid Chalcones
A reliable and reproducible method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique. This method involves intimately mixing the solid analyte with dry KBr powder and pressing the mixture into a transparent pellet, which is then analyzed by transmission.
Materials:
-
Chalcone sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet die and hydraulic press
-
FT-IR Spectrometer
Step-by-Step Methodology:
-
Drying: Ensure both the KBr powder and the chalcone sample are free of moisture, which can interfere with the spectrum (showing a broad O-H band). Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.
-
Grinding: Place ~100 mg of dry KBr into the agate mortar. Grind it to a very fine, consistent powder to minimize light scattering.
-
Mixing: Add 1-2 mg of the chalcone sample to the KBr in the mortar. The optimal sample concentration in KBr is typically 0.5% to 1.0%.[3]
-
Homogenization: Gently but thoroughly grind the sample and KBr together for several minutes until the mixture is homogeneous and has a fine, flour-like consistency.
-
Pellet Pressing:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 10,000-15,000 psi) for 1-2 minutes. The applied pressure will cause the KBr to flow and encapsulate the sample in a solid, transparent matrix.
-
-
Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be clear and transparent, not cloudy or opaque. Cloudiness indicates insufficient grinding, moisture, or uneven pressure.
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.
-
Acquire a background spectrum of the ambient atmosphere.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Cleaning: Thoroughly clean the mortar, pestle, and die components with an appropriate solvent (e.g., acetone followed by ethanol) and dry them completely to prevent cross-contamination.
Caption: Workflow for FT-IR analysis of solid samples using the KBr pellet method.
Conclusion
The FT-IR carbonyl stretching frequency is a powerful diagnostic tool for probing the electronic structure of molecules. The comparison between chalcone and 4'-nitrochalcone provides a classic illustration of substituent effects. While the extended conjugation of the chalcone framework inherently lowers the C=O frequency relative to simpler ketones, the introduction of a strong electron-withdrawing nitro group at the 4'-position reverses this trend. The nitro group's potent inductive and resonance effects withdraw electron density, strengthening the carbonyl bond and causing a distinct shift to a higher wavenumber. This predictable relationship between structure and spectral data underscores the utility of FT-IR spectroscopy in chemical synthesis, characterization, and drug development.
References
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Let's Talk Academy. (n.d.). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Retrieved from [Link]
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Brainly. (2024). arrange the following compuunds in increasing order of carbonyl frequency acetophenone p, - methoxyacetophenone and p- nitroacetophenone. Retrieved from [Link]
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Reddit. (2021). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? Retrieved from [Link]
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Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Retrieved from [Link]
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Chawla, H. M., et al. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR with 64 scans, 4 cm-1 resolution and 400-4000 cm-1 range (A) and... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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askIITians. (2017). the carbonyl stretching frequency of p-nitro acetophenone is greater. Retrieved from [Link]
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IR: carbonyl compounds. (n.d.). Retrieved from [Link]
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Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
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Chegg. (2020). An Aldol Reaction: trans-4-Nitrochalcone. Retrieved from [Link]
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Gable, K. (2018). The C=O Stretch. Oregon State University. Retrieved from [Link]
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JETIR.org. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. Retrieved from [Link]
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ResearchGate. (n.d.). Structural, vibrational and electrochemical analysis and antibiotic activity study of chalcone... Retrieved from [Link]
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Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
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Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
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IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
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YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). Retrieved from [Link]
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Chegg. (2017). Solved IR spectra if Trans-4-Nitrochalcone 1. Retrieved from [Link]
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Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
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IR: aldehydes. (n.d.). Retrieved from [Link]
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Unveiling the Solid-State Architecture of 4'-Nitrochalcone: A Crystallographic Comparison
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of synthetic and natural products, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold, foundational to a diverse array of bioactive molecules and functional organic materials. Their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, are intimately linked to their three-dimensional structure. The introduction of specific substituents, such as a nitro group, can significantly modulate these properties. A comprehensive understanding of the solid-state conformation and intermolecular interactions of substituted chalcones is therefore paramount for rational drug design and the development of novel materials.
This guide provides an in-depth analysis of the X-ray crystal structure of 4'-nitrochalcone, presenting a detailed experimental workflow for its characterization and a comparative analysis with other nitro-substituted chalcone derivatives. By examining the subtle interplay of molecular geometry and crystal packing, we aim to provide researchers with a deeper understanding of the structure-property relationships within this important class of compounds.
The Crystal Structure of 4'-Nitrochalcone: A Case Study
The definitive solid-state structure of 4'-nitrochalcone, systematically named (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, was elucidated by single-crystal X-ray diffraction. The compound was synthesized via the Claisen-Schmidt condensation of 4-nitroacetophenone and benzaldehyde.
Experimental Protocol: From Synthesis to Structure Solution
The experimental workflow for determining the crystal structure of 4'-nitrochalcone is a multi-step process that demands precision and adherence to established crystallographic standards.
Diagram of the Experimental Workflow for Crystal Structure Determination
Caption: A streamlined workflow for determining the crystal structure of a synthesized chalcone.
Step 1: Synthesis and Purification. 4'-nitrochalcone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde[1]. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain high-purity crystals suitable for single-crystal growth[2].
Step 2: Single Crystal Growth. High-quality single crystals are paramount for accurate X-ray diffraction analysis. For many chalcone derivatives, slow evaporation of a saturated solution at room temperature is an effective method for obtaining single crystals of suitable size and quality[3].
Step 3: X-ray Data Collection. A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 93 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination[4]. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation) and rotates the crystal while collecting the diffraction pattern on a detector[4][5].
Step 4: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods, which are computational algorithms that phase the diffraction data. The resulting structural model is then refined using a full-matrix least-squares method against the experimental data to optimize the atomic positions, and thermal parameters[4].
Crystallographic Data for 4'-Nitrochalcone
The single-crystal X-ray diffraction analysis of 4'-nitrochalcone revealed the following key crystallographic parameters:
| Parameter | 4'-Nitrochalcone [(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one] |
| Chemical Formula | C₁₅H₁₁NO₃[5] |
| Formula Weight | 253.25[5] |
| Crystal System | Monoclinic[4][5] |
| Space Group | P2/c[5] |
| a (Å) | 6.2139 (10)[4][5] |
| b (Å) | 13.159 (2)[4][5] |
| c (Å) | 14.450 (3)[4][5] |
| β (°) | 92.106 (3)[4][5] |
| Volume (ų) | 1180.8 (3)[4][5] |
| Z | 4[4][5] |
| Temperature (K) | 93[4] |
| Radiation | Mo Kα (λ = 0.71073 Å)[5] |
| R-factor | 0.037[4] |
A Comparative Analysis of Nitrochalcone Crystal Structures
The position of the nitro group on the chalcone scaffold significantly influences the crystal packing and, consequently, the macroscopic properties of the material. A comparison of the crystallographic data of 4'-nitrochalcone with other nitro-substituted derivatives highlights these structural nuances.
| Compound | Space Group | Crystal System | Key Structural Features |
| 4'-Nitrochalcone | P2/c[5] | Monoclinic | The two benzene rings have a dihedral angle of 5.00 (5)°. Molecules are linked into a two-dimensional network by C-H···O hydrogen bonds.[4][5] |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | P1̅[1] | Triclinic | Exhibits an s-trans conformation. Crystal packing is dominated by π-π stacking interactions.[1] |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | P1̅[1] | Triclinic | Adopts an s-cis conformation. The crystal packing is mainly stabilized by weak intermolecular C-H···O interactions.[1] |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Pbca[1] | Orthorhombic | Features an s-trans conformation with significant π-π stacking interactions contributing to the crystal packing.[1] |
| (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Not specified in snippet | Not specified in snippet | The molecule is approximately planar with a dihedral angle of 4.97 (18)° between the benzene rings. Intermolecular C-H···O interactions form chains of molecules.[2] |
Diagram of Molecular Conformations in Nitrochalcones
Caption: The relationship between molecular conformation and dominant intermolecular forces in the crystal packing of nitrochalcones.
This comparative analysis reveals that even a simple positional isomerism of the nitro group can lead to different space groups and dominant intermolecular interactions. For instance, the crystal packing of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one is primarily governed by π-π stacking, whereas in (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, weaker C-H···O hydrogen bonds are the main stabilizing force[1]. These differences in crystal packing can have a profound impact on the material's physical properties, such as melting point, solubility, and solid-state reactivity.
Conclusion
The determination of the X-ray crystal structure of 4'-nitrochalcone provides a foundational piece of data for understanding the structure-property relationships in this class of compounds. The monoclinic P2/c space group and the observed intermolecular hydrogen bonding network are key features of its solid-state architecture. By comparing this structure with other nitro-substituted chalcones, it becomes evident that the position of the nitro group is a critical determinant of both molecular conformation and crystal packing. This guide serves as a valuable resource for researchers, offering not only the specific crystallographic details of 4'-nitrochalcone but also a broader perspective on the structural diversity within the nitrochalcone family. These insights are crucial for the rational design of new chalcone-based compounds with tailored biological activities and material properties.
References
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Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2510. Available at: [Link]
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Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2510. Available at: [Link]
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Martinez-Martinez, F. J., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7687. Available at: [Link]
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PubChem. (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one. National Center for Biotechnology Information. Available at: [Link]
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Harrison, W. T. A., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4465-o4467. Available at: [Link]
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PubChemLite. 4-nitrochalcone (C15H11NO3). Available at: [Link]
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Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(2), 297-302. Available at: [Link]
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Patil, P. S., et al. (2011). Synthesis, growth, and characterization of 4OCH3-4'-nitrochalcone single crystal: A potential NLO material. Journal of Crystal Growth, 318(1), 743-747. Available at: [Link]
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A Comparative Analysis of Second-Harmonic Generation Efficiency: 4'-Nitrochalcone vs. Urea
In the landscape of nonlinear optical (NLO) materials, the quest for compounds with high second-harmonic generation (SHG) efficiency is paramount for applications in optical data storage, telecommunications, and frequency conversion.[1][2] This guide provides an in-depth comparison of the SHG efficiency of 4'-nitrochalcone, a promising organic NLO material, against urea, a well-established reference standard. We will delve into the structural and electronic properties that govern their NLO activity, present comparative experimental data, and provide a detailed protocol for measuring SHG efficiency.
The Basis of Second-Harmonic Generation in Organic Molecules
Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure. In organic molecules, a high second-order NLO response is often associated with the presence of a π-conjugated system linking an electron donor and an electron acceptor group.[3] This arrangement facilitates intramolecular charge transfer, leading to a large molecular hyperpolarizability (β), a key contributor to the bulk NLO effect.
4'-Nitrochalcone: A Promising Candidate for High SHG Efficiency
Chalcones are a class of organic compounds characterized by an α, β-unsaturated carbonyl system connecting two aromatic rings.[4] This structural motif provides a conjugated π-electron system that is conducive to NLO activity.[4][5][6] The SHG efficiency of chalcones can be significantly enhanced by attaching suitable electron-donating and electron-withdrawing groups to the aromatic rings.[3]
Urea: The Established Benchmark
Urea is a well-known organic NLO crystal that has been extensively studied and is often used as a reference material for SHG measurements.[8][9] Its SHG efficiency is a standard benchmark against which new NLO materials are compared. While its SHG coefficient is modest compared to many newer organic crystals, its availability, well-characterized properties, and non-hygroscopic nature make it a reliable standard.
Comparative SHG Efficiency
The following table summarizes the reported SHG efficiencies of 4'-nitrochalcone derivatives relative to urea.
| Compound | SHG Efficiency (Relative to Urea) | Reference |
| 4-methoxy-4'-nitrochalcone | ~5 times | [1] |
| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | 2.7 times | [7] |
Experimental Protocol: Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG activity.[10][11][12] It provides a rapid and straightforward means of assessing the relative SHG efficiency of a powdered sample.
Objective: To determine the relative SHG efficiency of a powdered sample compared to a reference standard (e.g., urea).
Materials and Equipment:
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder (e.g., capillary tube or pellet press)
-
Photomultiplier tube (PMT) or photodiode detector
-
Optical filters (to block the fundamental wavelength and pass the second harmonic)
-
Oscilloscope
-
Powdered sample of the material to be tested
-
Powdered reference standard (urea) of the same particle size
Step-by-Step Methodology:
-
Sample Preparation:
-
Grind the crystalline sample into a fine powder.
-
Sieve the powder to obtain a uniform particle size. This is crucial for obtaining reproducible results.
-
Pack the powdered sample into a sample holder. Ensure consistent packing density between the sample and the reference.
-
-
Experimental Setup:
-
Align the Nd:YAG laser to direct the fundamental beam (1064 nm) onto the sample.
-
Place the detector at a suitable angle to collect the scattered second-harmonic signal (532 nm).
-
Position the optical filters in front of the detector to ensure that only the 532 nm signal is measured.
-
-
Data Acquisition:
-
Irradiate the reference sample (urea) with the laser and measure the intensity of the generated second-harmonic signal using the detector and oscilloscope.
-
Without changing the experimental setup, replace the reference sample with the test sample (4'-nitrochalcone).
-
Irradiate the test sample with the same laser intensity and measure the intensity of the second-harmonic signal.
-
-
Calculation of Relative SHG Efficiency:
-
The relative SHG efficiency is calculated as the ratio of the SHG signal intensity of the test sample to that of the reference sample (urea).
-
Causality Behind Experimental Choices:
-
Q-switched Nd:YAG laser: Provides high peak power pulses necessary to induce a measurable nonlinear optical response.
-
Uniform Particle Size: Minimizes variations in light scattering, which can significantly affect the measured SHG intensity.[13]
-
Reference Standard: Allows for a relative comparison of SHG efficiencies, which is often more straightforward and reproducible than absolute measurements.
Visualization of Experimental Workflow
Caption: Workflow for determining relative SHG efficiency using the Kurtz-Perry powder technique.
Structure-Property Relationship for High SHG in Chalcones
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. NONLINEAR OPTICAL PROPERTIES OF CHALCONES [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. arxiv.org [arxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 12. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
A Technical Guide to the UV-Vis Absorption Maxima (λmax) of 4'-Nitrochalcone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4'-nitrochalcone, a synthetic derivative of the chalcone family. Chalcones, recognized as precursors to flavonoids, are a subject of significant research interest due to their diverse biological activities. The presence of a conjugated system of two aromatic rings linked by an α,β-unsaturated carbonyl group gives rise to their characteristic UV-Vis spectra. The introduction of a nitro group (-NO2) at the 4'-position of the B-ring significantly influences the electronic properties and, consequently, the UV-Vis absorption profile of the molecule.
This guide will explore the theoretical underpinnings of UV-Vis absorption in chalcones, present a comparative analysis of the absorption maxima (λmax) of 4'-nitrochalcone in various solvents, and contrast its spectral properties with other substituted chalcones. Furthermore, a detailed experimental protocol for obtaining UV-Vis spectra is provided to ensure methodological rigor and reproducibility in your research.
Understanding the UV-Vis Spectrum of Chalcones
Chalcones typically exhibit two main absorption bands in their UV-Vis spectra.[1]
-
Band I: An intense absorption band, typically appearing in the 340–390 nm range, is attributed to the π → π* electronic transition of the cinnamoyl system (the portion of the molecule including the α,β-unsaturated ketone and the B-ring).
-
Band II: A less intense band observed between 220–270 nm, which arises from the π → π* transition of the benzoyl moiety (the A-ring and the carbonyl group).
The position and intensity of these bands are highly sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent used for analysis.
The Influence of the 4'-Nitro Group
The 4'-nitro group is a strong electron-withdrawing group. Its presence on the B-ring of the chalcone scaffold significantly impacts the electronic distribution within the conjugated system. This electronic perturbation leads to a bathochromic shift (a shift to longer wavelengths) of the Band I absorption compared to the unsubstituted chalcone. This is due to the stabilization of the excited state through intramolecular charge transfer (ICT) from the A-ring (acting as the donor) to the B-ring containing the nitro group (the acceptor).
Comparative Analysis of λmax: 4'-Nitrochalcone vs. Other Chalcones
To illustrate the effect of the 4'-nitro substituent, the following table compares the reported λmax values of 4'-nitrochalcone with unsubstituted chalcone, and chalcones bearing electron-donating groups like a hydroxyl (-OH) or an amino (-NH2) group at the 4'-position.
| Compound | Solvent | λmax (Band I) (nm) | Reference |
| 4'-Nitrochalcone | Dimethylformamide | 389 | [2] |
| Unsubstituted Chalcone | Ethanol | ~310 | [3] |
| 4'-Hydroxychalcone | Ethanol | ~350 | [3] |
| 4'-Aminochalcone | Diethyl Ether | 412 | [4] |
| Chloroform | 416 | [4] | |
| Dimethylsulfoxide | 425 | [4] |
Note: The λmax values can vary slightly depending on the specific experimental conditions.
The data clearly demonstrates that the electron-withdrawing nitro group causes a significant red shift in the absorption maximum compared to the unsubstituted chalcone. Conversely, the electron-donating hydroxyl and amino groups also induce a bathochromic shift, which is a common phenomenon for substituents that can participate in resonance with the conjugated system. The magnitude of the shift is dependent on the specific electronic properties of the substituent and its interaction with the solvent.
Solvatochromism: The Effect of Solvent Polarity on λmax of 4'-Nitrochalcone
The position of the UV-Vis absorption maximum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. For chalcones, an increase in solvent polarity often leads to a bathochromic shift of the Band I absorption. This is because the excited state of the chalcone molecule is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength.[5]
Experimental Protocol for UV-Vis Spectroscopy of 4'-Nitrochalcone
This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption spectrum of 4'-nitrochalcone.
Materials and Instrumentation
-
4'-Nitrochalcone: High purity sample.
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, ethanol, acetonitrile, dimethyl sulfoxide).
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
-
UV-Vis Spectrophotometer: A calibrated double-beam instrument.
-
Quartz cuvettes: 1 cm path length.
Experimental Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of 4'-nitrochalcone.
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh a small amount of 4'-nitrochalcone and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., DMSO) to prepare a stock solution of a specific concentration, for example, 1 x 10⁻³ M.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. The optimal concentration should result in an absorbance value between 0.2 and 1.0 at the λmax to ensure accuracy.
-
Instrument Calibration: Calibrate the UV-Vis spectrophotometer using the pure solvent as a blank reference.
-
Spectral Measurement:
-
Fill a quartz cuvette with the blank solvent and record the baseline spectrum over the desired wavelength range (e.g., 200–500 nm).
-
Rinse the cuvette with the chalcone solution before filling it for measurement.
-
Record the UV-Vis spectrum of the 4'-nitrochalcone solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).
-
Logical Framework for Data Interpretation
The interpretation of the UV-Vis spectrum of 4'-nitrochalcone should be grounded in the principles of electronic transitions within conjugated systems.
Caption: Causality diagram illustrating the factors influencing the λmax of 4'-nitrochalcone.
This logical framework highlights the causal relationships between the molecular structure, the electronic effects of the nitro group, the influence of the solvent, and the resulting UV-Vis absorption characteristics. The electron-withdrawing nature of the 4'-nitro group promotes intramolecular charge transfer, which in turn reduces the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This smaller energy gap corresponds to the absorption of lower-energy photons, resulting in a bathochromic shift of the λmax. Polar solvents further enhance this effect by preferentially stabilizing the more polar excited state.
Conclusion
The UV-Vis absorption spectrum of 4'-nitrochalcone is a powerful tool for its characterization and for understanding its electronic properties. The strong electron-withdrawing nitro group at the 4'-position induces a significant bathochromic shift in the main absorption band compared to unsubstituted chalcone, a direct consequence of enhanced intramolecular charge transfer. Furthermore, the λmax of 4'-nitrochalcone is sensitive to solvent polarity, generally exhibiting a red shift with increasing polarity. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible UV-Vis data, which is crucial for applications in medicinal chemistry, materials science, and other fields where the photophysical properties of chalcones are of interest.
References
- Ivanova, D., et al. (2012). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones.
-
ResearchGate. (n.d.). Normalised UV–vis absorption spectra of chalcones in various solvents. Retrieved from [Link]
- Saleh, N., et al. (2021). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 26(9), 2698.
-
MDPI. (2023). Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics. Retrieved from [Link]
- Abbo, H. S., et al. (2023). Substituent and Solvent Effects On UV-Visible Absorption Spectra of Chalcone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180.
- Bale, B. M., et al. (2022). FT-IR and UV-Vis Spectroscopic studies of Cd(II), Hg(II) and Zn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 1(2), 1-8.
- Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Chemistry, 3(4), 1279-1294.
- Patel, K., & Raj, H. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485.
-
ResearchGate. (n.d.). UV-Vis data for different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption spectra of compound (4) in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption and emission data for 2′-aminochalcones. Retrieved from [Link]
- da Silva, A. B., et al. (2025).
-
Chiralabs. (2026). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]
-
Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrochalcone. Retrieved from [Link]
- Wei, Z., et al. (2025). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. Organics, 6(2), 14.
-
Jurnal UNS. (2024). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Retrieved from [Link]
Sources
13C NMR spectral data for 4'-nitrochalcone carbon assignment
Comparative C NMR Assignment Guide: 4'-Nitrochalcone
Executive Summary & Application Context
In medicinal chemistry, chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds due to their anti-inflammatory, anticancer, and antibacterial properties. The precise structural elucidation of nitro-substituted chalcones is critical for Structure-Activity Relationship (SAR) studies, as the position of the nitro group (electron-withdrawing) significantly alters the electronic landscape of the
This guide provides a definitive
Experimental Protocol: Synthesis & Characterization
To ensure the data presented is reproducible, we define the standard workflow used to generate the spectral data.
2.1. Synthesis (Claisen-Schmidt Condensation) [1]
-
Reagents: 4-Nitroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (catalytic), Ethanol (solvent).
-
Procedure:
-
Dissolve 4-nitroacetophenone in ethanol at 0–5°C.
-
Add benzaldehyde followed by dropwise addition of aqueous NaOH (10%).
-
Stir at room temperature for 4–6 hours.
-
Precipitate the product by pouring into ice-cold water/HCl.
-
Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc 8:2).
-
2.2. NMR Acquisition Parameters
-
Instrument: 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance).
-
Frequency:
C observation at 100/125 MHz. -
Solvent: CDCl
(Deuterated Chloroform) with TMS internal standard ( 0.00). -
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled
C (zgpg30). -
Scans: Minimum 1024 scans to resolve quaternary carbons.
Comparative Data Analysis
The following table contrasts the
Table 1: Comparative
| Carbon Position | 4'-Nitrochalcone (Target) | Unsubstituted Chalcone (Reference) | 4-Nitrochalcone (Regioisomer) | Assignment Logic |
| C=O (Carbonyl) | 189.1 | 190.6 | 189.7 | Conjugation with 4'-NO |
| C- | 146.5 | 144.8 | 141.5 | C- |
| C- | 121.3 | 122.0 | 125.5 | C- |
| C-1' (Ipso to C=O) | 142.8 | 138.1 | 137.8 | 4'-NO |
| C-4' (Ipso to NO | 150.1 | 132.8 (C4') | 128.5 (C4') | Diagnostic peak for C-NO |
| C-1 (Ring B Ipso) | 134.2 | 134.8 | 140.8 | Attachment to alkene; shifts vary by Ring B substitution. |
Key Structural Numbering:
-
Ring A (Prime): Attached to Carbonyl (
to ). -
Ring B: Attached to Alkene
-position ( to ). -
Linker:
.
3.1. Detailed Spectral Interpretation
-
The Nitro Effect (Ring A): In 4'-nitrochalcone, the nitro group is on the carbonyl side. The C4' carbon (directly attached to NO
) appears significantly downfield at ~150 ppm due to the strong electron-withdrawing nature of the nitro group (inductive and resonance deshielding). Conversely, the C1' carbon (ipso to carbonyl) shifts downfield to ~142.8 ppm compared to the unsubstituted analog (~138 ppm). -
The Enone System (
): The carbonyl carbon (C=O ) resonates at 189.1 ppm . The olefinic carbons show characteristic trans-enone behavior: C- is significantly deshielded (146.5 ppm ) due to resonance contribution from the carbonyl oxygen (making C- electropositive), while C- remains shielded (121.3 ppm ). -
Distinguishing Regioisomers: Comparing 4'-nitro vs. 4-nitro is crucial. If the nitro group moves to Ring B (4-nitrochalcone), the C-
signal shifts downfield to 125.5 ppm (vs 121.3 ppm in 4'-nitro), and the C- signal moves upfield to 141.5 ppm . This "crossover" of alkene shifts is a primary diagnostic tool.
Assignment Logic & Workflow
To guarantee scientific integrity, assignments should not rely solely on literature values but must be self-validated using 2D NMR. The following diagram illustrates the logical workflow for assigning these signals.
Caption: Logical workflow for the unambiguous assignment of chalcone carbon signals using 1D and 2D NMR techniques.
Mechanistic Insight: Why the Shifts Matter
Understanding these shifts is not merely an academic exercise; it predicts reactivity in drug development:
-
Michael Acceptor Reactivity: The chemical shift of C-
correlates with electrophilicity. In 4'-nitrochalcone, the high shift (146.5 ppm) suggests the C- position is highly susceptible to nucleophilic attack (e.g., by cysteine residues in proteins), which is the primary mechanism of action for chalcone-based covalent inhibitors. -
Metabolic Stability: The C4' position (150.1 ppm) is electronically deactivated by the nitro group, making Ring A resistant to oxidative metabolism (CYP450 oxidation) compared to electron-rich rings.
References
-
BenchChem. (2025). Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy. Retrieved from
-
Royal Society of Chemistry. (2024). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. Chemical Science. Retrieved from
-
National Institutes of Health (NIH). (2025). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one Compound Summary. PubChem.[3][4] Retrieved from
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Substituted Chalcones. Molecules. Retrieved from
-
ChemicalBook. (2024). (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one NMR Spectrum. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID 5291959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID 5291959 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Melting Point Validation of 4'-Nitrochalcone
An In-Depth Technical Guide for Accurate Purity Assessment
In the realm of synthetic organic chemistry and drug development, the precise characterization of a synthesized compound is paramount. Among the fundamental techniques for assessing purity, melting point determination remains a critical and accessible method. This guide provides a comprehensive comparison and validation protocol for the melting point range of pure 4'-nitrochalcone, a versatile intermediate in medicinal chemistry.
The Significance of a Sharp Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[1] Therefore, a sharp and reproducible melting point is a reliable indicator of high purity.[1]
Literature Melting Point of 4'-Nitrochalcone
A review of authoritative sources provides a baseline for the expected melting point of pure 4'-nitrochalcone. The compound, with the molecular formula C15H11NO3, typically appears as a yellow to brown crystalline powder.[2][3]
| Source | Reported Melting Point (°C) |
| Sigma-Aldrich | 158-160 |
| Sriramchem | 158-160[2] |
| ChemicalBook | 158-160[4] |
| Molbase | 158-160[3] |
| Lab Pro Inc | 165[5] |
As indicated in the table, the consensus in the literature points to a melting point range of 158-160 °C for pure 4'-nitrochalcone. The value of 165 °C from a single source may represent a slight variation in experimental conditions or instrumentation.
Experimental Protocol for Melting Point Determination
This protocol outlines a standardized procedure for accurately determining the melting point range of a synthesized 4'-nitrochalcone sample using a digital melting point apparatus.
Materials:
-
Synthesized 4'-nitrochalcone (finely powdered)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the 4'-nitrochalcone sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[6] This ensures uniform packing and heat transfer.
-
-
Loading the Capillary Tube:
-
Apparatus Setup:
-
Ensure the heating block of the melting point apparatus is at room temperature or at least 20 °C below the expected melting point.[6]
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
If the approximate melting point is unknown, perform a rapid heating run (5-10 °C per minute) to get a preliminary estimate.[6]
-
Note the temperature at which the sample melts. This will inform the more precise measurement.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Insert a fresh capillary tube with the sample. Never re-melt a sample, as this can lead to decomposition or changes in crystal structure.[8]
-
Set the heating rate to a slow and steady 1-2 °C per minute.[7] A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted and is a clear liquid (T2).
-
The melting point range is reported as T1 - T2.
-
Interpreting the Results
For a highly pure sample of 4'-nitrochalcone, the experimentally determined melting point range should be narrow (typically within 1-2 °C) and fall within the established literature range of 158-160 °C. A broader range or a depressed melting point suggests the presence of impurities.
Workflow for Melting Point Validation
The following diagram illustrates the logical flow of the melting point validation process.
Sources
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. 4-nitrochalcone - SRIRAMCHEM [sriramchem.com]
- 3. m.molbase.com [m.molbase.com]
- 4. 4-NITROCHALCONE - Safety Data Sheet [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Nitrochalcone Derivatives
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of nitrochalcone derivatives. Designed for researchers, scientists, and professionals in drug development, we move beyond simple spectral interpretation to explore the underlying chemical principles that dictate how these molecules fragment. By understanding the influence of substituent position and ionization technique, researchers can leverage mass spectrometry as a powerful tool for the unambiguous structural elucidation of this important class of compounds.
The Crucial Role of Mass Spectrometry in Chalcone Analysis
Chalcones (1,3-diaryl-2-propen-1-ones) are a pivotal class of organic compounds, serving as key precursors in the biosynthesis of flavonoids and exhibiting a wide array of pharmacological activities. The introduction of a nitro (-NO₂) group can significantly modulate their biological properties, making the precise determination of its position on the aromatic rings essential. Mass spectrometry (MS) is an indispensable technique for this purpose, offering unparalleled sensitivity and structural information. However, the fragmentation pattern of chalcones is highly sensitive to even minor changes in their substituents, making a detailed understanding of their behavior under ionization critical.[1] This guide will dissect these patterns, providing a comparative framework for identifying nitrochalcone isomers.
Fragmentation Baseline: The Unsubstituted Chalcone Core
To appreciate the influence of the nitro group, we must first understand the fragmentation of the basic chalcone skeleton. Under Electron Impact (EI) ionization, the simplest chalcone undergoes characteristic cleavages. The most common pathways involve α-cleavage typical of carbonyl compounds. One notable fragmentation involves the formation of a highly resonance-stabilized benz-1-oxin radical.
Caption: General fragmentation of the unsubstituted chalcone molecular ion.
The Directing Power of the Nitro Group: A Positional Analysis
The position of the electron-withdrawing nitro group dramatically alters the fragmentation cascade. Its influence is not uniform; rather, it is dictated by its proximity to the propenone bridge and the carbonyl group. This positional effect is the key to differentiating isomers.
The Ortho Effect in 2-Nitrochalcones (Ring A)
When the nitro group is at the C-2 position of the benzoyl moiety (Ring A), the fragmentation pattern becomes remarkably simple and is often dominated by a single pathway.[2] This is due to a phenomenon known as the "ortho effect" or anchimeric assistance. The ortho-nitro group is perfectly positioned to interact with the chalcone backbone, facilitating a specific C-C bond fission.[2] This interaction leads to the preferential formation of the benzoyl cation, often suppressing the other characteristic fragmentation pathways seen in chalcones.
Studies using Electron Impact (EI) have shown that any substituent at the C-2 position of ring A, not just the nitro group, can direct the fragmentation in this manner. The process often involves a modified McLafferty rearrangement, leading to the loss of the ortho substituent and the formation of a highly resonance-stabilized benz-1-oxin cation, which frequently appears as the base peak in the spectrum.
Caption: Dominant fragmentation pathway for a 2-nitrochalcone.
Oxygen Transfer in 2'-Nitrochalcones (Ring B)
In stark contrast, a nitro group at the C-2' position (on the styryl ring, Ring B) induces a highly complex fragmentation pattern. This complexity arises from intramolecular oxygen transfer from the nitro group to the α,β-double bond.[2] This rearrangement precedes fragmentation, leading to a multitude of product ions and a spectrum that is significantly different from other isomers.
Fragmentation of Meta and Para Isomers
The 3-, 4-, 3'-, and 4'-nitrochalcone derivatives exhibit fragmentation patterns that are more analogous to the unsubstituted parent chalcone.[2] The primary fragmentation pathways, such as the formation of benzoyl and styryl cations, are still observed. However, these isomers are distinguished by additional fragmentation channels specific to the nitro group, such as the characteristic losses of NO, NO₂, and OH radicals from the molecular ion.[3]
A study using atmospheric pressure chemical ionization (APCI-MS/MS) on various substituted chalcones noted that while loss of CO is a common fragmentation pathway, it was notably absent in the spectra of nitro-substituted chalcones.[4] This study also identified a common fragment ion at m/z 130 in nitro-substituted chalcones.[4]
Comparative Data Summary
The following table summarizes the key distinguishing features for nitrochalcone isomers based on common fragmentation patterns observed in mass spectrometry.
| Nitro Group Position | Ionization | Key Fragmentation Behavior | Characteristic Ions/Losses | Reference |
| 2- (Ring A) | EI | Simplified spectrum, suppressed chalcone fragmentation.[2] Anchimeric assistance promotes a single cleavage pathway. | Formation of benzoyl cation or benz-1-oxin cation as base peak. | [2] |
| 2'- (Ring B) | EI | Highly complex spectrum due to intramolecular oxygen transfer to the double bond.[2] | Multiple, complex fragment ions. | [2] |
| 3-, 4- (Ring A) | EI, APCI | Fragmentation similar to parent chalcone, with additional nitro-related losses.[2] No loss of CO observed in APCI.[4] | [M-OH]⁺, [M-NO]⁺, [M-NO₂]⁺, m/z 130.[2][4] | [2][4] |
| 3'-, 4'- (Ring B) | EI, APCI | Fragmentation similar to parent chalcone, with additional nitro-related losses.[2] No loss of CO observed in APCI.[4] | [M-OH]⁺, [M-NO]⁺, [M-NO₂]⁺, m/z 130.[2][4] | [2][4] |
| ortho- (in 2'-hydroxychalcones) | ESI | Can be distinguished from meta/para isomers. | Loss of OH, 2OH, and combined loss of OH and H₂O.[5][6] | [5][6] |
The Influence of Ionization Technique
The choice of ionization method fundamentally impacts the resulting mass spectrum.
-
Electron Impact (EI): As a "hard" ionization technique, EI imparts significant energy into the molecule, leading to extensive and often complex fragmentation. This is ideal for detailed structural elucidation of isomers, as it reveals the subtle differences in bond stabilities dictated by substituent position.[2]
-
Electrospray Ionization (ESI) & APCI: These "soft" ionization techniques typically generate protonated molecules, [M+H]⁺, with less internal energy.[4] The resulting MS/MS spectra are often simpler, dominated by the cleavage of the most labile bonds. For chalcones, this often involves cleavage at the C-C bonds adjacent to the carbonyl group, resulting in losses of the A or B rings.[4] As noted, nitrochalcones under these conditions show distinct behavior, such as the suppression of CO loss, which aids in their identification.[4]
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol outlines a general procedure for analyzing a novel nitrochalcone derivative using a standard ESI-Q-TOF (Quadrupole Time-of-Flight) mass spectrometer. The goal is to obtain both accurate mass data for the precursor ion and high-quality MS/MS data for fragment analysis.
Objective: To confirm the molecular formula and obtain a detailed fragmentation pattern to aid in the structural elucidation of a synthesized nitrochalcone derivative.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the nitrochalcone sample at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform a serial dilution to create a working solution of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode.
-
-
Instrumentation (ESI-Q-TOF):
-
Ionization Mode: ESI Positive.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min. This provides a stable signal for method development.
-
MS1 (Full Scan) Parameters:
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20-40 V (Optimize for maximal [M+H]⁺ signal and minimal in-source fragmentation).
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂): 600-800 L/hr at 350-450 °C
-
-
Rationale: The initial full scan confirms the presence of the protonated molecule and its accurate mass, allowing for molecular formula confirmation. The cone voltage is a critical parameter; too low, and ionization is inefficient; too high, and you induce fragmentation in the source, which can complicate the MS/MS spectrum.
-
-
MS/MS (Fragmentation) Acquisition:
-
Isolation: Set the quadrupole to isolate the [M+H]⁺ ion with a narrow isolation window (e.g., 1-2 Da).
-
Collision Energy: Use Collision-Induced Dissociation (CID) with argon as the collision gas. Perform a collision energy ramp (e.g., 10-40 eV).
-
Rationale: A collision energy ramp is superior to a single energy value for discovery work. Low energies will reveal the most facile fragmentations (loss of large, stable groups), while higher energies will induce more extensive fragmentation, providing a more complete picture of the molecule's structure.
-
-
Data Analysis:
-
From the MS1 scan, calculate the molecular formula from the accurate mass of the [M+H]⁺ ion (typically within 5 ppm mass error).
-
Analyze the MS/MS spectrum. Identify the major fragment ions and calculate the neutral losses.
-
Propose fragmentation pathways consistent with the principles outlined in this guide (e.g., ortho effects, nitro-group-specific losses). Compare the obtained spectrum with the patterns described for different positional isomers.
-
Caption: A typical workflow for MS/MS analysis of a nitrochalcone.
Conclusion
The mass spectrometric fragmentation of nitrochalcone derivatives is a nuanced process, heavily dictated by the position of the nitro substituent. Far from being a complicating factor, this positional dependence is a powerful analytical tool. The dramatic "ortho effect" in 2-nitrochalcones leads to characteristic, simplified spectra, while 2'-nitro isomers produce uniquely complex patterns. Meta and para-substituted derivatives, in turn, can be identified by fragmentation that mirrors the parent chalcone structure but includes tell-tale losses related to the nitro group. By carefully selecting the ionization technique and systematically analyzing the MS/MS data, researchers can confidently distinguish between these isomers, providing critical structural information for advancing chemical synthesis and drug discovery programs.
References
- Raza, A. R., Sultan, A., Ullah, N., Janjua, M. R. S. A., & Khan, K. M. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation.
-
Barros, A. N., Nunes, F. M., Barros, C. M. R. F., & Domingues, M. R. M. (2009). Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(2), 268-275. ([Link])
-
Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. ([Link])
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Baldas, J., & Porter, Q. N. (1979). Mass Spectrometric Studies. XIV. Nitrochalcones. Australian Journal of Chemistry, 32(10), 2249-2256. ([Link])
-
ResearchGate. (n.d.). Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation | Request PDF. Retrieved February 20, 2026, from ([Link])
- Itagaki, Y., Kurokawa, T., & Sasaki, S. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. ()
-
Nowakowska, Z. (2006). Letter: electron ionization-induced fragmentation of new thiochalcone derivatives. European Journal of Mass Spectrometry, 12(5), 339-343. ([Link])
-
Cieśla, M., Gąsior, J., Włodarczyk, M., Dudek, M. K., & Staszek, P. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 26(11), 3354. ([Link])
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Rahman, A. F. M. M., et al. (n.d.). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. ([Link])
-
Fernandes, C., de Souza, A. O., de Almeida, V. L., & da Silva, F. C. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 24(14), 2617. ([Link])
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A Researcher's Guide to Elemental Analysis: Theoretical Calculation and Experimental Verification for C₁₅H₁₁NO₃
For professionals in chemical research and drug development, the precise determination of a compound's elemental composition is a foundational step in its characterization. It serves as a primary confirmation of purity and structural integrity. This guide provides an in-depth comparison of the theoretical elemental analysis of the organic compound C₁₅H₁₁NO₃ and the practical insights gained from experimental verification using combustion-based CHN analysis.
Part 1: Theoretical Elemental Composition of C₁₅H₁₁NO₃
The first step in verifying a compound's identity is to calculate its expected elemental composition based on its molecular formula. This theoretical value serves as the benchmark against which all experimental results are compared. The calculation is a straightforward process rooted in the principles of atomic mass and stoichiometry.
The Foundational Calculation
The process involves determining the molecular weight of the entire compound and the total mass of each element (Carbon, Hydrogen, and Nitrogen) within that molecule. The percentage of each element is then derived from these values.
To perform this calculation, we utilize the standard atomic masses of the constituent elements:
The workflow for this calculation is illustrated below.
Caption: Workflow for calculating the theoretical elemental composition.
Based on this, the theoretical elemental composition of C₁₅H₁₁NO₃ is:
-
Carbon: 71.14%
-
Hydrogen: 4.38%
-
Nitrogen: 5.53%
These percentages represent the "true" values for a perfectly pure sample of the compound.
Part 2: Experimental Verification via Combustion CHN Analysis
While theoretical calculations provide a necessary baseline, experimental analysis is required to confirm the composition of a synthesized compound. The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often performed using a dedicated CHN analyzer.
Principle of Combustion Analysis
The underlying principle of modern CHN analyzers is the complete and instantaneous combustion of the sample in a high-oxygen environment. This process, a refined version of the Dumas method, converts the sample into its elemental gases.
-
Combustion: A precisely weighed sample (typically 1-3 mg) is dropped into a high-temperature furnace (~900-1000°C) rich in oxygen. All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).
-
Reduction: The resulting gas mixture is then passed through a reduction tube, often containing heated copper, which converts the nitrogen oxides to dinitrogen gas (N₂) and removes excess oxygen.
-
Separation & Detection: The mixture of CO₂, H₂O, and N₂ is then separated, typically by gas chromatography. The quantity of each gas is measured by a thermal conductivity detector (TCD). The instrument's software then back-calculates the mass of each element in the original sample and reports it as a percentage.
This method is trusted because of its high precision and the direct conversion of elements into simple, easily detectable gases, which forms a self-validating system when calibrated with known standards.
Detailed Experimental Protocol
Achieving accurate results is critically dependent on meticulous sample preparation and instrument operation.
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents or water will significantly inflate the hydrogen and potentially the carbon percentages. Drying under a high vacuum is recommended.
-
Weigh approximately 1-3 mg of the sample into a clean tin or silver capsule using a microbalance. The exact mass must be recorded with high precision.
-
Crumple the capsule to enclose the sample, ensuring no sample is lost and that the capsule is compact for a uniform drop into the furnace.
-
-
Instrument Calibration:
-
Before running the unknown sample, the CHN analyzer must be calibrated. This is typically done using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide.
-
A multi-point calibration is run to ensure the detector response is linear across a range of element masses.
-
-
Sample Analysis:
-
The weighed sample capsule is placed into the instrument's autosampler.
-
The analysis is initiated. The instrument will automatically drop the sample, perform the combustion, reduction, and detection sequence.
-
It is best practice to run each sample in triplicate to ensure the results are reproducible and to calculate a mean and standard deviation.
-
The experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for CHN combustion analysis.
Part 3: Comparison and Data Interpretation
A successful synthesis and purification of C₁₅H₁₁NO₃ is indicated when the experimental CHN values closely match the theoretical calculations.
Data Comparison Table
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 71.14% | 70.84% - 71.44% |
| Hydrogen (H) | 4.38% | 4.08% - 4.68% |
| Nitrogen (N) | 5.53% | 5.23% - 5.83% |
Interpreting the Results
In pharmaceutical and high-purity chemical research, a widely accepted criterion for purity is that the experimental elemental percentages must be within ±0.3% of the theoretical values.
-
Results within ±0.3%: This is strong evidence that the compound has the correct empirical formula and is of high purity.
-
Results outside ±0.3%: A significant deviation warrants investigation. Potential causes include:
-
Sample Impurity: The most common cause. The presence of starting materials, byproducts, or residual solvents will alter the elemental ratios.
-
Incomplete Combustion: May occur with highly stable or refractory materials, often resulting in lower-than-expected carbon values.
-
Hygroscopic Sample: If the compound readily absorbs atmospheric moisture, the hydrogen percentage will be artificially high.
-
Instrumental Error: Improper calibration, leaks in the gas lines, or a depleted reduction tube can all lead to inaccurate results.
-
By combining the robust, first-principle-based theoretical calculation with the highly reliable experimental data from combustion analysis, researchers can confidently ascertain the elemental integrity of their compounds, a critical checkpoint in any drug development or chemical synthesis workflow.
References
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Fiveable. (2025, August 15). Atomic Mass of Oxygen Definition. Retrieved from [Link]
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Quora. (2023, November 9). What is the mass of hydrogen?. Retrieved from [Link]
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Testbook. (2025, December 17). [Solved] What is the atomic mass of carbon?. Retrieved from [Link]
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CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?. Retrieved from [Link]
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Jefferson Lab. #1 - Hydrogen - H. Retrieved from [Link]
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PubChem. Atomic Mass | Periodic Table of Elements. Retrieved from [Link]
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Quora. (2019, September 10). What is the mass of a nitrogen atom in kg?. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass. Retrieved from [Link]
-
Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. Retrieved from [Link]
-
Testbook. (2026, February 17). [Solved] What is the atomic mass of Nitrogen?. Retrieved from [Link]
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LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]
-
Royal Society of Chemistry. Hydrogen - Element information, properties and uses. Retrieved from [Link]
-
Royal Society of Chemistry. Oxygen - Element information, properties and uses. Retrieved from [Link]
-
YouTube. (2022, March 9). How to Find the Mass of One Atom of Nitrogen (N). Retrieved from [Link]
-
YouTube. (2022, March 15). How to Find the Mass of One Atom of Carbon (C). Retrieved from [Link]
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Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]
-
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]
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The Nitro Moiety's Positional Impact on Chalcone Antibacterial Efficacy: A Comparative Analysis of 4-Nitro and 4'-Nitro Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel pharmacophores. Chalcones, a class of open-chain flavonoids, have emerged as a promising scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including antibacterial effects.[1][2] Among the various substituted chalcones, those bearing a nitro group have demonstrated significant antimicrobial potential.[3][4] This guide provides a comparative analysis of the antibacterial activity of 4-nitro and 4'-nitro substituted chalcones, synthesizing available experimental data to elucidate the influence of the nitro group's position on their efficacy.
The Structural Significance of the Nitro Group
Chalcones consist of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The position of substituents on these rings can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The nitro group, being a strong electron-withdrawing group, is of particular interest. Its placement at the para-position of either Ring A (4-position) or Ring B (4'-position) can significantly modulate the molecule's antibacterial activity.
A general observation from structure-activity relationship (SAR) studies indicates that the presence of electron-withdrawing groups, such as halogens and nitro groups, particularly at the para position of the aromatic rings, tends to enhance the antimicrobial activity of chalcones.[3] This is often attributed to the increased electrophilicity of the α,β-unsaturated carbonyl system, making it more susceptible to nucleophilic attack by biological macromolecules within the bacterial cell.
Comparative Antibacterial Activity: A Data-Driven Overview
While a definitive head-to-head comparison under identical experimental conditions is scarce in the literature, a synthesis of data from various studies provides valuable insights into the antibacterial profiles of 4-nitro and 4'-nitro chalcones. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) values for representative compounds against a range of bacterial strains.
Table 1: Antibacterial Activity of 4-Nitrochalcone Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Activity (ZOI in mm) | Reference |
| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | - | [4] |
| 2'-hydroxy-4-nitrochalcone | Enterococcus faecalis | 125 | - | [4] |
| 4-Nitro-4'-methoxy chalcone | Staphylococcus aureus | - | 9.57 | [5][6] |
| 4-Nitro-4'-methoxy chalcone | Escherichia coli | - | 12.46 | [5][6] |
| Substituted 4-nitro chalcones | Bacillus subtilis | - | 1.5 - 3.5 (at 0.1%) | [7] |
| Substituted 4-nitro chalcones | Klebsiella pneumoniae | - | 2.5 - 7.2 (at 0.2%) | [7] |
Table 2: Antibacterial Activity of 4'-Nitrochalcone Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Activity (ZOI in mm) | Reference |
| (E)-1-(4'-nitrophenyl)-3-phenylprop-2-en-1-one | Not Specified | - | - | [8] |
| Substituted 3-chloro-4-nitrophenylketones | Micrococcus luteus | 88 | - | [9] |
| Substituted 3-chloro-4-nitrophenylketones | Staphylococcus aureus | 88 | - | [9] |
| Substituted 3-chloro-4-nitrophenylketones | Escherichia coli | 99 | - | [9] |
Analysis of the Data:
The available data suggests that both 4-nitro and 4'-nitro chalcones exhibit antibacterial activity, albeit often moderate.[4][7] For instance, 2'-hydroxy-4-nitrochalcone showed moderate activity against Gram-positive bacteria like Bacillus cereus and Enterococcus faecalis with an MIC of 125 µg/mL.[4] Similarly, derivatives of 4'-nitro chalcones have shown efficacy against both Gram-positive and Gram-negative bacteria.[9]
A direct comparison is challenging due to the variability in the tested compounds and experimental conditions across different studies. However, the data on 4-nitro-4'-methoxy chalcone, which demonstrated a greater zone of inhibition against E. coli (12.46 mm) compared to S. aureus (9.57 mm), suggests a potential for greater efficacy against Gram-negative bacteria for some 4-nitro derivatives.[5][6] Conversely, certain 4'-nitro derivatives have shown good activity against Gram-positive strains like M. luteus and S. aureus.[9]
It is crucial to note that other substituents on the chalcone scaffold play a significant role in the overall antibacterial activity. For example, the presence of a hydroxyl group at the 2'-position, as seen in 2'-hydroxy-4-nitrochalcone, can influence activity.[4] Therefore, the effect of the nitro group's position should be considered in the context of the entire molecular structure.
Experimental Methodologies for Assessing Antibacterial Activity
The evaluation of the antibacterial potential of chalcone derivatives typically involves standardized in vitro assays. The following are detailed protocols for the most commonly employed methods.
Disc Diffusion Method
This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.
Workflow for Disc Diffusion Assay
Caption: Workflow of the disc diffusion method for antibacterial screening.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the standardized bacterial suspension over the surface of the MHA plates using a sterile cotton swab.
-
Disc Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test chalcone dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition (ZOI) around each disc in millimeters. A larger ZOI indicates greater antibacterial activity.[7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative characterized by a nitro functional group and an α,β-unsaturated ketone, requires a methodical disposal plan. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, ensuring the protection of laboratory personnel and the environment.
The dual-functionality of this molecule—the nitroaromatic system and the reactive Michael acceptor—underpins its potential hazards and dictates the necessary disposal precautions. Nitroaromatic compounds are often toxic and can be environmentally persistent, while α,β-unsaturated ketones are reactive towards nucleophiles, including biological ones, which contributes to their irritant properties.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one and adhere to the following personal protective equipment (PPE) standards:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound, which may cause irritation.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles or splashes of solutions containing the compound.[5][6] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of the compound, especially if it is in a powdered form.[6] |
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is a process of careful segregation, secure containment, and compliant removal. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]
Step 1: Waste Identification and Segregation
All materials that have come into contact with (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing papers, filter papers).
-
Contaminated PPE (e.g., gloves).
To prevent potentially dangerous reactions, segregate this waste stream from incompatible materials, particularly strong oxidizing agents.[6] It is best practice to collect it as a dedicated "non-halogenated organic solid waste" or "nitro-compound containing waste," in line with your institution's waste management categories.
Step 2: Containerization and Labeling
Proper containment is critical to safe storage and transport.
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with organic solids and any solvents that may be present.[7] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one".
-
The appropriate hazard pictograms (e.g., irritant).
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
-
Step 3: On-Site Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be:
-
At or near the point of waste generation.
-
In a cool, dry, and well-ventilated location.
-
Away from sources of ignition and incompatible chemicals.[6]
-
Within a secondary containment system, such as a spill tray, to contain any potential leaks.
Step 4: Arranging for Professional Disposal
Once the waste container is full, or before the accumulation time limit set by your institution is reached, arrange for its collection.
-
Contact: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Documentation: Provide an accurate description of the waste and its components. Complete any required waste manifest forms.
The recommended final disposal method for this type of compound is high-temperature incineration in a specialized hazardous waste facility. This process destroys the organic molecule, converting it into less harmful substances under controlled conditions.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.
-
Containment (for solid spills): Carefully sweep or scoop the solid material into a designated hazardous waste container.[5] Avoid generating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize dust.
-
Containment (for solutions): Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[8] Start from the outside of the spill and work inwards to prevent spreading.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.
Caption: Disposal workflow for (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, upholding the principles of laboratory safety and environmental stewardship.
References
- Fisher Scientific. (2025). 4-Nitrochalcone - SAFETY DATA SHEET.
- BenchChem. (2025). Proper Disposal of cis-Chalcone: A Guide for Laboratory Professionals.
-
Cole-Parmer. (2004, March 16). Material Safety Data Sheet - 4-Nitrochalcone, 99%. Retrieved February 20, 2026, from [Link]
- Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ResearchGate. (2025, August 10). Treatment methods for the remediation of nitroaromatic explosives.
-
MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved February 20, 2026, from [Link]
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PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved February 20, 2026, from [Link]
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Annual Reviews. (2014, February 13). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Retrieved February 20, 2026, from [Link]
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PubMed. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Retrieved February 20, 2026, from [Link]
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U.S. Environmental Protection Agency. (1996, December). method 8091 nitroaromatics and cyclic ketones by gas chromatography. Retrieved February 20, 2026, from [Link]
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Personal protective equipment for handling (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
Comprehensive Safety and Handling Guide: (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
As a Senior Application Scientist, it is my experience that a robust safety protocol is the bedrock of innovative and reproducible research. This guide provides an in-depth operational plan for the safe handling and disposal of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach based on its chemical structure and data from analogous compounds.[1]
Hazard Identification and Risk Assessment
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is a solid organic compound.[2] Its structure, incorporating a nitroaromatic group and a chalcone backbone, suggests several potential hazards that must be managed.
-
Dermal, Ocular, and Respiratory Irritation: Chalcones, as a class, may cause irritation to the skin, eyes, and lungs.[2] Aromatic nitro compounds can also lead to irritation.[3] Given that this compound is a powder, airborne dust presents a primary route of exposure.[1][2]
-
Toxicity of Nitroaromatic Compounds: Aromatic nitro compounds are a class of chemicals known for their potential toxicity and environmental hazards.[4][5] Overexposure to some nitroaromatics can lead to serious health issues.[4] The nitro group makes these compounds resistant to oxidative degradation, and they are often listed as priority pollutants.[5]
-
Combustibility: While not highly flammable, chalcones are combustible at high temperatures, and dust clouds can form explosive mixtures with air.[2][6]
-
Incompatibility: This compound is incompatible with strong oxidizing agents.[1]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific procedures being performed.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment, which should be selected based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or PVC gloves | Laboratory coat | NIOSH-approved N95 dust mask or equivalent |
| In-Solution Handling (e.g., preparing solutions) | Chemical safety goggles | Nitrile or PVC gloves | Laboratory coat | Not required if handled in a certified chemical fume hood |
| Large-Scale Operations or Potential for Splashing | Face shield over chemical safety goggles | Nitrile or PVC gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Required if not in a fume hood or if aerosolization is possible |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or PVC gloves | Full-body suit or chemical-resistant apron | NIOSH-approved respirator with particulate and organic vapor cartridges |
Rationale for PPE Selection
-
Eye and Face Protection: Given the potential for eye irritation, appropriate protection is mandatory.[1][7] Safety glasses with side shields are the minimum requirement.[6] For tasks with a higher risk of splashes or dust generation, chemical safety goggles provide a better seal.[1] A face shield should be used in conjunction with goggles during large-scale operations.[8]
-
Hand Protection: Protective gloves are crucial to prevent skin contact.[2][7] Nitrile or PVC gloves are generally recommended.[9] The suitability and durability of the glove material depend on the duration and frequency of contact.[6] For prolonged or repeated contact, gloves with a higher protection class and longer breakthrough time are advised.[6] Always wash hands thoroughly after removing gloves.[6]
-
Body Protection: A laboratory coat should be worn to protect clothing and skin from contamination.[2][7] For larger quantities or when there is a significant risk of spills, a chemical-resistant apron provides an additional layer of protection.[8]
-
Respiratory Protection: To prevent the inhalation of dust, a NIOSH-approved dust respirator (e.g., N95) is necessary when handling the solid compound outside of a fume hood.[1][2] All operations involving this chemical should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][10]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for the compound.[10]
-
Ventilation: All handling of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[1][9]
-
Minimizing Dust: Avoid actions that generate dust, such as crushing or vigorous shaking of the solid material.[1][6]
-
Spill Prevention: Use a secondary container when transporting the chemical. When pouring the solid, use a funnel to prevent spills.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12] Do not eat, drink, or smoke in the laboratory.[7]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and equipment to handle it. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[6]
-
Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[1]
-
Cleanup: Carefully sweep or vacuum the material into a designated, labeled waste container.[1] Avoid generating dust.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Improper disposal of nitroaromatic compounds can lead to environmental contamination.[4][5]
-
Waste Segregation: Collect all waste containing (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one in a dedicated, clearly labeled, and sealed hazardous waste container.[13] Do not mix with other waste streams unless instructed to do so by your EHS department.[13]
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[1][13]
-
Disposal Method: The preferred method for the disposal of aromatic nitro compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[13] This process effectively destroys the toxic organic components.[13]
-
Consult EHS: Always consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[13][14]
Caption: Disposal workflow for (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.
By adhering to these protocols, you can ensure a safe laboratory environment while advancing your research goals. The principles of expertise, trustworthiness, and authoritative grounding are paramount in all laboratory operations.
References
-
Chalcone MSDS: Safety & Handling Guide. (n.d.). Scribd. Retrieved from [Link]
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(2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one Safety Data Sheet. (2025, August 24). Chemsrc. Retrieved from [Link]
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(E)-Chalcone Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]
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Chalcone Material Safety Data Sheet. (2006, April 26). MP Biomedicals. Retrieved from [Link]
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Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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(2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one. (n.d.). PubChem. Retrieved from [Link]
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Laboratory Safety. (n.d.). University of California, Berkeley. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
